Product packaging for 4-Fmoc-3-morpholinecarboxylic acid(Cat. No.:CAS No. 204320-51-4)

4-Fmoc-3-morpholinecarboxylic acid

Cat. No.: B1335271
CAS No.: 204320-51-4
M. Wt: 353.4 g/mol
InChI Key: CJVIYWXADATNKP-UHFFFAOYSA-N
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Description

4-Fmoc-3-morpholinecarboxylic acid is a useful research compound. Its molecular formula is C20H19NO5 and its molecular weight is 353.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H19NO5 B1335271 4-Fmoc-3-morpholinecarboxylic acid CAS No. 204320-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c22-19(23)18-12-25-10-9-21(18)20(24)26-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJVIYWXADATNKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70403529
Record name 4-FMOC-3-MORPHOLINECARBOXYLIC ACID
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204320-51-4
Record name 4-(9H-Fluoren-9-ylmethyl) 3,4-morpholinedicarboxylate
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URL https://commonchemistry.cas.org/detail?cas_rn=204320-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-FMOC-3-MORPHOLINECARBOXYLIC ACID
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Record name 4-[(9H-Fluoren-9-ylmethoxy)carbonyl]morpholine-3-carboxylic Acid
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Foundational & Exploratory

4-Fmoc-3-morpholinecarboxylic acid CAS number

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Guide to 4-Fmoc-3-morpholinecarboxylic Acid

This technical guide provides an in-depth overview of this compound, a synthetic amino acid derivative crucial for peptide synthesis and drug discovery. The guide is intended for researchers, scientists, and professionals in the field of drug development. It covers the compound's chemical properties, synthesis, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).

Compound Identification and Properties

This compound is a heterocyclic amino acid derivative protected with a fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, making the compound well-suited for Fmoc-based solid-phase peptide synthesis.[1] The compound exists as two enantiomers, (S) and (R), as well as a racemic mixture. The specific CAS numbers are crucial for identifying the desired stereoisomer.

Table 1: Physicochemical Properties of this compound Isomers

Property(S)-4-Fmoc-3-morpholinecarboxylic Acid(R)-4-Fmoc-3-morpholinecarboxylic Acid4-Fmoc-morpholine-3-carboxylic Acid (Racemic)
CAS Number 281655-37-6[2]942153-03-9[3]204320-51-4[4]
Molecular Formula C₂₀H₁₉NO₅[2]C₂₀H₁₉NO₅[3]C₂₀H₁₉NO₅[4]
Molecular Weight 353.37 g/mol [2]353.37 g/mol [3]353.37 g/mol
Appearance Pale white solid[2]White to Light yellow powder to crystal[4]Not specified
Purity ≥ 99% (Chiral HPLC, HPLC)[2]>97.0% (HPLC)[4]Not specified
Optical Rotation [α]D20 = -40.0 ± 2º (c=1 in MeOH)[2]Not specifiedNot applicable
Storage 0-8 °C[2]Not specifiedNot specified

Synthesis of Enantiopure this compound

A practical and efficient five-step synthetic route has been developed for the preparation of both (S)- and (R)-4-Fmoc-3-morpholinecarboxylic acid, starting from commercially available and inexpensive materials.[4][[“]]

Experimental Protocol: Synthesis of (S)-4-Fmoc-3-morpholinecarboxylic Acid

The synthesis starts from L-serine methyl ester.[4] A similar procedure using D-serine methyl ester yields the (R)-enantiomer.[4]

Step 1: Reductive Amination

  • L-serine methyl ester hydrochloride is reacted with dimethoxyacetaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine.

Step 2: Fmoc Protection

  • The amino group of the resulting intermediate is protected with Fmoc-Cl in the presence of a base like sodium bicarbonate.[4]

Step 3: Intramolecular Acetalization and Elimination

  • Treatment with an acid catalyst promotes intramolecular acetalization and subsequent elimination of the anomeric methoxy group, forming a cyclic intermediate.

Step 4: Hydrogenation

  • The double bond in the cyclic intermediate is hydrogenated using a catalyst such as 10% Pt/C to yield the morpholine ring.[4]

Step 5: Ester Hydrolysis

  • The methyl ester is hydrolyzed under acidic conditions (e.g., refluxing in a mixture of dioxane and 5 M HCl) to afford the final product, (S)-4-Fmoc-3-morpholinecarboxylic acid.[4]

Synthesis Workflow

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product Serine L-Serine Methyl Ester ReductiveAmination 1. Reductive Amination Serine->ReductiveAmination DMA Dimethoxyacetaldehyde DMA->ReductiveAmination FmocProtection 2. Fmoc Protection ReductiveAmination->FmocProtection Intermediate 1 Cyclization 3. Intramolecular Acetalization & Elimination FmocProtection->Cyclization Intermediate 2 Hydrogenation 4. Hydrogenation Cyclization->Hydrogenation Intermediate 3 Hydrolysis 5. Ester Hydrolysis Hydrogenation->Hydrolysis Intermediate 4 FinalProduct (S)-4-Fmoc-3- morpholinecarboxylic acid Hydrolysis->FinalProduct

Caption: Synthesis of (S)-4-Fmoc-3-morpholinecarboxylic acid.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block for the synthesis of peptidomimetics. Its incorporation into peptides can introduce conformational constraints and modulate biological activity. The compound has been shown to be compatible with standard Fmoc-SPPS protocols.[4]

General Experimental Protocol for SPPS using this compound

The following is a general protocol for the incorporation of this compound into a peptide sequence on a solid support (e.g., Rink Amide resin for C-terminal amides).[2][6]

1. Resin Swelling:

  • Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for 1-2 hours.[6]

2. Fmoc Deprotection:

  • Treat the resin with a 20% solution of piperidine in DMF for 15-30 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[2]

  • Wash the resin thoroughly with DMF to remove excess piperidine and the Fmoc-piperidine adduct.

3. Amino Acid Coupling:

  • Activate the carboxylic acid of this compound (typically 3-5 equivalents) using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and an additive like HOAt (1-Hydroxy-7-azabenzotriazole) in the presence of a base (e.g., N,N-diisopropylethylamine, DIPEA).[6]

  • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-4 hours. Note that coupling of this cyclic amino acid may be slower than for standard proteinogenic amino acids.[4]

  • Monitor the coupling reaction using a qualitative test such as the Kaiser test.

4. Washing:

  • After the coupling is complete, wash the resin extensively with DMF and DCM to remove unreacted reagents and byproducts.

5. Repeat Cycle:

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the desired peptide sequence.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (TIS).[2]

SPPS Workflow

SPPS_Workflow Start Start with Fmoc-protected Amino Acid-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Couple next Fmoc-Amino Acid (e.g., this compound) + Coupling Reagents Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Repeat Repeat Cycle for next Amino Acid? Wash2->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) Repeat->Cleavage No Purification Purify Peptide (e.g., HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Potential Signaling Pathways of Peptides Containing 3-Morpholinecarboxylic Acid

While this compound itself is a synthetic building block and not biologically active, its incorporation into peptides can lead to novel therapeutic agents. The morpholine scaffold can induce specific secondary structures in peptides, potentially enhancing their binding to biological targets such as receptors or enzymes.

The mechanism of action of such a peptide would depend on its overall sequence and structure. For instance, if a peptide containing this residue were designed as an antimicrobial peptide, it might disrupt bacterial cell membranes. If designed as a receptor antagonist, it would block a specific signaling pathway.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive peptide containing a 3-morpholinecarboxylic acid residue. This is a generalized representation and the actual pathway would be target-specific.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR) Effector Effector Protein (e.g., Adenylyl Cyclase) Receptor->Effector Activates/Inhibits Peptide Bioactive Peptide (with 3-morpholinecarboxylic acid) Peptide->Receptor Binds and Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade CellularResponse Cellular Response KinaseCascade->CellularResponse

Caption: Hypothetical signaling pathway modulated by a bioactive peptide.

Conclusion

This compound is a versatile and valuable building block for the synthesis of peptidomimetics and other complex molecules. Its enantiopure forms can be synthesized through a practical multi-step process. The compatibility of this compound with standard Fmoc-SPPS protocols allows for its incorporation into peptide chains, offering a means to introduce conformational constraints and potentially enhance biological activity. Further research into peptides containing this unique amino acid derivative may lead to the development of novel therapeutics with improved properties.

References

A Technical Guide to 4-Fmoc-3-morpholinecarboxylic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Fmoc-3-morpholinecarboxylic acid, a synthetic amino acid derivative crucial in modern peptidomimetic and drug discovery research. We delve into its physicochemical properties, with a primary focus on its molecular weight and chemical structure. Detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS) are presented, alongside its significant role in the development of targeted therapeutic and diagnostic agents, particularly in the field of angiogenesis imaging. This document aims to serve as an in-depth resource for researchers leveraging this versatile molecule in their synthetic and developmental workflows.

Introduction

This compound is a heterocyclic, non-proteinogenic amino acid that has garnered significant interest in medicinal chemistry. The incorporation of the morpholine scaffold can impart unique conformational constraints and physicochemical properties to peptides, such as enhanced metabolic stability and receptor-binding affinity. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen atom makes it ideally suited for use in Fmoc-based solid-phase peptide synthesis (SPPS), a cornerstone of modern peptide and peptidomimetic drug development.[1][2]

Physicochemical Properties

The fundamental characteristics of this compound are summarized below. Its precise molecular weight is a critical parameter for stoichiometric calculations in synthesis and for mass spectrometry analysis of resulting peptides.

PropertyValueReference
Molecular Formula C₂₀H₁₉NO₅Chem-Impex
Molecular Weight 353.37 g/mol Chem-Impex, LGC Standards
Appearance White to light yellow powder/crystalTCI Chemicals
CAS Number 204320-51-4 (racemic), 942153-03-9 ((R)-enantiomer), 281655-37-6 ((S)-enantiomer)TCI Chemicals, LGC Standards, Chem-Impex
Purity >97.0% (HPLC)TCI Chemicals

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized as a building block in Fmoc-SPPS. The Fmoc group provides a base-labile protecting group for the amine, allowing for iterative deprotection and coupling cycles on a solid support.

General Fmoc-SPPS Workflow

The incorporation of this compound into a peptide sequence follows the standard Fmoc-SPPS cycle. This process involves the sequential removal of the Fmoc group and the coupling of the next Fmoc-protected amino acid.

spss_workflow Resin Resin Support Fmoc_AA1 Couple First Fmoc-Amino Acid Resin->Fmoc_AA1 Deprotection1 Fmoc Removal (e.g., 20% Piperidine) Fmoc_AA1->Deprotection1 Wash1 Wash (e.g., DMF) Deprotection1->Wash1 Fmoc_Morpholine Couple 4-Fmoc-3-morpholine carboxylic acid Wash1->Fmoc_Morpholine Deprotection2 Fmoc Removal Fmoc_Morpholine->Deprotection2 Wash2 Wash Deprotection2->Wash2 Couple_Next_AA Couple Next Fmoc-Amino Acid Wash2->Couple_Next_AA Repeat Repeat Cycle Couple_Next_AA->Repeat Repeat->Deprotection1 Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage Final Cycle Peptide Purified Peptide Cleavage->Peptide

Figure 1: General workflow for Fmoc-SPPS incorporating this compound.
Detailed Experimental Protocols

The following are generalized protocols for key steps in the Fmoc-SPPS process. Researchers should optimize these conditions based on the specific peptide sequence and scale.

Protocol 1: Resin Swelling

  • Place the desired amount of resin (e.g., Wang or Rink Amide resin) in a fritted reaction vessel.

  • Add sufficient N,N-dimethylformamide (DMF) to cover the resin.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]

  • Drain the DMF.

Protocol 2: Fmoc Deprotection

  • Add a solution of 20% (v/v) piperidine in DMF to the swelled peptide-resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.[3]

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).[3]

Protocol 3: Amino Acid Coupling

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.[3]

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the mixture for 1-2 hours at room temperature. Coupling times may need to be extended for sterically hindered amino acids like this compound.[4]

  • Drain the reaction solution and wash the resin thoroughly with DMF.

Protocol 4: Cleavage and Deprotection

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.

  • Prepare an appropriate cleavage cocktail. A common cocktail is Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol; 82.5:5:5:5:2.5).[3]

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold volume of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application in Drug Discovery: RGD Peptidomimetics for Angiogenesis Imaging

A significant application of this compound is in the synthesis of ligands targeting integrins, which are cell adhesion receptors involved in angiogenesis, the formation of new blood vessels. Peptides containing the arginine-glycine-aspartic acid (RGD) sequence are known to bind with high affinity to αvβ3 and αvβ5 integrins, which are overexpressed on endothelial cells during angiogenesis.[5][6]

Incorporating this compound into cyclic RGD peptides can enhance their binding affinity and selectivity. These modified peptides can then be labeled with radioisotopes (e.g., ¹²⁵I) to create molecular imaging probes for non-invasive visualization of angiogenesis in tumors using techniques like SPECT/CT.[7]

Logical Pathway for Developing an RGD-Based Imaging Probe

The development of an RGD-based imaging probe using this compound follows a logical progression from chemical synthesis to biological evaluation.

rgd_probe_development cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase SPPS Fmoc-SPPS of Linear Peptide (including 4-Fmoc-3- morpholinecarboxylic acid) Cyclization On-resin or Solution-phase Cyclization SPPS->Cyclization Labeling Conjugation with Chelator/Radioisotope (e.g., ¹²⁵I) Cyclization->Labeling Purification RP-HPLC Purification of Imaging Probe Labeling->Purification InVitro In Vitro Binding Assays (Integrin Affinity) Purification->InVitro InVivo In Vivo Imaging (e.g., Micro-SPECT/CT in Tumor Models) InVitro->InVivo Biodistribution Biodistribution Studies InVivo->Biodistribution

Figure 2: Logical pathway for the development of an RGD-based molecular imaging probe.

This pathway highlights how this compound serves as a critical starting material in a multi-step process that ultimately leads to a functional diagnostic tool for assessing angiogenesis, a hallmark of cancer.[7][8]

Conclusion

This compound is a valuable and versatile building block for peptide chemists and drug discovery professionals. Its defined stereochemistry and the conformational constraints imparted by the morpholine ring make it an attractive component for designing peptidomimetics with improved pharmacological properties. The straightforward application in standard Fmoc-SPPS protocols, as detailed in this guide, allows for its seamless integration into established synthetic workflows. Its successful use in the development of targeted RGD ligands for angiogenesis imaging underscores its potential in creating sophisticated diagnostic and therapeutic agents. As the field of peptide-based therapeutics continues to expand, the utility of specialized amino acids like this compound is set to grow, paving the way for novel treatments for a range of diseases.

References

An In-depth Technical Guide on the Solubility of 4-Fmoc-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 4-Fmoc-3-morpholinecarboxylic acid. Due to the limited availability of precise quantitative solubility data in public literature, this guide also furnishes a detailed experimental protocol for researchers to determine these crucial parameters in a laboratory setting. Understanding the solubility of this reagent is paramount for its effective application in solid-phase peptide synthesis (SPPS), ensuring optimal reaction kinetics and purity of the final peptide product.

Core Physicochemical Properties
PropertyValue
CAS Number 942153-03-9 (for the (R)-enantiomer)
Molecular Formula C₂₀H₁₉NO₅
Molecular Weight 353.37 g/mol
Appearance White to off-white solid
Storage Conditions 2-8°C

Solubility Data

Precise, publicly available quantitative solubility data for this compound is limited. The following table summarizes the available qualitative information and provides a template for recording experimentally determined quantitative values. Like most Fmoc-protected amino acids, it is generally soluble in polar aprotic solvents commonly used in peptide synthesis.

Table 1: Solubility of this compound

SolventQualitative SolubilityQuantitative Solubility (mg/mL)Quantitative Solubility (M)Temperature (°C)
ChloroformSlightly Soluble[1]Data not availableData not availableNot Specified
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]Data not availableData not availableNot Specified
MethanolSlightly Soluble[1]Data not availableData not availableNot Specified
N,N-Dimethylformamide (DMF)Expected to be solubleData not availableData not availableNot Specified
N-Methyl-2-pyrrolidone (NMP)Expected to be solubleData not availableData not availableNot Specified

Note: The designation "Expected to be soluble" is based on the general solubility of Fmoc-amino acids in these common SPPS solvents.[2] For Fmoc-amino acids that are difficult to solubilize, gentle heating can be employed.

Experimental Protocol for Solubility Determination

The following is a generalized protocol based on the saturation shake-flask method, a reliable technique for determining the equilibrium solubility of a compound in a specific solvent. The subsequent concentration analysis is typically performed using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound

  • Selected solvents (e.g., DMF, NMP, DMSO, Chloroform, Methanol)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector (detection at 265 nm or 301 nm is common for the Fmoc group)

  • Reverse-phase C18 column

Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials.

    • Add a precise volume of the test solvent (e.g., 1.0 mL) to each vial.

    • Tightly cap the vials and vortex for 1-2 minutes to ensure the solid is well-suspended.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C).

    • Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.

  • Sample Clarification:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a pipette. To ensure no solid particles are transferred, filter the supernatant through a 0.22 µm syringe filter into a clean vial.

  • Sample Preparation for HPLC Analysis:

    • Accurately dilute the filtered supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration that falls within the linear range of the HPLC calibration curve. The dilution factor must be recorded precisely.

  • HPLC Analysis:

    • Prepare a series of standard solutions of this compound with known concentrations.

    • Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against the concentration.

    • Inject the diluted sample of the saturated solution and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units, such as mg/mL or Molarity (M).

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

G A Preparation of Saturated Solution (Excess solid in known volume of solvent) B Equilibration (24-48h at constant temperature) A->B Vortex C Sample Clarification (Centrifugation and Filtration) B->C D Dilution of Supernatant (To fall within HPLC calibration range) C->D E HPLC Analysis (Quantification against standards) D->E F Solubility Calculation (Concentration x Dilution Factor) E->F

References

4-Fmoc-3-morpholinecarboxylic Acid: A Technical Overview of its Spectroscopic Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the analytical data for key synthetic building blocks is paramount. This technical guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 4-Fmoc-3-morpholinecarboxylic acid, a valuable component in peptidomimetic and medicinal chemistry.

This document outlines the available spectroscopic data for this compound, presents it in a clear, tabular format, and details the general experimental protocols for acquiring such data. The logical workflow for the characterization of this compound is also visualized.

Spectroscopic Data

The characterization of this compound relies on standard analytical techniques, primarily NMR and mass spectrometry, to confirm its structure and purity. The molecular formula for this compound is C₂₀H₁₉NO₅, with a molecular weight of 353.37 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are crucial. Due to the presence of the Fmoc protecting group, which can exist as different rotamers, the NMR spectra, particularly at room temperature, may show a mixture of conformers.[3]

¹H NMR Data

The following table summarizes the proton NMR data as reported in the literature for a precursor, methyl (S)-4-(9H-fluoren-9-ylmethoxycarbonyl)morpholine-3-carboxylate, which provides insight into the chemical shifts expected for the core morpholine and Fmoc structures. The data was acquired in deuterated chloroform (CDCl₃) at 400 MHz.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
7.78 - 7.75t6.92HFmoc aromatic
7.60t6.51HFmoc aromatic
7.50t7.11HFmoc aromatic
7.43 - 7.38m2HFmoc aromatic
7.35 - 7.28m2HFmoc aromatic
4.65m0.5HMorpholine ring
4.56 - 4.46m1.5HFmoc CH₂
4.44 - 4.37m1HFmoc CH
4.33 - 4.28m1.5HMorpholine ring
4.24 - 4.20m0.5HMorpholine ring
3.91 - 3.84m1.5HMorpholine ring
3.78 and 3.73s3HMethyl ester (OCH₃)
3.66dd12.0, 2.41.5HMorpholine ring
3.58dd12.0, 2.40.5HMorpholine ring
3.50 - 3.40m1.5HMorpholine ring
3.22td12.0, 4.01HMorpholine ring

Note: The presence of rotamers leads to the splitting of signals and non-integer proton counts for some resonances.

¹³C NMR Data

Mass Spectrometry (MS) Data

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a common technique.

m/z (Calculated)m/z (Observed)Ion Species
354.1336Not explicitly found[M+H]⁺
376.1155Not explicitly found[M+Na]⁺
352.1180Not explicitly found[M-H]⁻

Note: Explicit experimental mass spectrometry data for the final carboxylic acid product was not found in the reviewed literature. The table indicates the expected m/z values for common adducts.

Experimental Protocols

The following are generalized experimental protocols for the NMR and mass spectrometry analysis of this compound, based on standard laboratory practices and information gathered from related literature.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

  • Analysis:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire data in both positive and negative ion modes to observe protonated ([M+H]⁺), sodiated ([M+Na]⁺), and deprotonated ([M-H]⁻) species.

    • The mass analyzer (e.g., quadrupole, time-of-flight) will separate the ions based on their mass-to-charge ratio.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peaks and any significant fragment ions.

Visualization of the Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

cluster_synthesis Synthesis cluster_characterization Characterization cluster_data_analysis Data Analysis cluster_final_product Final Product Synthesis Chemical Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR Structural Elucidation MS Mass Spectrometry (e.g., ESI-MS) Purification->MS Molecular Weight Confirmation Data_Interpretation Data Interpretation and Structure Confirmation NMR->Data_Interpretation MS->Data_Interpretation Final_Product Pure this compound Data_Interpretation->Final_Product

Caption: Workflow for the synthesis and characterization of this compound.

References

An In-depth Technical Guide to Fmoc-Protected Morpholine Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of Fmoc-protected morpholine amino acids. These non-canonical amino acids are valuable building blocks in peptide synthesis and drug discovery, offering unique structural and functional advantages. The incorporation of a morpholine moiety can enhance the pharmacological properties of peptides, including improved solubility, metabolic stability, and receptor binding affinity.

Core Physicochemical Properties

The introduction of a morpholine group to an amino acid, which is then protected with a fluorenylmethoxycarbonyl (Fmoc) group, results in a building block amenable to solid-phase peptide synthesis (SPPS). Below are the available physicochemical properties for a specific example, N-Fmoc-4-(4-morpholinyl)-phenylalanine.

PropertyValue (D-enantiomer)Value (L-enantiomer)Reference(s)
CAS Number 2349525-74-02349610-01-9[1][2]
Molecular Formula C₂₈H₂₈N₂O₅C₂₈H₂₈N₂O₅[1][2]
Molecular Weight 472.54 g/mol 472.54 g/mol [1][2]
Appearance White to off-white powderLyophilized powder[1][2]
Purity ≥95%≥95%[1][2]
Solubility Soluble in DMFSoluble in DMF[3]
Storage Store at 0-8 °CStore at -20°C[1][2]
IUPAC Name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-morpholinophenyl)propanoic acid[1][2]

Synthesis and Experimental Protocols

The synthesis of Fmoc-protected morpholine amino acids can be achieved through various organic synthesis routes. For racemic mixtures of N-Fmoc-4-(4-morpholinyl)-DL-phenylalanine, the Strecker synthesis is a well-established method.[4] This one-pot reaction involves the treatment of 4-(4-morpholinyl)benzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[4] The subsequent Fmoc protection of the amino group can be carried out using standard procedures.

General Protocol for Fmoc Protection of Amino Acids

This protocol describes a general method for the N-terminal protection of an amino acid with the Fmoc group.

Materials:

  • Amino acid (e.g., 4-(4-morpholinyl)-phenylalanine)

  • 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium carbonate (Na₂CO₃)

  • Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Hydrochloric acid (HCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Ether or Petroleum ether

Procedure:

  • Dissolve the amino acid in a 10% aqueous solution of sodium carbonate.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the cooled amino acid solution with stirring.

  • Continue stirring the reaction mixture at 0°C for one hour and then at room temperature for several hours or overnight.

  • Pour the reaction mixture into water and extract with ether to remove any unreacted Fmoc reagent.

  • Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 with concentrated HCl, which will cause the Fmoc-protected amino acid to precipitate.

  • Extract the precipitated product with ethyl acetate.

  • Wash the organic phase with water and then dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and evaporate the solvent under reduced pressure.

  • The crude product can be crystallized from a suitable solvent system, such as methanol/petroleum ether or ether/petroleum ether, to yield the purified Fmoc-protected amino acid.[5][6]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-protected morpholine amino acids are designed for incorporation into peptide chains using automated or manual SPPS. The Fmoc group provides a base-labile protecting group for the α-amine, allowing for sequential and controlled elongation of the peptide chain.

General Workflow for SPPS using Fmoc Chemistry

The following diagram illustrates the general cycle of solid-phase peptide synthesis using Fmoc-protected amino acids.

SPPS_Workflow Resin Resin with Linker and N-terminal Fmoc Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Peptide Purified Peptide Cleavage->Peptide Morpholine_Properties cluster_Properties Physicochemical Properties cluster_Advantages Advantages in Drug Design Balanced Lipophilicity Balanced Lipophilicity Improved Solubility & Permeability Improved Solubility & Permeability Balanced Lipophilicity->Improved Solubility & Permeability Weak Basicity (pKa) Weak Basicity (pKa) Enhanced Metabolic Stability Enhanced Metabolic Stability Weak Basicity (pKa)->Enhanced Metabolic Stability Flexible Conformation Flexible Conformation Scaffold for Conformational Control Scaffold for Conformational Control Flexible Conformation->Scaffold for Conformational Control H-bond Acceptor (Oxygen) H-bond Acceptor (Oxygen) Increased Binding Affinity & Potency Increased Binding Affinity & Potency H-bond Acceptor (Oxygen)->Increased Binding Affinity & Potency

References

The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and synthetic accessibility have made it a cornerstone in the design of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the role of the morpholine scaffold in drug discovery, from its fundamental properties to its application in approved pharmaceuticals and the experimental methodologies used in their development.

Physicochemical Properties and Advantages in Drug Design

The morpholine ring confers several advantageous properties to a drug molecule, making it a favored building block for medicinal chemists.

  • Enhanced Aqueous Solubility: The presence of the oxygen and nitrogen atoms allows for hydrogen bonding with water, which can significantly improve the aqueous solubility of a drug candidate. This is a critical factor for oral bioavailability and formulation development.

  • Metabolic Stability: The morpholine ring is generally resistant to metabolic degradation, particularly oxidation. This can lead to an improved pharmacokinetic profile, including a longer half-life and reduced clearance.[1][2][3]

  • Favorable pKa: The nitrogen atom in the morpholine ring has a pKa of approximately 8.5. This weak basicity ensures that a significant portion of the molecules are ionized at physiological pH, contributing to good solubility and the potential for ionic interactions with biological targets.[1]

  • Scaffold for Molecular Diversity: The morpholine ring provides a rigid and synthetically tractable scaffold from which various substituents can be appended. This allows for the systematic exploration of chemical space and the optimization of a compound's potency and selectivity.[4]

  • Bioisosteric Replacement: Morpholine is often used as a bioisostere for other cyclic amines like piperidine and piperazine. This substitution can modulate a compound's lipophilicity, basicity, and metabolic stability, leading to improved drug-like properties.[1]

The Morpholine Scaffold in FDA-Approved Drugs

The versatility of the morpholine scaffold is evident in the number of FDA-approved drugs that incorporate this moiety across various therapeutic areas. A significant portion of these are anticancer agents, highlighting the scaffold's importance in oncology.[1]

Drug NameTherapeutic AreaPrimary Target(s)
Gefitinib OncologyEpidermal Growth Factor Receptor (EGFR) Kinase
Erlotinib OncologyEpidermal Growth Factor Receptor (EGFR) Kinase
Linezolid AntibacterialBacterial Ribosome (inhibits protein synthesis)
Reboxetine AntidepressantNorepinephrine Transporter (NET)
Aprepitant AntiemeticNeurokinin 1 (NK1) Receptor
Moclobemide AntidepressantMonoamine Oxidase A (MAO-A)

Quantitative Data: Biological Activity of Morpholine-Containing Compounds

The following tables summarize the in vitro activity of selected morpholine-containing compounds, demonstrating their potency against various biological targets.

Anticancer Activity of Gefitinib Derivatives
CompoundCell LineIC50 (µM)Reference
4bNCI-H12994.42 ± 0.24[5]
4cNCI-H12994.60 ± 0.18[5]
4bNCI-H14371.56 ± 0.06[5]
4cNCI-H14373.51 ± 0.05[5]
4bA5493.94 ± 0.01[5]
4cA5494.00 ± 0.08[5]
GefitinibNCI-H129914.23 ± 0.08[5]
GefitinibNCI-H143720.44 ± 1.43[5]
GefitinibA54915.11 ± 0.05[5]
Kinase Inhibitory Activity of Morpholino-Pyrimidines
CompoundKinaseIC50 (nM)Selectivity vs. PI3KαReference
PQR620mTORPotentHigh[6]
Chiral Morpholine DerivativesmTOR0.1 - 10032 - 20,000 fold[6]

Signaling Pathways Targeted by Morpholine-Containing Drugs

The therapeutic effects of many morpholine-based drugs are a result of their interaction with specific signaling pathways.

The PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Several morpholine-containing compounds have been developed as potent inhibitors of PI3K and/or mTOR.[7][8][9][10] The morpholine oxygen often forms a critical hydrogen bond in the hinge region of these kinases.[7]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Growth & Proliferation mTORC1->Proliferation Morpholine_Inhibitor Morpholine-based PI3K/mTOR Inhibitor Morpholine_Inhibitor->PI3K Morpholine_Inhibitor->mTORC2 Morpholine_Inhibitor->mTORC1

PI3K/Akt/mTOR signaling pathway and inhibition by morpholine-based drugs.
Norepinephrine Reuptake Inhibition

Reboxetine, a morpholine-containing antidepressant, selectively inhibits the norepinephrine transporter (NET). This blockage leads to an increased concentration of norepinephrine in the synaptic cleft, enhancing noradrenergic neurotransmission, which is believed to be a key mechanism in its antidepressant effect.[11][12][13][14]

Norepinephrine_Signaling cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron NE_vesicle Norepinephrine (NE) Vesicles NE_synapse NE_vesicle->NE_synapse release NET Norepinephrine Transporter (NET) NE_synapse->NET reuptake Adrenergic_Receptor Adrenergic Receptor NE_synapse->Adrenergic_Receptor binding Signal_Transduction Signal Transduction Adrenergic_Receptor->Signal_Transduction Reboxetine Reboxetine (Morpholine-based) Reboxetine->NET

Mechanism of action of Reboxetine in the synaptic cleft.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel morpholine-containing compounds.

General Synthesis of a 4-Anilinoquinazoline Core (Gefitinib Analogue)

This protocol outlines a common synthetic route for preparing the core structure of many EGFR inhibitors.[15][16][17]

Gefitinib_Synthesis_Workflow Start Substituted Anthranilic Acid Cyclization Cyclization Start->Cyclization Quinazolinone Quinazolinone Intermediate Cyclization->Quinazolinone Chlorination Chlorination (e.g., SOCl2, POCl3) Quinazolinone->Chlorination Chloroquinazoline 4-Chloroquinazoline Intermediate Chlorination->Chloroquinazoline Nucleophilic_Sub Nucleophilic Aromatic Substitution Chloroquinazoline->Nucleophilic_Sub Final_Product 4-Anilinoquinazoline Core Nucleophilic_Sub->Final_Product Aniline Substituted Aniline Aniline->Nucleophilic_Sub

General synthetic workflow for 4-anilinoquinazolines.

Materials:

  • Substituted anthranilic acid

  • Formamide or other cyclizing agent

  • Thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃)

  • Substituted aniline

  • Appropriate solvents (e.g., isopropanol, DMF)

  • Base (e.g., K₂CO₃, DIPEA)

Procedure:

  • Cyclization: The substituted anthranilic acid is heated with a cyclizing agent, such as formamide, to form the corresponding quinazolinone intermediate.

  • Chlorination: The quinazolinone is treated with a chlorinating agent like SOCl₂ or POCl₃ to yield the 4-chloroquinazoline intermediate.

  • Nucleophilic Aromatic Substitution: The 4-chloroquinazoline is reacted with a substituted aniline in a suitable solvent, often in the presence of a base, to displace the chlorine and form the final 4-anilinoquinazoline product. The reaction is typically monitored by TLC or LC-MS.

  • Purification: The final product is purified by recrystallization or column chromatography.

Synthesis of Linezolid

Linezolid, an oxazolidinone antibiotic, can be synthesized through various routes. A common approach involves the following key steps.[18][19][20][21][22]

Materials:

  • 3-Fluoro-4-morpholinylaniline

  • (R)-Glycidyl butyrate or a similar chiral epoxide

  • n-Butyllithium

  • Carbonyldiimidazole (CDI) or a similar carbonyl source

  • Acetylating agent (e.g., acetic anhydride)

  • Appropriate solvents (e.g., THF, DMF)

Procedure:

  • Epoxide Ring Opening: 3-Fluoro-4-morpholinylaniline is N-alkylated with a chiral epoxide, such as (R)-glycidyl butyrate, often facilitated by a strong base like n-butyllithium at low temperatures, to form an amino alcohol intermediate.

  • Oxazolidinone Ring Formation: The amino alcohol is then cyclized by reaction with a carbonyl source like CDI to form the oxazolidinone ring.

  • Functional Group Manipulation: The side chain is then elaborated. For Linezolid, this involves acetylation of the primary amine.

  • Purification: The final product is purified by crystallization or chromatography.

In Vitro Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (radiolabeled or for use with a detection antibody)

  • Test compound (dissolved in DMSO)

  • Assay buffer

  • Kinase detection reagent (e.g., phosphospecific antibody, luminescence-based ATP detection kit)

  • Microplate reader

Procedure:

  • Compound Preparation: The test compound is serially diluted in DMSO to create a range of concentrations.

  • Assay Setup: The kinase, substrate, and test compound are added to the wells of a microplate in the assay buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a defined period at a specific temperature.

  • Reaction Termination and Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using a varietyof methods, including radioactive detection, ELISA with a phosphospecific antibody, or luminescence-based assays that measure the amount of ATP consumed.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined by fitting the data to a dose-response curve.[23][24]

Conclusion

The morpholine scaffold continues to be a highly valuable and frequently employed structural motif in medicinal chemistry. Its ability to impart favorable physicochemical and pharmacokinetic properties makes it a powerful tool for the optimization of lead compounds. The successful application of the morpholine scaffold in a wide range of FDA-approved drugs is a testament to its utility and versatility. As drug discovery continues to evolve, the strategic incorporation of the morpholine ring is expected to remain a key strategy in the development of new and effective therapeutic agents. The experimental protocols and pathway analyses provided in this guide offer a foundational understanding for researchers aiming to leverage the power of the morpholine scaffold in their own drug discovery efforts.

References

Revolutionizing Peptide Design: A Technical Guide to Incorporating Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids (nAAs) into peptides represents a paradigm shift in peptide-based drug discovery and development. By moving beyond the canonical 20 amino acids, researchers can systematically enhance the therapeutic properties of peptides, addressing long-standing challenges of poor stability, low bioavailability, and rapid in vivo degradation. This technical guide provides an in-depth exploration of the core principles, methodologies, and applications of nAAs in modern peptide design.

Advantages of Incorporating Non-Natural Amino Acids

The introduction of nAAs offers a versatile toolkit to precisely modulate the physicochemical and biological properties of peptides. The primary advantages include:

  • Enhanced Proteolytic Stability: A major hurdle in the clinical development of peptide therapeutics is their susceptibility to degradation by proteases. The incorporation of nAAs, such as D-amino acids or N-methylated amino acids, can sterically hinder protease recognition and cleavage, significantly extending the in vivo half-life of the peptide.[1][2][3]

  • Improved Conformational Control: nAAs can be used to introduce conformational constraints, locking the peptide into a bioactive conformation. This can lead to increased receptor binding affinity and selectivity.

  • Increased Binding Affinity and Potency: The unique side chains of nAAs can introduce novel interactions with target receptors or enzymes, leading to enhanced binding affinity and biological potency.[4][5][6]

  • Modulation of Pharmacokinetic Properties: By altering properties like lipophilicity and hydrogen bonding capacity, nAAs can improve a peptide's absorption, distribution, metabolism, and excretion (ADME) profile, potentially enabling oral bioavailability.[7]

  • Introduction of Novel Functionalities: nAAs can serve as handles for bioorthogonal conjugation, allowing for the site-specific attachment of imaging agents, cytotoxic payloads, or other functional moieties.[8][9][10]

Quantitative Impact of Non-Natural Amino Acids on Peptide Properties

The benefits of incorporating nAAs are not merely theoretical. A growing body of literature provides quantitative evidence of their impact on peptide stability and activity. The following tables summarize representative data comparing peptides with and without nAAs.

Table 1: Enhancement of Proteolytic Stability

Peptide Sequence (Wild-Type)Modification (Incorporation of nAA)Half-life in Human Serum (t½)Fold ImprovementReference
L-peptide (generic)C-terminal D-amino acid conjugation> 24 hours> 6[3]
Antitumor Peptide RDP215L- to D-Amino Acid SubstitutionSignificantly increased resistance to degradationNot specified[1]
HIV-1 Tat peptideN-methylation of backbone amidesIncreased resistance to proteolysisNot specified[7]
Generic PeptideAcetylation of N-terminusIncreased stabilityVaries[11]

Table 2: Improvement in Receptor Binding Affinity

Peptide/LigandTarget Receptor/ProteinModification (Incorporation of nAA)Binding Affinity (Kd or IC50)Fold ImprovementReference
Secretin(5-27) analogueSecretin Receptor[I¹⁷,R²⁵] double substitution~100-fold higher affinity than parent100[4]
Meditope peptide derivativeCetuximab Fab domainVarious natural and unnatural substitutionsVaried, some reduced affinityN/A[5]
Macrocyclic peptide14-3-3ζ proteinTwo non-natural amino acids (AdCe)Kd = 38 ± 3 nM2.7[6]

Methodologies for Incorporating Non-Natural Amino Acids

Several powerful techniques have been developed to incorporate nAAs into peptides, both synthetically and biosynthetically.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most widely used method for the chemical synthesis of peptides containing nAAs.[12][13] The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin. The use of the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is prevalent due to its milder reaction conditions.[14]

Experimental Protocol: Manual Fmoc Solid-Phase Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating an Fmoc-protected nAA.

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling:

    • Dissolve the Fmoc-protected non-natural amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, HATU) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIPEA), to activate the carboxylic acid of the amino acid.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours to facilitate coupling.

  • Washing: Wash the resin extensively with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final coupling and Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

In Vivo Incorporation using Genetic Code Expansion

Genetic code expansion techniques allow for the site-specific incorporation of nAAs into proteins and peptides in living cells. The most common method is amber stop codon suppression.[9][10][15] This involves an orthogonal aminoacyl-tRNA synthetase (aaRS)/tRNA pair that is specific for the nAA and does not cross-react with endogenous cellular components.

Experimental Protocol: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF)

  • Plasmid Preparation: Co-transform E. coli cells with two plasmids: one expressing the gene of interest with an in-frame amber stop codon (TAG) at the desired incorporation site, and a second plasmid encoding the orthogonal pAzF-specific tRNA synthetase (pAzFRS) and its cognate suppressor tRNA.

  • Cell Culture: Grow the transformed E. coli in a minimal medium supplemented with appropriate antibiotics.

  • Induction and nAA Supplementation: When the cell culture reaches the mid-log phase (OD600 ≈ 0.6-0.8), induce the expression of the target protein and the orthogonal pair with an appropriate inducer (e.g., IPTG, arabinose). Simultaneously, supplement the culture medium with p-azido-L-phenylalanine (pAzF) to a final concentration of 1-2 mM.

  • Protein Expression: Continue the cell culture at a lower temperature (e.g., 18-30°C) for several hours to allow for protein expression and incorporation of pAzF.

  • Cell Harvest and Lysis: Harvest the cells by centrifugation and lyse them to release the cellular contents.

  • Protein Purification: Purify the target protein containing pAzF using standard chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).

Cell-Free Protein Synthesis (CFPS)

CFPS systems provide an open and controllable environment for the efficient incorporation of nAAs into peptides and proteins.[16][17][18] This in vitro method bypasses the constraints of the cell membrane and allows for the direct addition of nAAs and other components to the reaction mixture.

Experimental Protocol: Cell-Free Synthesis with a Fluorescent nAA

  • Reaction Setup: Prepare a CFPS reaction mixture containing an E. coli S30 extract or a purified reconstituted system (PURE system), energy sources (e.g., ATP, GTP), the 20 canonical amino acids, and the DNA template encoding the peptide of interest with an amber stop codon.

  • Addition of Orthogonal Components: Add the pre-charged fluorescent nAA-tRNA or the orthogonal aaRS/tRNA pair and the fluorescent nAA to the reaction mixture.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours to allow for transcription and translation.

  • Analysis: Analyze the synthesized peptide directly from the reaction mixture using methods such as SDS-PAGE with in-gel fluorescence imaging or mass spectrometry.

Characterization of Peptides Containing Non-Natural Amino Acids

Thorough characterization is essential to confirm the successful incorporation of nAAs and to evaluate the properties of the modified peptide.

  • Mass Spectrometry (MS): MS is a powerful tool for verifying the correct mass of the synthesized peptide, confirming the incorporation of the nAA. Tandem MS (MS/MS) can be used for sequence verification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the peptide in solution, allowing for the analysis of conformational changes induced by the nAA.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is used to assess the secondary structure of the peptide (e.g., α-helix, β-sheet content) and to monitor conformational changes upon binding to a target or in different environments.[19][20][21][22][23]

  • Proteolytic Stability Assays: The stability of the peptide is evaluated by incubating it in human serum or in the presence of specific proteases. The amount of intact peptide remaining over time is quantified by RP-HPLC or LC-MS.

  • Binding Assays: The affinity of the modified peptide for its target is determined using techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or fluorescence polarization assays.

Visualizing the Impact: Signaling Pathways and Experimental Workflows

Targeting Signaling Pathways: The GLP-1 Receptor

Peptides containing nAAs are being developed to target a wide range of signaling pathways. A prominent example is the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes and obesity.[24][25][26][27][28] GLP-1 receptor agonists mimic the action of the endogenous GLP-1, leading to enhanced insulin secretion, suppressed glucagon release, and delayed gastric emptying. The incorporation of nAAs into GLP-1 analogues has led to the development of long-acting and more potent therapeutics.

GLP_1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular GLP-1_Analog GLP-1 Analog (with nAA) GLP-1R_Ext GLP-1 Receptor (Extracellular Domain) GLP-1_Analog->GLP-1R_Ext Binds GLP-1R_TM Transmembrane Domain G_Protein G Protein (Gs) GLP-1R_TM->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin_Vesicles Insulin Vesicles PKA->Insulin_Vesicles Promotes Exocytosis Glucagon_Suppression Glucagon Suppression PKA->Glucagon_Suppression Contributes to Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion Peptide_Drug_Discovery_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation Peptide_Design Peptide Design & nAA Selection Peptide_Synthesis Peptide Synthesis (SPPS or Biosynthesis) Peptide_Design->Peptide_Synthesis Purification_Characterization Purification & Characterization (HPLC, MS) Peptide_Synthesis->Purification_Characterization Binding_Assay Binding Affinity Assay (SPR, ITC) Purification_Characterization->Binding_Assay Functional_Assay Functional Assay (e.g., Enzyme Inhibition) Binding_Assay->Functional_Assay Stability_Assay Proteolytic Stability Assay (Serum) Functional_Assay->Stability_Assay SAR_Studies Structure-Activity Relationship (SAR) Studies Stability_Assay->SAR_Studies SAR_Studies->Peptide_Design Iterative Design Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization In_Vivo_PK In Vivo Pharmacokinetics (PK) Lead_Optimization->In_Vivo_PK In_Vivo_Efficacy In Vivo Efficacy Studies (Animal Models) In_Vivo_PK->In_Vivo_Efficacy

References

Chiral Synthesis of 3-Morpholinecarboxylic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the chiral synthesis of 3-morpholinecarboxylic acid, a crucial building block in medicinal chemistry and drug development. This document details established synthetic routes, including solution-phase and solid-phase methods, starting from readily available chiral precursors. Quantitative data is summarized for comparative analysis, and detailed experimental protocols are provided for key synthetic transformations. Visual diagrams of the synthetic pathways are included to facilitate a clear understanding of the chemical strategies.

Introduction

3-Morpholinecarboxylic acid is a non-proteinogenic amino acid analogue that serves as a versatile chiral scaffold in the synthesis of a wide array of biologically active molecules. Its constrained cyclic structure and the presence of both acidic and basic functionalities make it an attractive component for the design of enzyme inhibitors, receptor antagonists, and other therapeutic agents. The stereochemistry at the C3 position is often critical for biological activity, necessitating robust and efficient methods for the enantioselective synthesis of both (S)- and (R)-3-morpholinecarboxylic acid. This guide explores the most prevalent and effective strategies to achieve this, primarily focusing on chiral pool synthesis starting from natural amino acids.

Comparative Analysis of Synthetic Strategies

The chiral synthesis of 3-morpholinecarboxylic acid predominantly relies on the use of serine as a chiral starting material. The choice between L-serine and D-serine dictates the final stereochemistry of the product. Below is a summary of the key synthetic strategies with their reported quantitative data.

StrategyStarting MaterialKey StepsOverall Yield (%)Enantiomeric PurityReference
Solution-Phase Synthesis L-SerineEsterification, N-chloroacetylation, Intramolecular cyclization, Reduction, Hydrolysis~56%>96% d.e.[1]
Solution-Phase Synthesis (Patent) L-SerineEsterification, N-chloroacetylation, Intramolecular cyclization, Reduction, Hydrolysis~58%Not explicitly stated, implied high[2]
Polymer-Supported Synthesis Fmoc-Ser(tBu)-OHImmobilization, N-alkylation/sulfonylation, TFA-mediated cleavage and cyclizationNot explicitly stated for final productHigh stereoselectivity[3]

Synthetic Pathways and Methodologies

This section details the experimental protocols for the primary routes to chiral 3-morpholinecarboxylic acid.

Solution-Phase Synthesis from Serine

This is the most widely documented method, utilizing the readily available and inexpensive chiral pool amino acids, L-serine or D-serine, to produce the corresponding (S)- or (R)-3-morpholinecarboxylic acid. The general synthetic scheme involves protection of the carboxylic acid, N-alkylation with a two-carbon unit, intramolecular cyclization, and subsequent deprotection.

A common and effective route involves the initial protection of the carboxylic acid as a tert-butyl ester, followed by N-chloroacetylation. An intramolecular Williamson ether synthesis-type cyclization is then induced by a base to form the morpholinone ring. Subsequent reduction of the amide carbonyl and final deprotection yields the target molecule.

Experimental Protocol: Synthesis of (S)-3-Morpholinecarboxylic Acid [2]

Step 1: Synthesis of L-Serine tert-butyl ester

  • To a suspension of L-serine (10.5 g) in tert-butyl acetate (20 ml), a 3g perchloric acid solution (5 ml) is slowly added at 5 °C.

  • The reaction mixture is gradually warmed to 50-60 °C and stirred for 8 hours.

  • The solution is then washed with 10 ml of water and 10 ml of ammonium chloride solution.

  • The aqueous phases are combined, and the pH is adjusted to 9-10 with potassium carbonate.

  • The product is extracted with dichloromethane (3 x 100 ml).

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield L-serine tert-butyl ester as a pale yellow oil (yield: 10.0 g, 65.0%).

Step 2: Synthesis of N-chloroacetyl-L-serine tert-butyl ester

  • L-serine tert-butyl ester is dissolved in dichloromethane.

  • A solution of chloroacetyl chloride in dichloromethane is added dropwise at 0-10 °C.

  • The reaction mixture is warmed to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The solution is washed, dried, and concentrated to give N-chloroacetyl-L-serine tert-butyl ester.

Step 3: Synthesis of (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester

  • N-chloroacetyl-L-serine tert-butyl ester (10 g) is dissolved in toluene (50 ml).

  • A toluene solution (50 ml) of sodium ethoxide (6.8 g) is added slowly at room temperature.

  • The mixture is heated to 60 °C and incubated for 6 hours.

  • After cooling, the reaction is quenched with 50 ml of water.

  • The layers are separated, and the toluene layer is washed, dried, and concentrated to yield the product (yield: 8.1 g, 95.8%).

Step 4: Synthesis of (S)-3-morpholinecarboxylic acid tert-butyl ester

  • (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester is dissolved in methanol.

  • Aluminum trichloride is added, followed by the portion-wise addition of sodium borohydride.

  • The reaction is stirred until completion, then worked up to isolate the reduced product.

Step 5: Synthesis of (S)-3-morpholinecarboxylic acid

  • (S)-3-morpholinecarboxylic acid tert-butyl ester (6 g) is dissolved in methanol (40 ml).

  • A 30% methanolic hydrogen chloride solution (20 ml) is added slowly at 0 °C.

  • The mixture is stirred at 0 °C for 1 hour, then at room temperature for 1 hour.

  • The solvent is removed under reduced pressure to yield the final product (yield: 5.2 g, 97.2%).

The synthesis of the (R)-enantiomer follows the same protocol as for the (S)-enantiomer, with the substitution of L-serine for D-serine as the starting material. A similar overall yield and high enantiomeric purity are expected.[1]

Polymer-Supported Synthesis

Solid-phase synthesis offers advantages in terms of purification, as excess reagents and byproducts can be removed by simple filtration. This strategy has been applied to the synthesis of morpholine-3-carboxylic acid derivatives.[3]

The general approach involves the immobilization of a protected serine derivative, typically Fmoc-Ser(tBu)-OH, onto a solid support. The N-terminus is then deprotected and subjected to alkylation or sulfonylation, followed by cleavage from the resin under acidic conditions, which concurrently induces cyclization to form the morpholine ring. The inclusion of a reducing agent like triethylsilane during cleavage can directly yield the morpholine derivative.

Experimental Protocol: Polymer-Supported Synthesis of Morpholine-3-Carboxylic Acid Derivatives [3]

Step 1: Immobilization of Fmoc-Ser(tBu)-OH

  • A suitable resin (e.g., 2-chlorotrityl chloride resin) is swelled in an appropriate solvent (e.g., dichloromethane).

  • Fmoc-Ser(tBu)-OH is dissolved in the same solvent, and a base (e.g., diisopropylethylamine) is added.

  • The amino acid solution is added to the resin, and the mixture is agitated until the loading is complete.

  • The resin is then capped (e.g., with a mixture of methanol and diisopropylethylamine in dichloromethane) to block any unreacted sites.

Step 2: Fmoc Deprotection

  • The resin is treated with a solution of piperidine in dimethylformamide (e.g., 20% v/v) to remove the Fmoc protecting group.

  • The resin is washed thoroughly with dimethylformamide and other solvents to remove the piperidine and dibenzofulvene byproduct.

Step 3: N-Alkylation/Sulfonylation

  • The deprotected resin is treated with an alkylating or sulfonylating agent (e.g., an alkyl halide or sulfonyl chloride) in the presence of a base.

  • The reaction is allowed to proceed until completion.

Step 4: Cleavage and Cyclization

  • The resin is treated with a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • For the direct formation of the morpholine ring, a reducing agent such as triethylsilane is included in the cleavage cocktail.

  • The mixture is agitated for a specified time, after which the resin is filtered off.

  • The filtrate, containing the crude product, is concentrated, and the product is purified (e.g., by precipitation or chromatography).

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic strategies.

G cluster_0 Solution-Phase Synthesis of (S)-3-Morpholinecarboxylic Acid L-Serine L-Serine L-Serine tert-butyl ester L-Serine tert-butyl ester L-Serine->L-Serine tert-butyl ester tert-Butyl acetate, Perchloric acid N-chloroacetyl-L-serine tert-butyl ester N-chloroacetyl-L-serine tert-butyl ester L-Serine tert-butyl ester->N-chloroacetyl-L-serine tert-butyl ester Chloroacetyl chloride, DCM (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester N-chloroacetyl-L-serine tert-butyl ester->(S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester Sodium ethoxide, Toluene (S)-3-morpholinecarboxylic acid tert-butyl ester (S)-3-morpholinecarboxylic acid tert-butyl ester (S)-5-oxo-3-morpholinecarboxylic acid tert-butyl ester->(S)-3-morpholinecarboxylic acid tert-butyl ester NaBH4, AlCl3, Methanol (S)-3-Morpholinecarboxylic Acid (S)-3-Morpholinecarboxylic Acid (S)-3-morpholinecarboxylic acid tert-butyl ester->(S)-3-Morpholinecarboxylic Acid HCl, Methanol

Caption: Solution-phase synthesis of (S)-3-morpholinecarboxylic acid.

G cluster_1 Polymer-Supported Synthesis Fmoc-Ser(tBu)-OH Fmoc-Ser(tBu)-OH Immobilized Fmoc-Ser(tBu)-Resin Immobilized Fmoc-Ser(tBu)-Resin Fmoc-Ser(tBu)-OH->Immobilized Fmoc-Ser(tBu)-Resin Resin, Base Immobilized H-Ser(tBu)-Resin Immobilized H-Ser(tBu)-Resin Immobilized Fmoc-Ser(tBu)-Resin->Immobilized H-Ser(tBu)-Resin Piperidine/DMF Immobilized N-R-Ser(tBu)-Resin Immobilized N-R-Ser(tBu)-Resin Immobilized H-Ser(tBu)-Resin->Immobilized N-R-Ser(tBu)-Resin R-X, Base 3-Morpholinecarboxylic Acid Derivative 3-Morpholinecarboxylic Acid Derivative Immobilized N-R-Ser(tBu)-Resin->3-Morpholinecarboxylic Acid Derivative TFA, Triethylsilane

References

Methodological & Application

Application Notes and Protocols for Incorporating 4-Fmoc-3-morpholinecarboxylic Acid into Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fmoc-3-morpholinecarboxylic acid is a conformationally constrained, non-proteinogenic amino acid that serves as a valuable building block in modern peptide synthesis and drug discovery. Its rigid morpholine scaffold can impart unique structural features to peptides, influencing their secondary structure, proteolytic stability, and biological activity.[1] The incorporation of this moiety is of particular interest in the development of peptidomimetics with enhanced pharmacological properties.[2] The morpholine ring can act as a bioisostere for other cyclic structures or induce specific turns in the peptide backbone, which can be crucial for receptor binding and modulating protein-protein interactions.[1]

One notable application of morpholine-containing compounds is in the development of antagonists for Very Late Antigen-4 (VLA-4), an integrin receptor involved in cell adhesion and migration.[3] VLA-4 plays a critical role in inflammatory responses, making it an attractive therapeutic target for autoimmune diseases and other inflammatory conditions.[3] By incorporating this compound into peptide sequences, researchers can design novel VLA-4 antagonists with potentially improved efficacy and pharmacokinetic profiles.

These application notes provide detailed protocols for the successful incorporation of this compound into peptides using Fmoc-based solid-phase peptide synthesis (SPPS), along with relevant data and a depiction of the VLA-4 signaling pathway.

Data Presentation

The incorporation of sterically hindered amino acids like this compound often requires optimized coupling conditions to achieve high yields. Below are representative data comparing a standard single coupling protocol with a more robust double coupling protocol.

Table 1: Comparison of Coupling Protocols for this compound

ParameterStandard Single CouplingOptimized Double Coupling
Coupling Reagent HBTU/DIPEAHATU/DIPEA
Equivalents of Amino Acid 33 (x2)
Equivalents of Coupling Reagent 2.92.9 (x2)
Equivalents of Base (DIPEA) 66 (x2)
Coupling Time 2 hours2 hours + 2 hours
Estimated Coupling Efficiency 85-90%>98%
Crude Peptide Purity (Model Peptide) ~75%>90%

Note: These values are illustrative for a typical difficult coupling and may vary depending on the specific peptide sequence and synthesis conditions.

Table 2: Recommended Reagents for Fmoc-SPPS of Peptides Containing this compound

StepReagent/SolventConcentration/RatioPurpose
Resin Swelling Dichloromethane (DCM)-Prepares the solid support for synthesis.
Fmoc Deprotection Piperidine in DMF20% (v/v)Removes the Fmoc protecting group from the N-terminus.
Amino Acid Activation Fmoc-Amino Acid/HATU/DIPEA in DMF1:0.95:2 (molar ratio)Activates the carboxylic acid for coupling.
Washing Dimethylformamide (DMF)-Removes excess reagents and byproducts.
Cleavage and Deprotection Reagent K: TFA/Phenol/Water/Thioanisole/EDT82.5:5:5:5:2.5 (v/v)Cleaves the peptide from the resin and removes side-chain protecting groups.[4]
Peptide Precipitation Cold Diethyl Ether-Precipitates the crude peptide from the cleavage cocktail.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the manual synthesis of a model peptide on a 0.1 mmol scale using a Rink Amide resin.

1. Resin Preparation:

  • Place 0.1 mmol of Rink Amide resin in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30 minutes.

  • Wash the resin three times with dimethylformamide (DMF).

2. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 20% piperidine/DMF solution and agitate for 10 minutes.

  • Wash the resin five times with DMF.

3. Standard Amino Acid Coupling:

  • In a separate vial, dissolve 3 equivalents of the standard Fmoc-amino acid and 2.9 equivalents of HATU in DMF.

  • Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) and allow to pre-activate for 1 minute.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin three times with DMF.

  • Perform a Kaiser test to confirm complete coupling (beads should be yellow).[5]

4. Incorporation of this compound (Double Coupling Protocol):

  • First Coupling:

    • Prepare the activated solution of this compound as described in step 3.

    • Add the solution to the deprotected resin and agitate for 2 hours.[5][6]

    • Wash the resin three times with DMF.

  • Second Coupling:

    • Prepare a fresh batch of activated this compound solution.

    • Add the solution to the resin and agitate for an additional 2 hours.[5][6]

    • Wash the resin five times with DMF.

    • Perform a Kaiser test to confirm the absence of free amines.[5]

5. Final Deprotection:

  • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • Wash the resin with DMF, followed by DCM, and dry under vacuum.

Protocol 2: Cleavage and Deprotection

This protocol describes the cleavage of the peptide from the resin and the removal of side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • In a well-ventilated fume hood, prepare Reagent K by mixing trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT) in a ratio of 82.5:5:5:5:2.5 (v/v).[4] Prepare the cocktail fresh before use.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptidyl-resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-3 hours. Peptides with multiple arginine residues may require longer cleavage times.[7]

3. Peptide Precipitation and Isolation:

  • Filter the resin and collect the filtrate containing the peptide.

  • Reduce the volume of the filtrate under a stream of nitrogen.

  • Add the concentrated solution to a 50 mL centrifuge tube filled with cold diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

4. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile with 0.1% TFA).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilize the pure fractions to obtain the final peptide product.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase synthesis of a peptide incorporating this compound.

G Experimental Workflow for Peptide Synthesis cluster_prep Resin Preparation cluster_cycle SPPS Cycle cluster_cleavage Final Steps Resin Rink Amide Resin Swell Swell in DCM Resin->Swell Wash_DMF1 Wash with DMF Swell->Wash_DMF1 Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash_DMF1->Deprotection Wash_DMF2 Wash with DMF Deprotection->Wash_DMF2 Coupling Amino Acid Coupling (Standard or Double) Wash_DMF2->Coupling Wash_DMF3 Wash with DMF Coupling->Wash_DMF3 Wash_DMF3->Deprotection Repeat for each amino acid Final_Deprotect Final Fmoc Deprotection Wash_DMF3->Final_Deprotect After final coupling Cleavage Cleavage from Resin (Reagent K) Final_Deprotect->Cleavage Precipitation Precipitation in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product Pure Peptide Lyophilization->Final_Product

Caption: Workflow for SPPS with this compound.

VLA-4 Signaling Pathway

Peptides incorporating this compound can be designed as antagonists of VLA-4. The diagram below illustrates a simplified VLA-4 signaling pathway that is activated by chemokines and leads to cell adhesion and migration. A VLA-4 antagonist would block the interaction between VLA-4 and its ligand, VCAM-1, thereby inhibiting these downstream effects.

G VLA-4 Signaling Pathway and Antagonist Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Chemokine_Receptor Chemokine Receptor (e.g., CXCR4) G_Protein G-Protein Chemokine_Receptor->G_Protein activates VLA4_inactive VLA-4 (Inactive) VLA4_active VLA-4 (Active) VLA4_inactive->VLA4_active conformational change ('inside-out' signaling) VCAM1 VCAM-1 (on endothelial cell) VLA4_active->VCAM1 binds Actin_Cytoskeleton Actin Cytoskeleton Reorganization VCAM1->Actin_Cytoskeleton triggers 'outside-in' signaling PI3K PI3K G_Protein->PI3K activates Talin_Kindlin Talin/Kindlin PI3K->Talin_Kindlin activates Talin_Kindlin->VLA4_inactive binds to β1 subunit Cell_Adhesion Cell Adhesion & Migration Actin_Cytoskeleton->Cell_Adhesion Chemokine Chemokine (e.g., CXCL12) Chemokine->Chemokine_Receptor Antagonist VLA-4 Antagonist (Morpholine-Peptidomimetic) Antagonist->VLA4_active blocks binding

Caption: VLA-4 inside-out signaling and antagonist inhibition.

References

Application Notes and Protocols for the Coupling of 4-Fmoc-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the coupling conditions for 4-Fmoc-3-morpholinecarboxylic acid, a sterically hindered secondary amino acid, in solid-phase peptide synthesis (SPPS). The selection of appropriate coupling reagents and conditions is critical to ensure high coupling efficiency and minimize side reactions.

Introduction

This compound is a valuable building block in the synthesis of peptidomimetics and other modified peptides. Its rigid, cyclic structure can impart unique conformational constraints on the resulting peptide backbone. However, this steric hindrance also presents challenges during peptide synthesis, often leading to slower reaction kinetics and incomplete couplings.[1] Therefore, optimized protocols and potent activating reagents are necessary for its successful incorporation into a peptide sequence.

Challenges in Coupling this compound

The primary challenges associated with the coupling of this compound stem from its structure:

  • Steric Hindrance: The morpholine ring restricts access to the carboxylic acid group, slowing down the rate of acylation compared to acyclic amino acids.

  • Secondary Amine: As a secondary amine, the nucleophilicity of the N-terminus of a preceding morpholinecarboxylic acid residue is reduced, making the subsequent coupling step more challenging.

  • Potential for Side Reactions: Inefficient coupling can lead to the accumulation of deletion sequences. The choice of coupling reagents and bases is also critical to minimize racemization.[1]

Comparative Performance of Coupling Reagents

The selection of a suitable coupling reagent is paramount for the successful incorporation of sterically hindered amino acids. High-performance uronium or phosphonium reagents are strongly recommended over carbodiimides alone for such "difficult" couplings.[1] The following table summarizes the relative performance of common coupling reagents based on studies of sterically hindered amino acids.

Coupling Reagent ClassCoupling ReagentActivating GroupRelative ReactivityKey Considerations
Carbodiimides DIC (Diisopropylcarbodiimide)-LowOften inefficient for hindered couplings when used alone. Best used with additives like HOBt or OxymaPure.[1][2][3]
Aminium/Uronium Salts HBTUOBt esterModerateBetter than carbodiimides, but can be insufficient for highly hindered residues.[1][2]
HCTUO-6-ClBt esterHighMore reactive than HBTU.[1][2]
HATUOAt esterVery HighAmong the most efficient reagents due to the high reactivity of OAt esters.[1][2]
COMUOxyma esterVery HighComparable or superior to HATU, with an improved safety profile (non-explosive).[1][2][3]
Phosphonium Salts PyBOPOBt esterModerateGood general-purpose reagent, but may be less effective for highly hindered couplings.
PyAOPOAt esterVery HighSimilar high reactivity to HATU.[2]

Experimental Protocols

Based on established protocols for sterically hindered amino acids, the following methodologies are recommended for the coupling of this compound.

Protocol 1: Standard Coupling using HATU

This protocol is recommended for routine coupling of this compound.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound (4 equivalents relative to resin loading)

  • HATU (3.9 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.

  • Activation: In a separate reaction vessel, dissolve this compound and HATU in DMF. Add DIPEA or collidine and allow the pre-activation to proceed for 1-5 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 5 mL), followed by Dichloromethane (DCM) (3 x 5 mL), and then DMF again (3 x 5 mL).

  • Monitoring: Perform a Kaiser test or a more appropriate test for secondary amines (e.g., chloranil test) to check for the presence of free amino groups. A positive result indicates incomplete coupling, and a second coupling (see Protocol 2) is recommended.[4]

Protocol 2: Double Coupling for Difficult Sequences

If the initial coupling is incomplete, or for sequences known to be particularly challenging, a double coupling protocol is advised.

Procedure:

  • Following the first coupling and washing steps as described in Protocol 1, repeat the activation and coupling steps with a fresh solution of activated this compound.

  • Activation (Second Coupling): In a separate vessel, prepare a fresh activation mixture as described in Protocol 1, step 2.

  • Coupling (Second Coupling): Add the newly activated amino acid solution to the resin and agitate for an additional 1-2 hours.

  • Washing: Wash the resin as described in Protocol 1, step 4.

Visualizing the Workflow

The following diagrams illustrate the general workflow for solid-phase peptide synthesis and the decision-making process for coupling hindered amino acids.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash1->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Monitoring Monitoring Test (e.g., Kaiser Test) Wash2->Monitoring Next_Cycle Next Coupling Cycle Monitoring->Next_Cycle Complete Double_Couple Double Coupling Monitoring->Double_Couple Incomplete Next_Cycle->Deprotection Continue Chain Cleavage Cleavage from Resin Next_Cycle->Cleavage Final Peptide Double_Couple->Wash2 Coupling_Decision_Tree Start Start Coupling of This compound Potent_Reagent Use Potent Coupling Reagent? (HATU, HCTU, COMU) Start->Potent_Reagent Standard_Protocol Protocol 1: Standard Coupling (1-2h) Potent_Reagent->Standard_Protocol Yes Monitoring Check Coupling Completion (Chloranil Test) Standard_Protocol->Monitoring Proceed Proceed to Next Cycle Monitoring->Proceed Complete Double_Couple Protocol 2: Perform Double Coupling Monitoring->Double_Couple Incomplete Double_Couple->Monitoring

References

Application Notes and Protocols: The Use of 4-Fmoc-3-morpholinecarboxylic Acid in Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fmoc-3-morpholinecarboxylic acid is a valuable building block in the field of peptidomimetics, offering a unique scaffold to introduce conformational constraints and improve the pharmacokinetic properties of peptide-based drug candidates. The morpholine ring system can enhance solubility, metabolic stability, and cell permeability, making it an attractive moiety for the design of novel therapeutics targeting a range of biological pathways. These application notes provide an overview of its utility, detailed experimental protocols for its incorporation into peptide chains, and methods for biological evaluation.

Key Applications

The incorporation of a this compound residue into a peptide sequence can be leveraged for several therapeutic applications:

  • Enzyme Inhibition: The morpholine scaffold is a key component in the design of inhibitors for various enzymes, including β-secretase (BACE1) for Alzheimer's disease, matrix metalloproteinases (MMPs) implicated in cancer and inflammation, and PI3K/Akt/mTOR pathway kinases in cancer.[1]

  • Modulation of Protein-Protein Interactions: The constrained conformation imparted by the morpholine ring can mimic secondary structures like β-turns, enabling the design of peptidomimetics that disrupt protein-protein interactions.

  • Improved Drug-like Properties: The morpholine moiety can enhance the solubility and metabolic stability of peptides, leading to improved bioavailability and pharmacokinetic profiles.

Data Presentation: Inhibitory Activities of Morpholine-Containing Compounds

The following tables summarize the inhibitory activities of various morpholine-containing compounds against different enzyme targets. While not all compounds are direct derivatives of this compound, this data illustrates the potential of the morpholine scaffold in designing potent inhibitors.

Table 1: BACE1 Inhibition by Aminoquinoline Derivatives [2]

CompoundP1' GroupLinkageIC50 (µM)
2 CyclohexylmethylSecondary Amide31
10 2-MethylphenylSecondary Amide29
9 2-MethylphenylTertiary Amide55
14 2-MethylphenylTertiary Amide84
23 o-tolylSecondary Amide0.12
24 o-tolyl with methylSecondary Amide0.031

Table 2: PI3K Isoform Inhibition by ZSTK474 Analogs [3]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)
ZSTK474 3.920.815.74.3
2a (piperazine analog) >1000>1000>1000>1000
2b (N-acetylated 2a) 2.921.016.03.5

Table 3: MMP Inhibition by Doxycycline and a Peptide Inhibitor [4]

InhibitorTarget MMPSubstrateIC50
Doxycycline MMP-13Type II Collagen~30 µM
Doxycycline MMP-8Type II Collagen~30 µM
Doxycycline MMP-1Type II Collagen>50 µM
P713 (Peptide) MMP-2Gelatin~30 µM

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Model Tripeptide (Ac-Phe-Morph(3S)-Leu-NH2)

This protocol details the manual solid-phase synthesis of a model tripeptide incorporating (3S)-4-Fmoc-3-morpholinecarboxylic acid using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin (100-200 mesh)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-Leu-OH

  • (3S)-4-Fmoc-3-morpholinecarboxylic acid

  • Fmoc-Phe-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Acetic anhydride

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell Rink Amide resin (0.1 mmol scale) in DMF for 1 hour in the synthesis vessel.

    • Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group.

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5 x 1 min) and DCM (3 x 1 min).

  • Coupling of the First Amino Acid (Fmoc-Leu-OH):

    • In a separate vial, dissolve Fmoc-Leu-OH (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and HOBt (0.4 mmol, 4 eq) in DMF.

    • Add DIPEA (0.8 mmol, 8 eq) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, continue coupling for another hour.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the leucine residue.

  • Coupling of this compound:

    • Repeat step 2 using (3S)-4-Fmoc-3-morpholinecarboxylic acid. Note that coupling of this cyclic amino acid may be slower, so extend the coupling time to 4 hours and monitor with the Kaiser test.

  • Fmoc Deprotection:

    • Repeat step 1 to remove the Fmoc group from the morpholine residue.

  • Coupling of the Third Amino Acid (Fmoc-Phe-OH):

    • Repeat step 2 using Fmoc-Phe-OH.

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (repeat step 1), wash the resin with DMF.

    • Add a solution of 20% acetic anhydride and 1% DIPEA in DMF to the resin and agitate for 30 minutes to cap the N-terminus.

    • Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

  • Purification and Characterization:

    • Purify the crude peptide by reverse-phase HPLC.

    • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and NMR.

Protocol 2: BACE1 Inhibition Assay (FRET-based)

This protocol describes a general method for assessing the inhibitory activity of peptidomimetics against BACE1 using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant human BACE1 enzyme

  • BACE1 FRET substrate (e.g., based on the Swedish mutation of APP)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

  • Test peptidomimetic compounds

  • Known BACE1 inhibitor (positive control)

  • DMSO (for compound dilution)

  • 384-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test peptidomimetic in DMSO (e.g., 10 mM).

    • Create a serial dilution of the test compound in assay buffer to achieve the desired final concentrations.

  • Assay Setup:

    • In the microplate, add the test compound dilutions.

    • Add the BACE1 enzyme to each well (except for the no-enzyme control).

    • Incubate for 15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the BACE1 FRET substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 320 nm, emission at 405 nm) over time (e.g., every minute for 30 minutes) at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: MMP-9 Inhibition Assay (Colorimetric)

This protocol outlines a general method for evaluating the inhibitory potential of peptidomimetics against MMP-9.

Materials:

  • Recombinant human pro-MMP-9

  • APMA (4-aminophenylmercuric acetate) for pro-MMP-9 activation

  • MMP-9 colorimetric substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM CaCl2, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

  • Test peptidomimetic compounds

  • Known MMP inhibitor (e.g., GM6001)

  • DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • MMP-9 Activation:

    • Activate pro-MMP-9 by incubating with APMA (e.g., 1 mM) in assay buffer for 2-4 hours at 37°C.

  • Compound Preparation:

    • Prepare a stock solution and serial dilutions of the test peptidomimetic in DMSO and then in assay buffer.

  • Assay Setup:

    • Add the test compound dilutions to the wells of the microplate.

    • Add the activated MMP-9 enzyme to each well (except for the no-enzyme control).

    • Incubate for 30 minutes at 37°C.

  • Enzymatic Reaction:

    • Add the MMP-9 colorimetric substrate to all wells to start the reaction.

    • Incubate at 37°C for 1-2 hours, or until a sufficient color change is observed in the uninhibited control.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 412 nm).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle1 Coupling Cycle 1 cluster_cycle2 Coupling Cycle 2 cluster_cycle3 Coupling Cycle 3 & Capping cluster_final Cleavage & Purification Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Fmoc_Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect1 Couple_Leu Couple Fmoc-Leu-OH (HBTU/HOBt/DIPEA) Fmoc_Deprotect1->Couple_Leu Free Amine Wash1 Wash (DMF, DCM) Couple_Leu->Wash1 Fmoc_Deprotect2 Fmoc Deprotection Wash1->Fmoc_Deprotect2 Couple_Morph Couple 4-Fmoc-3- morpholinecarboxylic acid Fmoc_Deprotect2->Couple_Morph Wash2 Wash Couple_Morph->Wash2 Fmoc_Deprotect3 Fmoc Deprotection Wash2->Fmoc_Deprotect3 Couple_Phe Couple Fmoc-Phe-OH Fmoc_Deprotect3->Couple_Phe Fmoc_Deprotect4 Final Fmoc Deprotection Couple_Phe->Fmoc_Deprotect4 Capping N-terminal Acetylation Fmoc_Deprotect4->Capping Cleavage Cleavage from Resin (TFA/TIS/H2O) Capping->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization MS & NMR Analysis Purification->Characterization

Caption: Workflow for Solid-Phase Peptide Synthesis of a Tripeptide.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Proliferation, Survival, Growth Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) mTORC1->Downstream Inhibitor Morpholine-containing Inhibitor Inhibitor->PI3K Inhibition Inhibitor->mTORC1 Inhibition PTEN PTEN PTEN->PIP3 Dephosphorylation

Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition Points.

References

Application Notes and Protocols for Automated Solid-Phase Synthesis with Morpholine Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their pharmacological properties, including metabolic stability, conformational rigidity, and receptor affinity. Morpholine-containing amino acids represent a unique class of building blocks that can introduce significant conformational constraints and alter the hydrogen bonding capacity of the peptide backbone. This document provides detailed application notes and protocols for the automated solid-phase peptide synthesis (SPPS) of peptides incorporating morpholine amino acids, specifically focusing on Fmoc-protected morpholine-3-carboxylic acid as a case study.

Due to the specialized nature of this amino acid, it is typically not commercially available as a ready-to-use building block for SPPS. Therefore, this guide is structured to provide a comprehensive workflow, beginning with the synthesis of the Fmoc-protected morpholine amino acid, followed by its automated incorporation into a target peptide sequence, and concluding with cleavage, purification, and characterization.

Data Presentation

Table 1: Materials and Reagents for Synthesis of Fmoc-(S)-morpholine-3-carboxylic acid
Reagent/MaterialSupplierGrade
L-Serine methyl ester hydrochlorideMajor Chemical Supplier≥99%
Dimethoxyacetaldehyde (60% in water)Major Chemical SupplierTechnical
5% Palladium on Carbon (Pd/C)Major Chemical SupplierCatalyst Grade
9-fluorenylmethyl chloroformate (Fmoc-Cl)Peptide Synthesis Supplier≥98%
Sodium bicarbonateMajor Chemical SupplierACS Grade
5 M Hydrochloric AcidMajor Chemical SupplierACS Grade
DioxaneMajor Chemical SupplierAnhydrous
Dichloromethane (DCM)Major Chemical SupplierACS Grade
Methanol (MeOH)Major Chemical SupplierACS Grade
Ethyl Acetate (EtOAc)Major Chemical SupplierACS Grade
Sodium Sulfate (anhydrous)Major Chemical SupplierACS Grade
Table 2: Recommended Parameters for Automated SPPS incorporating Fmoc-Morpholine-Amino-Acid
ParameterStandard Amino AcidFmoc-Morpholine-Amino-AcidRationale for Change
Coupling Reagent HBTU/HATU/HCTUHATU/COMU Higher reactivity needed to overcome steric hindrance of the secondary amine.
Base DIEA/NMMDIEA/Collidine Collidine is a weaker, more sterically hindered base that can reduce racemization.
Coupling Time 30-60 min60-120 min (or double coupling) Slower reaction kinetics due to reduced nucleophilicity and steric hindrance.
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF Standard conditions are generally effective.
Deprotection Time 5-10 min10-15 min Slightly extended time to ensure complete removal of the Fmoc group.
Table 3: Illustrative Yield and Purity Data for a Model Hexapeptide (Tyr-Gly-Gly-Phe-Leu-X)
X = Amino AcidCrude Yield (%)Purity by RP-HPLC (%)
Leucine (Standard)8592
(S)-Morpholine-3-carboxylic acid7085

Note: These are illustrative values. Actual yields and purities will vary depending on the specific peptide sequence, synthesizer, and reagents used.

Experimental Protocols

Protocol 1: Synthesis of Fmoc-(S)-morpholine-3-carboxylic acid

This protocol is adapted from the literature for the synthesis of the necessary building block for SPPS.[1][2][3]

Step 1: Reductive Amination

  • To a solution of L-serine methyl ester hydrochloride (1.0 eq) in methanol, add dimethoxyacetaldehyde (1.1 eq).

  • Add 5% Pd/C catalyst (0.1 eq by weight).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel.

Step 2: Cyclization and Elimination

  • Dissolve the product from Step 1 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark trap to remove methanol and water.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 3: Hydrogenation

  • Dissolve the product from Step 2 in methanol.

  • Add 5% Pd/C catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC).

  • Filter through Celite and concentrate the filtrate.

Step 4: Fmoc Protection

  • Dissolve the product from Step 3 in a 10% solution of sodium bicarbonate in water.

  • Cool the solution in an ice bath and add a solution of Fmoc-Cl (1.1 eq) in dioxane dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 5: Ester Hydrolysis

  • Dissolve the Fmoc-protected ester from Step 4 in a 1:1 mixture of dioxane and 5 M HCl.

  • Reflux the solution overnight.[1]

  • Cool the mixture and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization to obtain Fmoc-(S)-morpholine-3-carboxylic acid.[1]

Protocol 2: Automated Solid-Phase Synthesis of a Peptide Incorporating a Morpholine Amino Acid

This protocol outlines the general steps for incorporating the synthesized Fmoc-morpholine-amino-acid into a peptide sequence using an automated peptide synthesizer.

1. Resin Preparation:

  • Select a suitable resin based on the desired C-terminal functionality (e.g., Rink Amide resin for a C-terminal amide).

  • Swell the resin in dimethylformamide (DMF) for at least 30 minutes in the reaction vessel of the automated synthesizer.

2. Standard Amino Acid Coupling Cycles:

  • Perform the synthesis of the peptide sequence up to the point of incorporating the morpholine amino acid using standard automated SPPS protocols.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF.

  • Washing: Wash the resin thoroughly with DMF.

  • Coupling: Use a standard coupling protocol with an activating agent (e.g., HBTU) and a base (e.g., DIEA).

3. Morpholine Amino Acid Incorporation Cycle:

  • Fmoc Deprotection: Perform the standard deprotection cycle to expose the N-terminal amine of the growing peptide chain.

  • Washing: Thoroughly wash the resin with DMF.

  • Specialized Coupling:

    • In a separate vial, dissolve the synthesized Fmoc-morpholine-amino-acid (3-5 eq), a highly reactive coupling reagent such as HATU (3-5 eq), and a suitable base like DIEA or collidine (6-10 eq) in DMF.

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Transfer the activated amino acid solution to the reaction vessel containing the resin.

    • Allow the coupling reaction to proceed for an extended period (e.g., 60-120 minutes). A double coupling (repeating the coupling step with fresh reagents) is recommended to ensure high efficiency.

  • Washing: After the coupling is complete, wash the resin extensively with DMF to remove any unreacted reagents and byproducts.

4. Completion of Synthesis:

  • Continue with the standard automated SPPS cycles for any remaining amino acids in the sequence.

  • Upon completion of the sequence, perform a final Fmoc deprotection.

5. Cleavage and Deprotection:

  • Wash the fully assembled peptide-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the side-chain protecting groups used (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT).

  • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

6. Purification and Analysis:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

  • Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

Mandatory Visualization

Synthesis_and_Incorporation_Workflow cluster_synthesis Protocol 1: Synthesis of Fmoc-Morpholine-AA cluster_spps Protocol 2: Automated SPPS SerineEster L-Serine Methyl Ester ReductiveAmination Reductive Amination with Dimethoxyacetaldehyde SerineEster->ReductiveAmination Cyclization Acid-Catalyzed Cyclization & Elimination ReductiveAmination->Cyclization Hydrogenation Double Bond Hydrogenation Cyclization->Hydrogenation FmocProtection Fmoc Protection Hydrogenation->FmocProtection Hydrolysis Ester Hydrolysis FmocProtection->Hydrolysis FmocMorpholineAA Fmoc-(S)-morpholine- 3-carboxylic acid Hydrolysis->FmocMorpholineAA IncorpMorpholine Incorporate Fmoc-Morpholine-AA (Specialized Coupling) FmocMorpholineAA->IncorpMorpholine Use as building block StartSPPS Start Automated SPPS (Standard Cycles) StartSPPS->IncorpMorpholine ContinueSPPS Continue SPPS (Standard Cycles) IncorpMorpholine->ContinueSPPS Cleavage Cleavage & Deprotection ContinueSPPS->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Analysis (MS, HPLC) Purification->Analysis FinalPeptide Purified Peptide Analysis->FinalPeptide

Caption: Workflow for the synthesis and incorporation of a morpholine amino acid.

specialized_coupling_pathway PeptideResin Peptide-Resin with N-terminal Amine CoupledPeptide Peptide-Resin with Incorporated Morpholine-AA PeptideResin->CoupledPeptide FmocMorpholineAA Fmoc-Morpholine-AA ActivatedEster Activated Ester Intermediate FmocMorpholineAA->ActivatedEster Activation HATU HATU/COMU + DIEA/Collidine HATU->ActivatedEster ActivatedEster->CoupledPeptide Coupling (Extended Time)

Caption: Specialized coupling pathway for sterically hindered morpholine amino acids.

References

Application Notes and Protocols for the Fmoc Deprotection of 4-Fmoc-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely utilized amine-protecting group in solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for orthogonal deprotection strategies in the presence of acid-labile side-chain protecting groups.[1][2] 4-Fmoc-3-morpholinecarboxylic acid is a synthetic amino acid analogue that can be incorporated into peptide chains to introduce conformational constraints or modify physicochemical properties. The successful synthesis of peptides containing this moiety relies on the efficient and clean removal of the Fmoc group at each coupling cycle.

This document provides detailed application notes and protocols for the Fmoc deprotection of this compound, both as a standalone molecule and when incorporated into a peptide sequence on a solid support.

Mechanism of Fmoc Deprotection

The Fmoc deprotection proceeds via a β-elimination mechanism initiated by a base.[2] A secondary amine, most commonly piperidine, abstracts the acidic proton on the fluorene ring's C9 position.[3] This is followed by the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which subsequently decarboxylates.[3] The liberated DBF is a reactive electrophile and is trapped by the excess amine base to form a stable adduct, preventing side reactions with the newly deprotected amine.[2]

Fmoc_Deprotection_Mechanism cluster_0 Step 1: Proton Abstraction cluster_1 Step 2: β-Elimination cluster_2 Step 3: Decarboxylation & DBF Trapping Fmoc_NHR Fmoc-N(R)-Peptide Carbanion Fmoc Carbanion Intermediate Fmoc_NHR->Carbanion Base (e.g., Piperidine) Piperidine Piperidine Carbanion_int Fmoc Carbanion Intermediate DBF Dibenzofulvene (DBF) Carbanion_int->DBF Carbamic_Acid Carbamic Acid Intermediate Carbanion_int->Carbamic_Acid DBF_trap Dibenzofulvene (DBF) Carbamic_Acid_dec Carbamic Acid Intermediate Free_Amine H2N(R)-Peptide Carbamic_Acid_dec->Free_Amine CO2 CO2 Carbamic_Acid_dec->CO2 DBF_Adduct DBF-Piperidine Adduct DBF_trap->DBF_Adduct Piperidine_trap Piperidine

Caption: Mechanism of Fmoc deprotection by piperidine.

Data Presentation

The choice of base and reaction conditions can influence the efficiency of Fmoc deprotection and the occurrence of side reactions. The following tables summarize typical conditions and a comparison of common deprotection reagents.

Table 1: Common Reagents and Conditions for Fmoc Deprotection

ParameterConditionNotes
Deprotection Reagent 20-50% Piperidine in DMFThe most common and efficient reagent.[4]
50-60% Morpholine in DMFA milder alternative, can reduce side reactions like aspartimide formation.[5][6]
2% DBU / 2% Piperidine in DMFA stronger, non-nucleophilic base, can be useful for difficult sequences but requires a scavenger.[4][7]
Solvent N,N-Dimethylformamide (DMF)Standard solvent for SPPS.[8]
N-Methyl-2-pyrrolidone (NMP)An alternative to DMF.[2]
Reaction Time 5-20 minutesTypically performed as two treatments (e.g., 2 min + 5 min).[7]
Temperature Room TemperatureStandard condition for most deprotections.

Table 2: Comparison of Common Fmoc Deprotection Reagents

ReagentConcentrationAdvantagesDisadvantages
Piperidine 20-50% in DMFHigh efficiency, fast reaction times.[2]Can promote side reactions (e.g., diketopiperazine, aspartimide formation).[5]
Morpholine 50-60% in DMFMilder, reduces certain side reactions.[5][6]Slower reaction times compared to piperidine.[5]
DBU 2% in DMF (with scavenger)Very fast and effective for sterically hindered amines.[4]Non-nucleophilic, requires a scavenger for DBF; can increase risk of racemization.[4]

Experimental Protocols

The following protocols are provided as general guidelines and may require optimization based on the specific peptide sequence and solid support used.

Protocol 1: Fmoc Deprotection of Resin-Bound this compound in SPPS

This protocol describes the removal of the Fmoc group from the N-terminus of a peptide chain that has this compound as the terminal residue, as part of a standard solid-phase peptide synthesis cycle.

Materials:

  • Peptidyl-resin with N-terminal this compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

  • Washing solvent: DMF

  • Reaction vessel for SPPS (e.g., fritted syringe or automated synthesizer vessel)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Resin Swelling: If the resin is dry, swell it in DMF for at least 30 minutes.

  • Solvent Wash: Drain the solvent from the peptidyl-resin. Wash the resin with DMF (3 x 1 min).

  • First Deprotection Treatment: Add the 20% piperidine in DMF solution to the resin. Agitate gently for 2-3 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection Treatment: Add a fresh portion of the 20% piperidine in DMF solution to the resin. Agitate gently for 5-15 minutes at room temperature.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the DBF-piperidine adduct.

  • Qualitative Test (Optional): Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine. Note: As 3-morpholinecarboxylic acid is a secondary amine, a chloranil test is more appropriate to confirm the deprotection.

  • The resin is now ready for the coupling of the next Fmoc-protected amino acid.

SPPS_Deprotection_Workflow start Start: Peptidyl-Resin with N-terminal Fmoc swell Swell Resin in DMF start->swell wash1 Wash with DMF (3x) swell->wash1 deprotect1 Add 20% Piperidine/DMF (2-3 min) wash1->deprotect1 drain1 Drain Solution deprotect1->drain1 deprotect2 Add 20% Piperidine/DMF (5-15 min) drain1->deprotect2 drain2 Drain Solution deprotect2->drain2 wash2 Wash with DMF (5-7x) drain2->wash2 test Qualitative Test (e.g., Chloranil) wash2->test end End: Resin with Free Amine test->end Positive next_step Proceed to Next Coupling Step end->next_step

Caption: Workflow for Fmoc deprotection in SPPS.

Protocol 2: Solution-Phase Fmoc Deprotection of this compound (for analytical purposes)

This protocol is adapted from a procedure used for the deprotection of a similar derivative for HPLC analysis and is suitable for small-scale, solution-phase deprotection.[9]

Materials:

  • This compound derivative

  • Acetonitrile (ACN), HPLC grade

  • Piperidine, reagent grade

  • Small reaction vial (e.g., 1.5 mL microcentrifuge tube or HPLC vial)

Procedure:

  • Dissolution: Dissolve a small amount (e.g., 1 mg) of the this compound derivative in a suitable volume of acetonitrile (e.g., 1 mL) in a reaction vial.[9]

  • Addition of Base: Add a small drop of piperidine to the solution.[9]

  • Reaction: Vortex the mixture and allow it to stand at room temperature for approximately 30 minutes.

  • Analysis: The resulting solution containing the deprotected 3-morpholinecarboxylic acid derivative can be directly analyzed by methods such as reverse-phase HPLC to monitor the reaction progress or confirm the identity of the product.

Monitoring the Deprotection Reaction

The progress of the Fmoc deprotection can be monitored in real-time in automated synthesizers by UV spectroscopy. The DBF-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. By monitoring the increase in absorbance at this wavelength, one can ensure the deprotection reaction has gone to completion.

Potential Challenges and Considerations

  • Steric Hindrance: The cyclic nature of the morpholine ring might present some steric hindrance, potentially slowing down the deprotection reaction compared to acyclic amino acids. If incomplete deprotection is suspected, extending the second deprotection time or using a slightly higher concentration of piperidine may be beneficial.

  • Side Reactions: While 3-morpholinecarboxylic acid itself is not prone to aspartimide or diketopiperazine formation, these side reactions can occur with adjacent amino acid residues in the peptide sequence. The use of milder deprotection conditions, such as 50-60% morpholine in DMF, can help to minimize these side reactions.[5][6]

  • Solvent Quality: It is crucial to use high-quality, amine-free DMF for all steps to prevent premature Fmoc deprotection.[8]

Conclusion

The Fmoc deprotection of this compound can be achieved efficiently using standard solid-phase peptide synthesis protocols. The choice of deprotection reagent and conditions can be tailored to optimize reaction efficiency and minimize potential side reactions. Careful monitoring and the use of high-quality reagents are essential for the successful synthesis of peptides containing this morpholine-based amino acid analogue.

References

Applications of Morpholine-Containing Peptides in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the morpholine scaffold into peptide-based and small molecule therapeutics has emerged as a powerful strategy in modern drug discovery. This heterocyclic amine offers a unique combination of physicochemical properties that can significantly enhance the therapeutic potential of parent compounds.[1][2] Its advantageous features include improved aqueous solubility, metabolic stability, and the ability to modulate pharmacokinetic profiles, such as enhancing permeability across the blood-brain barrier.[3][4] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of morpholine-containing drugs, with a particular focus on phosphorodiamidate morpholino oligomers (PMOs) and small molecule inhibitors.

I. Application Notes

Phosphorodiamidate Morpholino Oligomers (PMOs) as Antisense Therapeutics

PMOs are synthetic nucleic acid analogs that possess a backbone of morpholine rings linked by phosphorodiamidate groups.[5] This modification confers exceptional stability against nuclease degradation, a significant advantage over natural nucleic acid-based therapies.[6]

Mechanism of Action: PMOs function via a steric-blocking mechanism. They bind to complementary sequences in pre-mRNA, physically obstructing the splicing machinery.[6] This can be harnessed to induce exon skipping, a therapeutic strategy for genetic disorders like Duchenne muscular dystrophy (DMD), where the exclusion of a specific exon can restore the reading frame and lead to the production of a truncated, yet functional, protein.[5][6]

Therapeutic Applications: Several PMO-based drugs have received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of DMD, including eteplirsen, golodirsen, viltolarsen, and casimersen.[5][7] These drugs target specific exons in the dystrophin gene, enabling the production of functional dystrophin protein in patients with amenable mutations.[8][9][10]

Enhancing Delivery: A major challenge for PMO therapy is cellular uptake. To overcome this, PMOs are often conjugated to cell-penetrating peptides (CPPs), which are short, arginine-rich peptides that facilitate entry into cells.[11][12]

Morpholine-Containing Small Molecules as Kinase Inhibitors

The morpholine moiety is a privileged structure in the design of small molecule kinase inhibitors, particularly targeting the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[13][14]

Structure-Activity Relationship (SAR): The incorporation of a morpholine ring can enhance binding affinity to the kinase active site and improve the overall pharmacokinetic properties of the inhibitor.[15] For example, the morpholine group in the approved drug gefitinib contributes to its potent inhibitory activity against the epidermal growth factor receptor (EGFR) tyrosine kinase.

Therapeutic Applications: Morpholine-containing kinase inhibitors are being investigated and used for the treatment of various cancers.[14][16] Their ability to modulate critical signaling pathways involved in cell proliferation, survival, and growth makes them valuable therapeutic candidates.[1][17]

II. Quantitative Data

Efficacy of FDA-Approved PMO Drugs for Duchenne Muscular Dystrophy
Drug (Target Exon)Mean Dystrophin Level (% of normal)Fold Increase from BaselineClinical Trial Reference
Eteplirsen (Exon 51)~0.9% (after 188 weeks)-[8]
Golodirsen (Exon 53)1.019% (after 48 weeks)~16-fold[18]
Viltolarsen (Exon 53)5.7% - 5.9% (after 20-24 weeks)-[9][14]
Casimersen (Exon 45)~1.7% (after 48 weeks)-[10][19]
Pharmacokinetic Parameters of Approved Morpholine-Containing Drugs
DrugTherapeutic ClassTmax (h)t1/2 (h)Protein Binding (%)Primary Metabolism
Eteplirsen Antisense Oligonucleotide~1.0 (end of infusion)2.56-17Minimal
Golodirsen Antisense Oligonucleotide~1.0 (end of infusion)3.113.9-38.6Minimal
Viltolarsen Antisense Oligonucleotide~1.0 (end of infusion)2.539-50Minimal
Casimersen Antisense Oligonucleotide~1.0 (end of infusion)3.58.4-31.6Minimal
Gefitinib EGFR Inhibitor3-748~90CYP3A4
Linezolid Antibiotic1-23.4-7.4~31Oxidation

Note: Pharmacokinetic parameters can vary based on patient populations and study designs.[2][3][10][20][21]

In Vitro Activity of Morpholine-Containing Kinase Inhibitors
CompoundTarget KinaseCell LineIC50Reference
Gefitinib EGFRHCC827 (NSCLC)13.06 nM[22]
Gefitinib EGFRPC9 (NSCLC)77.26 nM[22]
Gefitinib EGFRA549 (NSCLC)3.94 µM[23]
PKI-587 PI3K/mTOR-PI3Kα: 0.4 nM, mTOR: 1.6 nM[24]
AK-10 (Anticancer)A549 (NSCLC)8.55 µM[16][25]
AK-10 (Anticancer)MCF-7 (Breast)3.15 µM[2][16]
AK-10 (Anticancer)SHSY-5Y (Neuroblastoma)3.36 µM[16][25]

III. Experimental Protocols

Synthesis of Phosphorodiamidate Morpholino Oligomers (PMOs)

Principle: Solid-phase synthesis is the standard method for producing PMOs, allowing for the sequential addition of morpholino monomers to a growing chain on a solid support.[12][16][26][27][28][29]

Materials:

  • Aminomethylpolystyrene resin

  • Protected morpholino monomers (with trityl or Fmoc protecting groups on the ring nitrogen and base-protecting groups)

  • Activating agents (e.g., N,N-dimethylaminodichlorophosphoramidate)

  • Deblocking agents (e.g., 3-cyanopyridinium trifluoroacetate for trityl; 20% piperidine in DMF for Fmoc)

  • Capping solution (e.g., acetic anhydride)

  • Cleavage and deprotection solution (e.g., aqueous ammonia)

  • Automated DNA/peptide synthesizer or manual synthesis apparatus

  • HPLC for purification

Protocol:

  • Resin Preparation: Swell the aminomethylpolystyrene resin in a suitable solvent (e.g., dichloromethane).

  • First Monomer Coupling: Couple the first protected morpholino monomer to the resin.

  • Deprotection: Remove the nitrogen protecting group (trityl or Fmoc) using the appropriate deblocking solution.

  • Coupling: Activate the next protected morpholino monomer and couple it to the deprotected nitrogen of the resin-bound monomer.

  • Capping: Cap any unreacted sites with a capping solution to prevent the formation of deletion sequences.

  • Repeat: Repeat the deprotection, coupling, and capping steps for each subsequent monomer until the desired sequence is synthesized.

  • Cleavage and Deprotection: Cleave the synthesized PMO from the resin and remove the base-protecting groups using aqueous ammonia.

  • Purification: Purify the crude PMO using reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final product by mass spectrometry.

Evaluation of Exon Skipping by RT-PCR

Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to amplify the target mRNA region from treated cells to visualize and quantify the extent of exon skipping.[22][30]

Materials:

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcriptase and associated reagents

  • PCR master mix

  • Primers flanking the target exon

  • Agarose gel electrophoresis system

  • Gel imaging system

Protocol:

  • Cell Treatment: Treat patient-derived myoblasts or other relevant cell models with the PMO.

  • RNA Extraction: Extract total RNA from the treated and untreated control cells.

  • Reverse Transcription: Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • PCR Amplification: Perform PCR using primers that flank the exon targeted for skipping.

  • Gel Electrophoresis: Separate the PCR products on an agarose gel. The product from the correctly spliced transcript (including the target exon) will be larger than the product from the exon-skipped transcript.

  • Analysis: Visualize the bands under UV light and quantify the relative amounts of the skipped and unskipped products to determine the percentage of exon skipping. For more precise quantification, quantitative real-time PCR (qRT-PCR) can be employed.[28][31]

Quantification of Dystrophin Protein by Western Blot

Principle: Western blotting is used to detect and quantify the amount of dystrophin protein produced in cells or tissues following PMO treatment.[29][32][33][34][35][36][37]

Materials:

  • Muscle biopsy samples or cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis system

  • Transfer system (for transferring proteins to a nitrocellulose or PVDF membrane)

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against dystrophin

  • Secondary antibody conjugated to an enzyme (e.g., HRP)

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Protein Extraction: Homogenize muscle tissue or lyse cells in lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block non-specific binding sites on the membrane with blocking buffer.

  • Antibody Incubation: Incubate the membrane with the primary anti-dystrophin antibody, followed by incubation with the HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the intensity of the dystrophin band and normalize it to a loading control (e.g., α-actinin) to determine the relative amount of dystrophin protein.

Parallel Artificial Membrane Permeability Assay (PAMPA) for Blood-Brain Barrier (BBB) Permeability

Principle: The PAMPA-BBB assay is a high-throughput, in vitro method to predict the passive permeability of a compound across the blood-brain barrier.[1][19][38][39]

Materials:

  • 96-well filter plates and acceptor plates

  • Porcine brain lipid extract

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound and control compounds (e.g., propranolol for high permeability, Lucifer Yellow for low permeability)

  • LC-MS/MS for analysis

Protocol:

  • Membrane Preparation: Coat the filter plate with the porcine brain lipid extract to form an artificial membrane.

  • Compound Preparation: Prepare solutions of the test and control compounds in PBS.

  • Assay Setup: Add the compound solutions to the donor wells of the filter plate and PBS to the acceptor wells of the acceptor plate. Place the filter plate on top of the acceptor plate.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.

  • Sample Analysis: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - ([C]A / [C]eq)) where VD is the volume of the donor well, VA is the volume of the acceptor well, A is the filter area, t is the incubation time, [C]A is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

Cytochrome P450 (CYP) Inhibition Assay

Principle: This in vitro assay assesses the potential of a morpholine-containing compound to inhibit the activity of major CYP450 enzymes, which is crucial for predicting drug-drug interactions.[7][25][26][31][40]

Materials:

  • Human liver microsomes

  • NADPH regenerating system

  • Specific CYP isoform probe substrates (e.g., phenacetin for CYP1A2, midazolam for CYP3A4)

  • Test compound and positive control inhibitors

  • LC-MS/MS for analysis

Protocol:

  • Incubation Setup: In a 96-well plate, combine human liver microsomes, the NADPH regenerating system, and the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the mixture at 37°C.

  • Substrate Addition: Initiate the reaction by adding the specific CYP probe substrate.

  • Incubation: Incubate at 37°C for a defined time.

  • Reaction Termination: Stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Sample Analysis: Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • IC50 Determination: Plot the percentage of metabolite formation against the concentration of the test compound to determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

IV. Visualization of Pathways and Workflows

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_adme ADME Profiling synthesis Solid-Phase Synthesis of Morpholine-Peptide purification HPLC Purification synthesis->purification analysis Mass Spectrometry Analysis purification->analysis cell_culture Cell Culture (e.g., DMD Myoblasts) analysis->cell_culture pampa PAMPA-BBB Assay analysis->pampa cyp_inhibition CYP450 Inhibition Assay analysis->cyp_inhibition treatment PMO Treatment cell_culture->treatment rna_extraction RNA Extraction treatment->rna_extraction protein_extraction Protein Extraction treatment->protein_extraction rt_pcr RT-PCR for Exon Skipping rna_extraction->rt_pcr western_blot Western Blot for Dystrophin protein_extraction->western_blot

Caption: Experimental workflow for morpholine-peptide drug discovery.

exon_skipping cluster_gene DMD Gene cluster_splicing Pre-mRNA Splicing cluster_outcome Splicing Outcome exon49 Exon 49 exon50 Exon 50 (Out of Frame) exon51 Exon 51 exon52 Exon 52 pre_mrna pre-mRNA splicing_machinery Splicing Machinery pre_mrna->splicing_machinery mrna_out_of_frame Out-of-Frame mRNA (Premature Stop Codon) splicing_machinery->mrna_out_of_frame mrna_in_frame In-Frame mRNA (Exon 51 Skipped) splicing_machinery->mrna_in_frame Exon 51 is skipped pmo PMO (targets Exon 51) pmo->pre_mrna binds to Exon 51 splice site no_treatment Without PMO no_dystrophin No Functional Dystrophin mrna_out_of_frame->no_dystrophin with_treatment With PMO functional_dystrophin Truncated, Functional Dystrophin mrna_in_frame->functional_dystrophin

Caption: Mechanism of PMO-induced exon skipping in DMD.

pi3k_pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 akt Akt pip3->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Growth, and Survival mtor->proliferation inhibitor Morpholine-Containing Kinase Inhibitor inhibitor->pi3k inhibits inhibitor->mtor inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Conformationally Constrained Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptides are a promising class of therapeutic agents due to their high specificity and potency. However, their clinical application is often limited by poor metabolic stability and low cell permeability. Constraining the conformation of a peptide can overcome these limitations by pre-organizing the molecule into its bioactive shape, which can lead to enhanced receptor binding, increased resistance to proteolysis, and improved pharmacokinetic properties. Solid-phase peptide synthesis (SPPS) offers a robust and efficient platform for the synthesis of such conformationally constrained peptides.

This document provides detailed application notes and experimental protocols for the solid-phase synthesis of various types of conformationally constrained peptides, including stapled peptides, cyclic peptides (thioether and disulfide bridges), and N-methylated peptides.

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of conformationally constrained peptides generally follows the standard Fmoc-based SPPS workflow, with additional on-resin modification steps to introduce the conformational constraint. The overall process is depicted below.

SPPS_Workflow Resin Resin Support Coupling1 1. Fmoc-AA Coupling Resin->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection1 2. Fmoc Deprotection Coupling2 3. Fmoc-AA Coupling (Repeat) Deprotection1->Coupling2 Wash1->Deprotection1 Wash2 Wash Coupling2->Wash2 Deprotection2 4. Fmoc Deprotection (Repeat) Constraint 5. On-Resin Constraint Introduction Deprotection2->Constraint ...n cycles Wash2->Deprotection2 Cleavage 6. Cleavage & Global Deprotection Constraint->Cleavage Purification 7. Purification & Analysis Cleavage->Purification

Caption: General workflow for solid-phase synthesis of conformationally constrained peptides.

Stapled Peptides via Ring-Closing Metathesis (RCM)

Stapled peptides are synthetic peptides in which the secondary structure, typically an α-helix, is stabilized by a covalent linkage between two amino acid side chains. All-hydrocarbon stapling using ring-closing metathesis (RCM) is a widely used technique.[1][2] This involves incorporating two unnatural amino acids with olefin-bearing side chains into the peptide sequence, followed by an on-resin RCM reaction catalyzed by a ruthenium-based catalyst.[1]

Data Presentation
ParameterValueReference
Catalyst Grubbs' First Generation Catalyst[3]
Catalyst Loading 20 mol%[4]
Solvent 1,2-Dichloroethane (DCE)[3][4]
Reaction Time 2 x 2 hours[3]
Temperature Room Temperature[3]
Typical Conversion >95%[4]
Crude Purity Variable, sequence-dependent
Final Yield (after purification) 15-40%
Experimental Protocol: On-Resin RCM for Peptide Stapling
  • Peptide Synthesis:

    • Synthesize the linear peptide on a suitable resin (e.g., Rink Amide ChemMatrix®) using standard Fmoc-SPPS.[4]

    • Incorporate the unnatural α,α-disubstituted olefin-bearing amino acids (e.g., (S)-2-(4'-pentenyl)alanine) at the desired positions (e.g., i and i+4 or i and i+7).[2][4]

    • Use a higher equivalence (e.g., 3 equivalents) of the unnatural amino acids to ensure efficient coupling.[4]

  • On-Resin Ring-Closing Metathesis:

    • Wash the peptidyl-resin thoroughly with dichloromethane (DCM).

    • Prepare a 10 mM solution of Grubbs' first-generation catalyst in 1,2-dichloroethane (DCE).[3]

    • Degas the catalyst solution with nitrogen or argon for 15-20 minutes.

    • Add the catalyst solution to the resin (0.17 equivalents based on resin loading).[3]

    • Shake the reaction mixture at room temperature for 2 hours under an inert atmosphere.[3][4]

    • Filter the resin and wash with DCE.

    • Repeat the RCM reaction with a fresh portion of the catalyst solution for another 2 hours.[3]

    • Wash the resin extensively with DCE and DCM to remove the catalyst.[3]

  • Cleavage and Deprotection:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-3 hours at room temperature.[4]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude stapled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

RCM_Workflow Start Linear Peptide on Resin with Olefin Side Chains Catalyst Add Grubbs' Catalyst in DCE Start->Catalyst React Incubate at RT, 2 x 2h (Inert Atmosphere) Catalyst->React Wash Wash with DCE/DCM React->Wash Cleave Cleavage from Resin (TFA Cocktail) Wash->Cleave Purify Purification (RP-HPLC) Cleave->Purify Product Stapled Peptide Purify->Product

Caption: Workflow for on-resin ring-closing metathesis of peptides.

Thioether-Linked Cyclic Peptides

Thioether bridges provide a stable and proteolytically resistant linkage for peptide cyclization. A common method involves the reaction between a cysteine residue and an electrophilic group, such as a bromoacetyl moiety, introduced at another position in the peptide sequence.

Data Presentation
ParameterValueReference
Cyclization Method Intramolecular S-alkylation[5][6]
Reagents N-terminal bromoacetylation, C-terminal Cys(Trt)
Base Diisopropylethylamine (DIEA)
Solvent N,N-Dimethylformamide (DMF)
Reaction Time 1-4 hours
Temperature Room Temperature
Typical Yield (crude) >90% (monomer)[5]
Final Yield (after purification) 50-70%
Experimental Protocol: On-Resin Thioether Cyclization
  • Peptide Synthesis:

    • Synthesize the linear peptide on an acid-labile resin (e.g., 2-chlorotrityl chloride resin) using Fmoc-SPPS.

    • Incorporate Fmoc-Cys(Trt)-OH at the desired position.

    • After coupling the final amino acid, perform N-terminal bromoacetylation by reacting the resin-bound peptide with bromoacetic anhydride or bromoacetic acid and a coupling agent (e.g., DIC).

  • On-Resin Cyclization:

    • Wash the resin thoroughly with DCM and DMF.

    • Swell the resin in DMF.

    • Add a solution of DIEA in DMF (e.g., 4 equivalents) to the resin.

    • Shake the reaction mixture at room temperature for 1-4 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing by LC-MS.

    • Wash the resin with DMF and DCM.

  • Cleavage and Deprotection:

    • Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude cyclic peptide by RP-HPLC.

    • Verify the product by MS and analytical RP-HPLC.

Thioether_Workflow Start Linear Peptide on Resin (N-bromoacetyl, Cys(Trt)) Deprotect Selective Cys(Trt) Deprotection (if necessary) Start->Deprotect Cyclize Add DIEA in DMF Deprotect->Cyclize React Incubate at RT, 1-4h Cyclize->React Wash Wash with DMF/DCM React->Wash Cleave Cleavage from Resin (TFA Cocktail) Wash->Cleave Purify Purification (RP-HPLC) Cleave->Purify Product Thioether-Linked Cyclic Peptide Purify->Product

Caption: Workflow for on-resin thioether peptide cyclization.

Disulfide-Bridged Cyclic Peptides

Disulfide bonds are a common post-translational modification in natural peptides and proteins, and they can be readily introduced into synthetic peptides to create cyclic structures. On-resin disulfide bond formation is advantageous as it minimizes intermolecular side reactions.[7]

Data Presentation
ParameterValueReference
Oxidizing Agent Iodine (I₂)[8]
Solvent DMF[8]
Reaction Time 30 minutes[8]
Temperature Room Temperature[8]
Cysteine Protecting Groups Trt, Acm, Mmt[9]
Typical Yield (overall) 60-90%[7]
Crude Purity High, with minimal dimerization[7]
Experimental Protocol: On-Resin Disulfide Bond Formation
  • Peptide Synthesis:

    • Synthesize the linear peptide on a suitable resin using Fmoc-SPPS.

    • Incorporate Fmoc-Cys residues with appropriate orthogonal protecting groups (e.g., Trt, Acm, Mmt) at the desired positions. For a single disulfide bridge, Fmoc-Cys(Trt)-OH is commonly used.

  • On-Resin Oxidation:

    • After synthesis of the linear peptide, wash the resin with DCM.

    • Selectively deprotect the cysteine side chains if orthogonal protecting groups are used (e.g., Mmt removal with 2% TFA in DCM).[9]

    • Prepare a solution of iodine (e.g., 10 equivalents) in DMF.

    • Add the iodine solution to the resin and shake at room temperature for 30-60 minutes.[8] The reaction can be monitored using the Ellman's test for free thiols.

    • Wash the resin with DMF and DCM until the washings are colorless.

  • Cleavage and Deprotection:

    • Cleave the cyclic peptide from the resin using a standard TFA cleavage cocktail. Avoid using silane scavengers if possible, as they can reduce the disulfide bond.[8]

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

  • Purification and Analysis:

    • Purify the crude cyclic peptide by RP-HPLC.

    • Confirm the product by MS and analytical RP-HPLC.

Disulfide_Workflow Start Linear Peptide on Resin with Protected Cys Deprotect Selective Cys Deprotection Start->Deprotect Oxidize Add Iodine in DMF Deprotect->Oxidize React Incubate at RT, 30-60 min Oxidize->React Wash Wash with DMF/DCM React->Wash Cleave Cleavage from Resin (TFA Cocktail) Wash->Cleave Purify Purification (RP-HPLC) Cleave->Purify Product Disulfide-Bridged Cyclic Peptide Purify->Product

Caption: Workflow for on-resin disulfide bond formation.

N-Methylated Peptides

N-methylation of the peptide backbone can enhance metabolic stability and membrane permeability. On-resin N-methylation can be achieved through a three-step procedure: sulfonylation, methylation, and desulfonylation.[10]

Data Presentation
ParameterValueReference
Sulfonylation Reagent o-Nitrobenzenesulfonyl chloride (o-NBS-Cl)[10]
Methylation Reagent Methyl p-nitrobenzenesulfonate (Me-ONs) or Dimethylsulfate
Base for Methylation 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[11]
Desulfonylation Reagent 2-Mercaptoethanol[12]
Total Reaction Time ~40 minutes (optimized)
Typical Yield Very good to excellent[10]
Experimental Protocol: On-Resin N-Methylation
  • Peptide Synthesis:

    • Synthesize the peptide up to the amino acid preceding the desired N-methylation site using standard Fmoc-SPPS.

  • On-Resin N-Methylation Cycle:

    • Sulfonylation: Treat the resin with a solution of o-NBS-Cl (4 eq.) and 2,4,6-collidine (10 eq.) in NMP for 2 x 5 minutes.

    • Wash the resin with NMP.

    • Methylation: Treat the resin with a solution of Me-ONs (5 eq.) and DBU (2.5 eq.) in NMP for 2 x 2 minutes.

    • Wash the resin with NMP.

    • Desulfonylation: Treat the resin with a solution of 2-mercaptoethanol (10 eq.) and DBU (5 eq.) in NMP for 2 x 5 minutes.

    • Wash the resin with NMP and DCM.

  • Continue Peptide Synthesis:

    • Continue with the standard Fmoc-SPPS protocol to elongate the peptide chain. Coupling onto the N-methylated amino acid may require stronger coupling reagents (e.g., HATU) and longer reaction times.

  • Cleavage, Purification, and Analysis:

    • Follow the standard procedures for cleavage, purification, and analysis as described in the previous sections.

NMe_Workflow Start Peptide on Resin (N-terminal amine) Sulfonylate 1. Sulfonylation (o-NBS-Cl, Collidine) Start->Sulfonylate Methylate 2. Methylation (Me-ONs, DBU) Sulfonylate->Methylate Desulfonylate 3. Desulfonylation (Mercaptoethanol, DBU) Methylate->Desulfonylate Continue Continue SPPS Desulfonylate->Continue Product N-Methylated Peptide Continue->Product

Caption: On-resin N-methylation cycle.

Conclusion

The solid-phase synthesis of conformationally constrained peptides is a powerful strategy in modern drug discovery. The methods outlined in these application notes provide researchers with a range of tools to enhance the therapeutic potential of peptides. Careful optimization of reaction conditions for each specific peptide sequence is crucial for achieving high yields and purities.

References

Application Notes and Protocols: Cleavage and Deprotection of Peptides with Morpholine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of morpholine moieties into peptide structures offers a promising avenue for the development of novel therapeutics and research tools. This document provides detailed application notes and protocols for the cleavage and deprotection of two distinct classes of morpholine-containing peptides:

  • Cell-Penetrating Peptides (CPPs) synthesized for subsequent conjugation to Phosphorodiamidate Morpholino Oligomers (PMOs). In this widely used application, the peptide itself does not contain morpholine residues during solid-phase peptide synthesis (SPPS).

  • Peptides with Integrated Morpholine Residues , where a morpholine-containing amino acid or a similar morpholine-based building block is incorporated directly into the peptide backbone.

These protocols are designed to guide researchers in achieving efficient cleavage and deprotection while preserving the integrity of the final peptide product.

Part 1: Cleavage and Deprotection of Cell-Penetrating Peptides for Morpholino Oligomer Conjugation

This section details the standard procedures for cleaving and deprotecting CPPs, which are synthesized using conventional Fmoc-based SPPS, prior to their conjugation with PMOs. The protocols are designed for peptides synthesized on acid-labile resins (e.g., Rink Amide, Wang).

Data Presentation: Standard Cleavage Cocktails for CPPs

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that are prone to modification by reactive cationic species generated during cleavage. The following table summarizes commonly used cleavage cocktails.

Cleavage CocktailComposition (v/v)Target Residues & ApplicationsCleavage Time (Room Temp.)Reference
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)Peptides with multiple Arg(Pmc/Mtr), Trp, Cys, Met. A robust, general-purpose cocktail.2 - 4 hours[1]
Reagent R TFA / Thioanisole / EDT / Anisole (90:5:3:2)Peptides containing Arg(Pmc/Mtr). Also recommended for Trp-containing peptides on PAL or BAL resin.2 - 4 hours[2]
TFA/TIS/Water TFA / Triisopropylsilane / Water (95:2.5:2.5)General use for peptides without highly sensitive residues. TIS is an effective scavenger for Trt groups.2 - 4 hours[1]
TFA/TIS/EDT/Water TFA / TIS / EDT / Water (92.5:2.5:2.5:2.5)Peptides containing Cys to maintain a reduced state.2 - 4 hours[3]

TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol

Experimental Protocol: Global Cleavage and Deprotection of a CPP

This protocol describes a general procedure for the simultaneous cleavage of the peptide from the resin and removal of side-chain protecting groups.

Materials:

  • Peptide-resin (dried under vacuum)

  • Cleavage Cocktail (e.g., Reagent K, see table above)

  • Cold diethyl ether

  • Centrifuge tubes (50 mL)

  • Glacial acetic acid or Acetonitrile/Water mixture

  • Lyophilizer

  • HPLC system for purification

Procedure:

  • Resin Preparation: Place the dried peptide-resin (typically 0.1 mmol scale) into a suitable reaction vessel (e.g., a 10 mL polypropylene syringe with a frit).

  • Cleavage Reaction:

    • Add 2-5 mL of the freshly prepared cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. The reaction time may need to be optimized based on the specific peptide sequence and protecting groups used. For peptides with multiple Arg(Pmc/Mtr) residues, longer cleavage times may be necessary.[1]

  • Peptide Precipitation:

    • Filter the cleavage mixture directly into a 50 mL centrifuge tube containing 40 mL of cold diethyl ether.

    • Rinse the resin with a small volume (1-2 mL) of the cleavage cocktail and add it to the ether.

    • A white precipitate of the crude peptide should form.

    • Securely cap the tube and place it at -20°C for at least 1 hour to maximize precipitation.

  • Peptide Isolation:

    • Centrifuge the tube at 3000-4000 rpm for 5-10 minutes to pellet the crude peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet by adding 30-40 mL of fresh cold diethyl ether, vortexing briefly, and centrifuging again. Repeat this wash step two more times to remove scavengers and cleaved protecting groups.

  • Drying the Crude Peptide: After the final wash, decant the ether and dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Solubilization and Lyophilization:

    • Dissolve the crude peptide in a minimal amount of glacial acetic acid or an acetonitrile/water mixture.

    • Freeze the solution and lyophilize to obtain a fluffy white powder.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Experimental Workflow: CPP Synthesis to PMO Conjugation

G Workflow for CPP-PMO Conjugation cluster_synthesis Peptide Synthesis cluster_conjugation Conjugation SPPS Solid-Phase Peptide Synthesis (Fmoc/tBu) Cleavage Global Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Peptide-Resin Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Characterization Mass Spectrometry Purification->Characterization Purified CPP Conjugation Conjugation Reaction Characterization->Conjugation Verified CPP PMO Morpholino Oligomer (PMO) PMO->Conjugation Final_Purification Final Purification Conjugation->Final_Purification Crude Conjugate Final_Product CPP-PMO Conjugate Final_Purification->Final_Product

Figure 1. Workflow for the synthesis of a cell-penetrating peptide and its subsequent conjugation to a morpholino oligomer.

Part 2: Cleavage and Deprotection of Peptides with Integrated Morpholine Residues

The synthesis of peptides with morpholine-containing amino acids or other morpholine-based building blocks integrated into the peptide backbone is an emerging area of research. As such, established, universal protocols for their cleavage and deprotection are not yet widely available. The primary concern is the stability of the N-acyl morpholine linkage under the strong acidic conditions of standard TFA-based cleavage.

Considerations for Cleavage

The morpholine ring is generally considered a stable heterocycle.[4] However, the stability of an N-acyl morpholine (the structure formed when a morpholine-containing amino acid is part of a peptide backbone) to neat TFA has not been extensively documented in the context of peptide cleavage. While standard amide bonds are stable to TFA[5], the specific electronic and steric environment of the N-acyl morpholine may influence its lability.

Given the lack of specific data, a cautious approach is recommended, starting with standard cleavage conditions and carefully analyzing the results for any degradation of the morpholine-containing peptide.

Proposed Experimental Protocol: Trial Cleavage of a Morpholine-Containing Peptide

This protocol outlines a small-scale trial cleavage to assess the stability of a peptide with an integrated morpholine residue under standard TFA cleavage conditions.

Materials:

  • Morpholine-containing peptide-resin (dried under vacuum, ~10-20 mg)

  • Cleavage Cocktail: TFA / TIS / Water (95:2.5:2.5) (A less harsh, general-purpose cocktail is recommended for initial trials)

  • Cold diethyl ether

  • Microcentrifuge tubes (1.5 mL)

  • LC-MS system for analysis

Procedure:

  • Small-Scale Cleavage:

    • Place 10-20 mg of the dried peptide-resin into a 1.5 mL microcentrifuge tube.

    • Add 200-400 µL of the cleavage cocktail to the resin.

    • Agitate the mixture at room temperature.

  • Time-Course Analysis:

    • At various time points (e.g., 30 min, 1 hour, 2 hours, 4 hours), take a small aliquot (e.g., 10 µL) of the cleavage mixture.

    • Immediately precipitate the peptide from the aliquot by adding it to a separate microcentrifuge tube containing 1 mL of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry briefly.

    • Dissolve the peptide in a suitable solvent for LC-MS analysis.

  • Analysis:

    • Analyze each time-point sample by LC-MS.

    • Monitor for the appearance of the desired full-length peptide.

    • Carefully look for the presence of any degradation products, which might indicate cleavage of the morpholine ring or other side reactions. The expected mass of potential degradation products should be calculated beforehand.

  • Optimization:

    • Based on the results of the time-course analysis, determine the optimal cleavage time that maximizes the yield of the desired peptide while minimizing degradation.

    • If significant degradation is observed, consider using milder cleavage conditions, such as a lower concentration of TFA or a shorter cleavage time.

Quantitative Data: Empirical Determination

Table for Recording Empirical Data:

Peptide SequenceCleavage CocktailTime (hours)% Yield of Intact Peptide% Degradation Product(s)Notes
[Your Peptide]TFA/TIS/Water (95:2.5:2.5)0.5
[Your Peptide]TFA/TIS/Water (95:2.5:2.5)1.0
[Your Peptide]TFA/TIS/Water (95:2.5:2.5)2.0
[Your Peptide]TFA/TIS/Water (95:2.5:2.5)4.0
Hypothetical Workflow for Peptides with Integrated Morpholine Residues

The following diagram illustrates a proposed workflow, highlighting the critical optimization step.

G Proposed Workflow for Peptides with Integrated Morpholine Residues cluster_synthesis Peptide Synthesis SPPS SPPS with Morpholine-Containing Amino Acid Trial_Cleavage Small-Scale Trial Cleavage & Time-Course Analysis SPPS->Trial_Cleavage Peptide-Resin Optimization Optimization of Cleavage Conditions Trial_Cleavage->Optimization LC-MS Data Scale_Up Scale-Up Global Cleavage & Deprotection Optimization->Scale_Up Optimized Protocol Purification RP-HPLC Purification Scale_Up->Purification Crude Peptide Characterization Mass Spectrometry Purification->Characterization Purified Peptide

Figure 2. A proposed workflow for the synthesis and cleavage of peptides containing integrated morpholine residues, emphasizing the crucial optimization step.

Conclusion

The cleavage and deprotection of peptides associated with morpholine structures require distinct strategies based on the role of the morpholine moiety. For CPPs intended for conjugation to PMOs, standard, well-established TFA-based cleavage protocols are highly effective. In contrast, for the novel class of peptides with integrated morpholine residues, a more empirical and cautious approach is necessary. The protocols and data presented herein provide a comprehensive guide for researchers working in this exciting and evolving area of peptide science. Careful optimization and analysis will be key to successfully obtaining these novel peptide structures for further investigation.

References

Troubleshooting & Optimization

Optimizing coupling of sterically hindered Fmoc-amino acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the coupling of sterically hindered Fmoc-amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields with sterically hindered amino acids?

Low coupling yields when incorporating sterically hindered amino acids are often due to several factors:

  • Steric Hindrance: The bulky nature of the amino acid's side chain (e.g., Aib, N-methylated amino acids) or the N-terminal protecting group can physically block the reactive sites, slowing down or preventing peptide bond formation.[1][2]

  • Reduced Nucleophilicity: Bulky adjacent groups can decrease the nucleophilicity of the amine, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support. This can block reactive sites and lead to incomplete reactions.[1][3]

  • Inappropriate Coupling Reagent: Standard carbodiimide reagents like DCC and DIC are often not potent enough for sterically demanding couplings.[1][2]

  • Suboptimal Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical and may need to be optimized for challenging couplings.[1]

Q2: Which coupling reagents are most effective for sterically hindered amino acids?

For sterically hindered amino acids, more powerful coupling reagents are necessary. Onium salt-based reagents are generally the preferred choice.[1][4]

  • Uronium/Aminium Salts: Reagents like HATU, HBTU, and HCTU are highly effective because they form highly reactive OAt or OBt active esters.[1][5] HATU is often considered one of the most efficient reagents for difficult couplings.[1][6] COMU is a newer generation uronium salt that shows coupling efficiencies comparable to HATU and is considered safer.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and can be associated with lower levels of racemization.[1][6] PyAOP is particularly effective for coupling N-methylated amino acids.[7]

  • Acyl Fluorides: For extremely hindered amino acids, such as α,α-disubstituted ones, converting the carboxylic acid to a highly reactive acyl fluoride using reagents like TFFH can be an effective strategy.[2]

Q3: What is the role of the solvent in optimizing difficult coupling reactions?

The solvent plays a crucial role in SPPS by ensuring the efficient solvation of the growing peptide chain and the resin.[8] Proper solvation is essential for:

  • Resin Swelling: The solvent must adequately swell the polymer support to make the reactive sites accessible.[8]

  • Disrupting Aggregation: Solvents help to break up secondary structures and prevent peptide aggregation, a common problem with hydrophobic and proline-rich sequences.[3][8]

  • Solubilizing Reagents: The solvent must effectively dissolve the amino acid derivatives and coupling reagents.[8]

N-Methyl-2-pyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties in difficult couplings.[2][9] For severe aggregation, solvent mixtures containing DMSO or "magic mixtures" like DCM/DMF/NMP (1:1:1) can be beneficial.[2][8][10]

Q4: How can racemization be minimized during the coupling of hindered amino acids?

Racemization is a critical side reaction that can occur during peptide synthesis. It can be minimized by:

  • Using Additives: Additives like HOAt and Oxyma Pure are superior to HOBt in suppressing racemization.[1][11]

  • Choosing the Right Reagent: Phosphonium-based reagents like PyBOP or PyAOP are generally associated with lower racemization levels.[1] DEPBT is another reagent known for its resistance to racemization.[12]

  • Controlling Base Exposure: Use the minimum necessary amount of a hindered base like DIPEA, or consider using a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine.[1][12]

  • Optimizing Temperature and Time: If using heat, optimize for the shortest time required to achieve a satisfactory yield.[1]

Q5: When should I use a "double coupling" strategy?

Double coupling involves repeating the coupling step with a fresh solution of the amino acid and reagents.[12] It is a highly effective and common strategy to ensure the complete incorporation of difficult or sterically hindered amino acids.[4][12] A double coupling is strongly recommended if a single coupling is found to be incomplete, which can be confirmed by a positive ninhydrin (Kaiser) or bromophenol blue test.[1][12]

Q6: Can microwave-assisted peptide synthesis (MAPS) improve the coupling of hindered amino acids?

Yes, microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion quickly and efficiently.[2] The use of microwave energy heats the reaction, helping to overcome the activation energy barrier associated with sterically hindered residues like Aib and N-methylated amino acids.[2][13]

Q7: Can side-chain protecting groups contribute to steric hindrance?

Yes, bulky side-chain protecting groups can also contribute to steric hindrance.[2] This effect can become more pronounced in the synthesis of longer peptides as the density of these groups on the solid support increases.[2] Careful selection of protecting groups is an important consideration.[2]

Troubleshooting Guide: Low Coupling Efficiency

This guide provides a systematic approach to troubleshooting low coupling efficiency, often indicated by a positive Kaiser test after the coupling step.

Symptom Potential Cause Suggested Solution(s)
Positive Kaiser Test (or other colorimetric test) after coupling Insufficient Reagent Reactivity: Standard coupling reagents (e.g., DIC, DCC) are not potent enough to overcome the steric barrier.[2]Switch to a more powerful coupling reagent. Use uronium/aminium salts (HATU, HCTU, COMU) or phosphonium salts (PyBOP, PyAOP).[2][5][14] For extremely hindered residues, consider in-situ formation of amino acid fluorides with TFFH.[2]
Inadequate Reaction Time or Temperature: The coupling reaction is too slow under standard conditions due to steric hindrance.[2][12]Increase reaction time from 1-2 hours to 4 hours or overnight.[2][12] Apply gentle heat (e.g., 30-50°C), but monitor for potential racemization.[12] Utilize microwave-assisted synthesis to accelerate the reaction.[13]
Peptide Aggregation on Resin: The growing peptide chain forms secondary structures or aggregates, making the N-terminal amine inaccessible.[1][3]Improve solvation. Switch from DMF to NMP or use a solvent mixture like DCM/DMF/NMP.[2][9][10] Consider adding chaotropic salts (e.g., LiCl) to the coupling mixture.[10]
Incomplete Reaction: A single coupling cycle is insufficient to drive the reaction to completion.Perform a double coupling. After the first coupling and washing, repeat the coupling step with a fresh solution of activated amino acid.[4][12]
Poor Resin Swelling: The solid support is not properly swelled, limiting access to reactive sites.[8]Ensure adequate swelling time (e.g., at least 60 minutes) in an appropriate solvent (e.g., NMP for polar resins) before starting the synthesis.[8]
Suboptimal Base: The base used for activation (e.g., DIPEA) may not be optimal or could be contaminated.[15]Use a non-nucleophilic base like DIPEA or a weaker base like 2,4,6-collidine to minimize side reactions.[1][12] Ensure the base is fresh and of high purity.

Visual Troubleshooting Workflow

Troubleshooting_Workflow start Positive Kaiser Test (Incomplete Coupling) reagent Is a high-activity coupling reagent being used? (e.g., HATU, HCTU, PyBOP) start->reagent time_temp Are reaction time and temperature optimized? reagent->time_temp Yes switch_reagent Switch to High-Activity Reagent (HATU, COMU, etc.) reagent->switch_reagent No solvent Is the solvent optimal? (e.g., NMP vs DMF) time_temp->solvent Yes increase_time_temp Increase Coupling Time and/or Temperature time_temp->increase_time_temp No double_couple Perform Double Coupling recheck Re-check with Kaiser Test double_couple->recheck solvent->double_couple Yes switch_solvent Switch to NMP or Solvent Mixture solvent->switch_solvent No microwave Consider Microwave Synthesis (MAPS) microwave->recheck switch_reagent->double_couple increase_time_temp->double_couple switch_solvent->double_couple recheck->microwave Positive success Coupling Complete Proceed to Deprotection recheck->success Negative cap Cap Unreacted Amines and Proceed recheck:s->cap:n Still Positive

Caption: Troubleshooting workflow for low coupling efficiency.

Quantitative Data: Coupling Reagent Performance

The following table summarizes the performance of common coupling reagents for sterically hindered amino acids, providing a general indication of their relative efficacy.

Reagent Class Relative Reactivity Key Characteristics
DIC/DCC CarbodiimideLowOften insufficient for hindered couplings; risk of side reactions.[1][2]
HBTU/TBTU Uronium/Aminium SaltHighGood for standard and many difficult couplings; based on HOBt.[5]
HCTU Uronium/Aminium SaltVery HighMore reactive than HBTU due to the 6-Cl-HOBt leaving group.[2]
HATU Uronium/Aminium SaltVery HighHighly reactive and efficient for hindered couplings with low racemization risk.[1]
COMU Uronium/Aminium SaltVery HighEfficacy comparable to HATU; incorporates Oxyma Pure for improved safety.
PyBOP Phosphonium SaltHighStrong coupling reagent; good for suppressing racemization.[1][6]
PyAOP Phosphonium SaltVery HighMore reactive than PyBOP; excellent for N-methyl amino acids.[5][7]

Experimental Protocols

Protocol 1: Standard Single Coupling using HATU

This protocol is a general guideline for coupling a sterically hindered Fmoc-amino acid to a resin-bound peptide.

  • Resin Preparation: Swell the resin (e.g., Rink Amide) in DMF or NMP in a suitable reaction vessel.

  • Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF/NMP to remove the N-terminal Fmoc group. Wash the resin thoroughly with the synthesis solvent (e.g., 5 x NMP).

  • Amino Acid Activation: In a separate vial, dissolve the Fmoc-protected hindered amino acid (4 equivalents relative to resin loading), HATU (3.9 equivalents), in DMF or NMP.

  • Initiate Coupling: Add a non-nucleophilic base, such as DIPEA (8 equivalents), to the amino acid solution and mix briefly.

  • Coupling Reaction: Immediately add the activated amino acid solution to the reaction vessel containing the deprotected resin. Agitate the mixture for 2-4 hours at room temperature.[4]

  • Washing: Drain the reaction solution and wash the resin extensively with the synthesis solvent (e.g., 5 x NMP) to remove excess reagents and byproducts.

  • Confirmation: Perform a Kaiser test (or other appropriate test) to check for the presence of free primary amines. A negative result (yellow beads for Kaiser test) indicates complete coupling.[4][12] If the test is positive, proceed to Protocol 2.

Visual Workflow for a Single Coupling Cycle

SPPS_Cycle start Start Cycle: Resin with N-terminal Fmoc deprotection 1. Fmoc Deprotection (20% Piperidine in DMF/NMP) start->deprotection wash1 2. Wash Resin deprotection->wash1 coupling 4. Coupling Reaction (Add activated AA to resin) wash1->coupling activation 3. Pre-activate Amino Acid (Fmoc-AA-OH + HATU + DIPEA) activation->coupling wash2 5. Wash Resin coupling->wash2 test 6. Kaiser Test wash2->test next_cycle Proceed to next cycle test->next_cycle Negative troubleshoot Incomplete Coupling: Initiate Troubleshooting (e.g., Double Coupling) test->troubleshoot Positive

Caption: Experimental workflow for a single coupling cycle in SPPS.

Protocol 2: Double Coupling for Sterically Hindered Residues

This protocol should be performed if Protocol 1 results in an incomplete coupling.

  • First Coupling: Follow steps 1-7 of Protocol 1.

  • Confirmation: If the Kaiser test is positive after the first coupling, proceed to the next step.

  • Washing: After the first coupling, drain the reaction vessel and wash the resin thoroughly with the synthesis solvent (e.g., 3-5 times with NMP).[4]

  • Second Coupling: Prepare a fresh solution of activated Fmoc-amino acid as described in Protocol 1 (steps 3 & 4).[4]

  • Reaction: Add the new solution to the washed resin and allow the reaction to proceed for another 1-2 hours.[4]

  • Final Wash and Confirmation: After the second coupling, wash the resin thoroughly with the synthesis solvent. Perform a final Kaiser test to confirm the absence of free amines before proceeding to the Fmoc deprotection of the newly added residue.[4] If the test is still positive, capping the unreacted amines with acetic anhydride is recommended before proceeding.[8]

Protocol 3: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium/phosphonium reagents fail, particularly with α,α-disubstituted amino acids like Aib.

  • Amino Acid Preparation: Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.

  • Acyl Fluoride Formation: Add a fluorinating agent (e.g., TFFH) and a suitable base (e.g., DIPEA). Allow the activation to proceed for a few minutes.[2]

  • Resin Preparation: Ensure the resin-bound peptide has been properly deprotected (N-terminal Fmoc removed) and washed.

  • Coupling Reaction: Add the solution containing the freshly prepared acyl fluoride to the deprotected, resin-bound amine.

  • Monitoring: Allow the reaction to proceed. Reaction times may be significantly longer, so monitoring for completeness is crucial. Perform a Kaiser test at extended time points (e.g., 4 hours, overnight) to assess completion.

  • Washing: Once the reaction is complete, wash the resin thoroughly to remove all byproducts and excess reagents.

References

Technical Support Center: Mitigating Peptide Aggregation with Morpholine-Based Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of morpholine-based amino acid analogs to prevent aggregation in synthetic peptides.

Introduction

Peptide aggregation is a significant challenge in the development of therapeutics and research tools, often leading to decreased solubility, loss of biological activity, and difficulties in synthesis and purification.[1] Aggregation is frequently driven by the formation of intermolecular β-sheet structures, particularly in peptides with hydrophobic sequences.[2] One strategy to combat this is the introduction of structural modifications that disrupt the planarity of the peptide backbone, thereby hindering the formation of these β-sheets.[1] While the use of morpholine as a reagent in solid-phase peptide synthesis (SPPS) to minimize side reactions is established, its incorporation as a residue within the peptide sequence to prevent aggregation is an emerging area of interest.[3] This guide provides information based on analogous structure-breaking modifications and outlines potential experimental approaches.

Troubleshooting Guides

This section addresses specific issues that may be encountered when synthesizing and evaluating peptides containing morpholine-based residues.

Issue 1: Difficulty in synthesizing the morpholine-modified peptide.

  • Question: I am experiencing low coupling efficiency during the solid-phase synthesis of my peptide after incorporating a morpholine-amino acid analog. What could be the cause and how can I troubleshoot it?

  • Answer: Low coupling efficiency when using unnatural amino acids can stem from several factors. Firstly, the morpholine-containing amino acid may have increased steric bulk compared to standard amino acids, hindering the approach of the activated carboxyl group. Secondly, the reactivity of the amine on the morpholine-derived amino acid might be lower.

    • Troubleshooting Steps:

      • Optimize Coupling Reagents: Switch to more potent activating reagents. While standard reagents like DIC/HOBt are effective, more powerful options like HBTU, HATU, or COMU can improve efficiency for difficult couplings.[2]

      • Extend Coupling Times: Doubling the standard coupling time can often drive the reaction to completion.

      • Double Coupling: After the initial coupling reaction, perform a second coupling step with fresh reagents before proceeding to the next deprotection step.[4]

      • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can enhance reaction kinetics.[4]

      • Microwave-Assisted Synthesis: Performing the synthesis at elevated temperatures using a microwave peptide synthesizer can help overcome steric hindrance and disrupt on-resin aggregation that may be contributing to poor coupling.[5]

Issue 2: The purified morpholine-modified peptide still shows signs of aggregation.

  • Question: I have successfully synthesized and purified my peptide with a morpholine residue, but it still becomes cloudy or precipitates from solution. What should I do?

  • Answer: While a morpholine residue is hypothesized to disrupt β-sheet formation, other factors can still contribute to aggregation. The overall hydrophobicity of the peptide, the pH of the solution relative to the peptide's isoelectric point (pI), and the peptide concentration are all critical factors.

    • Troubleshooting Steps:

      • Optimize Formulation pH: Ensure the pH of your buffer is at least one to two units away from the peptide's calculated isoelectric point. At the pI, the net charge of the peptide is minimal, reducing electrostatic repulsion and promoting aggregation.

      • Reduce Peptide Concentration: Work with the lowest feasible concentration of your peptide for your application. If high concentrations are necessary, perform a solubility study to determine the critical concentration at which aggregation occurs.

      • Incorporate Solubilizing Excipients: Consider the addition of stabilizers to your formulation. Sugars like sucrose or trehalose, or amino acids like arginine, can sometimes improve the solubility and stability of peptides.

      • Re-evaluate the Position of the Morpholine Residue: The effectiveness of a structure-disrupting residue can be position-dependent. If possible, synthesize analogs with the morpholine-amino acid at different locations within the aggregation-prone region to find the optimal placement.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism by which a morpholine residue prevents peptide aggregation?

A1: The primary proposed mechanism is the disruption of the peptide backbone's ability to form the extended hydrogen-bonding networks required for stable β-sheet structures. Similar to proline and pseudoproline dipeptides, the cyclic nature of the morpholine ring, when incorporated into the peptide backbone, introduces a "kink" or conformational constraint.[2] This disruption hinders the planar alignment of adjacent peptide chains, making the formation of intermolecular β-sheets energetically less favorable.

Q2: How can I synthesize a peptide containing a morpholine-based amino acid?

A2: Peptides with morpholine-based residues are typically synthesized using solid-phase peptide synthesis (SPPS). This requires a protected morpholine-amino acid building block, for example, an Fmoc-protected morpholine-β-amino acid.[6] This specialized amino acid is then incorporated into the peptide sequence at the desired position using standard coupling protocols, though optimization may be necessary as outlined in the troubleshooting guide.

Q3: What experimental techniques can I use to confirm that the morpholine residue is reducing aggregation?

A3: A combination of techniques should be used to assess peptide aggregation.

  • Thioflavin T (ThT) Fluorescence Assay: This is a common method to detect the formation of amyloid-like fibrils, which are rich in β-sheet structures. A reduction in ThT fluorescence for the morpholine-modified peptide compared to the wild-type would indicate less fibril formation.[7][8]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. A shift to smaller particle sizes for the modified peptide would suggest a reduction in the formation of large aggregates.

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy can be used to analyze the secondary structure of the peptide in solution. A decrease in the characteristic β-sheet signal (a negative band around 218 nm) for the morpholine-containing peptide would provide direct evidence of secondary structure disruption.[9][10]

  • Transmission Electron Microscopy (TEM): TEM allows for the direct visualization of peptide aggregates. Comparing micrographs of the modified and unmodified peptides can provide qualitative evidence of reduced fibril formation.

Q4: Are there potential downsides to incorporating a morpholine residue?

A4: Yes, as with any modification, there are potential trade-offs. The introduction of an unnatural amino acid could alter the peptide's biological activity, receptor binding affinity, or pharmacokinetic properties. Therefore, it is crucial to perform thorough functional and biophysical characterization of the modified peptide to ensure that the benefits of reduced aggregation do not come at the cost of its desired function.

Data Presentation

The following table summarizes hypothetical data from an experiment comparing a native aggregation-prone peptide with a variant containing a morpholine-based amino acid (Morp-AA).

ParameterNative PeptideMorp-AA Modified PeptideInterpretation
ThT Fluorescence (a.u.) 85001200Significant reduction in β-sheet rich fibrils.
Average Particle Size (DLS) 1500 nm150 nmPrevention of large aggregate formation.
β-Sheet Content (CD) 45%10%Disruption of β-sheet secondary structure.
Solubility in PBS (mg/mL) 0.55.0Increased solubility and stability in solution.
Biological Activity (IC50) 10 nM15 nMMinor impact on biological function.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Aggregation Assay

This protocol provides a general method for monitoring peptide aggregation kinetics using Thioflavin T.

  • Preparation of ThT Stock Solution: Prepare a 1 mM ThT stock solution in phosphate-buffered saline (PBS), pH 7.4. Filter the solution through a 0.22 µm filter.

  • Sample Preparation: Prepare solutions of the native and morpholine-modified peptides in PBS to the desired final concentration (e.g., 50 µM).

  • Assay Setup: In a 96-well black, clear-bottom plate, add 100 µL of each peptide solution to triplicate wells. Add 2 µL of the 1 mM ThT stock solution to each well for a final concentration of 20 µM.[7]

  • Incubation and Measurement: Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.[8]

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for 24 hours) with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[8]

  • Analysis: Plot the fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation. Compare the lag time, maximum fluorescence, and aggregation rate between the native and modified peptides.

Protocol 2: Peptide Synthesis with a Morpholine-Amino Acid Analog

This protocol outlines the manual coupling of a protected morpholine-amino acid during Fmoc-based solid-phase peptide synthesis.

  • Fmoc Deprotection: Perform standard Fmoc deprotection of the N-terminal amino acid on the resin (e.g., 20% piperidine in DMF) and wash thoroughly with DMF.

  • Activation of Morpholine-Amino Acid: In a separate vessel, dissolve the Fmoc-protected morpholine-amino acid (3 equivalents relative to resin loading) and an activating agent (e.g., HATU, 2.9 equivalents) in DMF. Add a base (e.g., DIPEA, 6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring the Coupling: Take a small sample of resin beads and perform a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or perform a double coupling.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents before proceeding to the next synthesis cycle.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_characterization Biophysical Characterization cluster_results Data Analysis & Comparison S1 SPPS of Native Peptide P1 HPLC Purification S1->P1 S2 SPPS of Morp-AA Peptide S2->P1 C1 Aggregation Assays (ThT, DLS, TEM) P1->C1 C2 Structural Analysis (CD Spectroscopy) P1->C2 C3 Functional Assay P1->C3 R1 Compare Aggregation Propensity C1->R1 R2 Compare Secondary Structure C2->R2 R3 Compare Biological Activity C3->R3

Caption: Workflow for comparing native and morpholine-modified peptides.

Aggregation_Pathway cluster_native Native Peptide Pathway cluster_modified Morp-AA Peptide Pathway N1 Soluble Monomers N2 Oligomers N1->N2 N3 β-Sheet Fibrils (Aggregation) N2->N3 M1 Soluble Monomers M2 Stabilized Monomers/ Small Oligomers M1->M2 Disruption Backbone Disruption by Morpholine Residue Disruption->N2 Inhibition

Caption: Proposed mechanism of morpholine-mediated aggregation prevention.

References

Alternative coupling reagents for difficult amino acids like 4-Fmoc-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of sterically hindered amino acids, such as 4-Fmoc-3-morpholinecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

The primary challenge in coupling this compound lies in its steric hindrance. The cyclic nature of the morpholine ring restricts the conformational flexibility around the carboxylic acid and the N-terminus, making it more difficult for the coupling reagents and the reacting amino group to access the site of reaction. This can lead to slower reaction times and incomplete coupling compared to acyclic amino acids.[1]

Q2: My standard coupling protocol with DIC/HOBt is giving low yields for this compound. What should I do?

While DIC/HOBt can be used, it is known to result in slower coupling reactions for this compound.[1] For difficult couplings, it is often necessary to switch to more potent coupling reagents. Onium salt-based reagents like HATU, HBTU, and COMU, or phosphonium salt-based reagents like PyBOP, are generally more effective in overcoming steric hindrance.

Q3: What are the best alternative coupling reagents for sterically hindered amino acids?

For sterically hindered amino acids, the following classes of coupling reagents are recommended:

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly efficient. HATU is often considered one of the most powerful reagents for difficult couplings due to the formation of a highly reactive OAt-active ester.[2] COMU is a newer generation reagent with comparable efficiency to HATU, but with improved safety and solubility profiles.

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective. A key advantage of phosphonium salts is that they do not cause guanidinylation of the N-terminus, a potential side reaction with uronium/aminium salts.

Q4: How can I minimize racemization during the coupling of difficult amino acids?

Racemization is a critical concern, especially with prolonged reaction times or elevated temperatures that might be used for difficult couplings. To minimize racemization:

  • Choose the right coupling reagent: Reagents like COMU and HATU are known to suppress racemization effectively.[3][4]

  • Use appropriate additives: Additives like HOBt or HOAt are crucial when using carbodiimides (DCC, DIC) to minimize racemization.

  • Control the base: Use a weaker base like N-methylmorpholine (NMM) or collidine instead of stronger bases like DIPEA, as strong bases can promote racemization.

  • Avoid prolonged pre-activation: Activate the amino acid in situ or for a minimal amount of time before adding it to the resin.

Troubleshooting Guide: Low Coupling Efficiency

If you are experiencing low coupling efficiency with this compound or other sterically hindered amino acids, follow this troubleshooting workflow:

TroubleshootingWorkflow cluster_solutions Solutions start Low Coupling Efficiency check_reagents 1. Verify Reagent Quality & Stoichiometry start->check_reagents double_coupling 2. Perform a Double Coupling check_reagents->double_coupling Reagents OK change_reagent 3. Switch to a More Potent Coupling Reagent (HATU, COMU, PyBOP) double_coupling->change_reagent Still Low Yield success Successful Coupling double_coupling->success optimize_conditions 4. Optimize Reaction Conditions (Time, Temperature, Solvent) change_reagent->optimize_conditions Still Low Yield change_reagent->success acyl_fluoride 5. Consider Acyl Fluoride Method (Advanced) optimize_conditions->acyl_fluoride Still Low Yield optimize_conditions->success acyl_fluoride->success SPPS_Workflow start Start Cycle deprotection Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Amino Acid Coupling (Activated AA + Resin) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 kaiser_test Kaiser Test wash2->kaiser_test incomplete Incomplete Coupling kaiser_test->incomplete Positive complete Coupling Complete kaiser_test->complete Negative incomplete->coupling Double Couple next_cycle Proceed to Next Cycle or Cleavage complete->next_cycle Coupling_Reagents cluster_HATU HATU cluster_COMU COMU cluster_PyBOP PyBOP HATU_img COMU_img PyBOP_img

References

Technical Support Center: Enhancing Fmoc Deprotection for Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This resource is tailored for researchers, scientists, and professionals in drug development focused on overcoming challenges associated with the Nα-Fmoc deprotection of sterically hindered amino acids. Here, you will find in-depth troubleshooting guides and frequently asked questions to diagnose and resolve common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete Fmoc deprotection and what are its consequences?

Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This critical failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences—peptides that are missing one or more amino acids.[1] These impurities are often difficult to separate from the target peptide, resulting in a significantly lower overall yield and purity of the final product.[1]

Q2: Which amino acids are considered "sterically hindered" and are most prone to this issue?

Sterically hindered amino acids possess bulky side chains that interfere with chemical reactions at the peptide backbone. Common examples include:

  • β-branched amino acids: Valine (Val), Isoleucine (Ile), and Threonine (Thr).

  • α,α-disubstituted amino acids: α-aminoisobutyric acid (Aib).

  • Amino acids with bulky side-chain protecting groups: Arginine (Arg) protected with Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Aspartic Acid (Asp) with OtBu (tert-butyl), and Histidine (His) with Trt (trityl).[1]

Q3: What are the primary causes of incomplete Fmoc deprotection?

Several factors can contribute to inefficient Fmoc removal:

  • Steric Hindrance: Bulky amino acid side chains can physically block the deprotection reagent (e.g., piperidine) from accessing the Fmoc group.[1]

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, especially in sequences with repeating hydrophobic residues. This aggregation can make the peptide resin less permeable to solvents and reagents.[1]

  • Poor Resin Swelling: If the solid support (resin) is not properly swelled, peptide chains can be too close, hindering reagent penetration.[1]

  • Suboptimal Reagents or Protocols: Using degraded piperidine solutions, or insufficient reaction times, temperatures, or reagent concentrations can lead to incomplete removal.[1]

Q4: How can I detect if Fmoc deprotection is incomplete?

Several analytical methods can be employed to monitor the completeness of the deprotection step:

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative colorimetric test performed on a few beads of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow/brown) suggests the Fmoc group is still attached.[1] Note that this test gives a reddish-brown color for N-terminal proline.[1]

  • UV-Vis Spectrophotometry: Automated peptide synthesizers often monitor the UV absorbance of the dibenzofulvene (DBF)-piperidine adduct, which is released upon Fmoc removal.[1] A slow, persistent, or incomplete release profile indicates a deprotection issue. The absorbance is typically measured around 301 nm.[1]

  • HPLC and Mass Spectrometry (MS): Analysis of a small, cleaved sample of the crude peptide is a reliable method. The presence of deletion sequences (identified by their mass in MS) or unexpected peaks in the HPLC chromatogram is a strong indicator of incomplete Fmoc deprotection during one or more cycles.[1]

Troubleshooting Guide

If you suspect incomplete Fmoc deprotection, this guide provides a systematic approach to diagnosing and resolving the issue.

Diagram: Troubleshooting Workflow for Incomplete Fmoc Deprotection

Troubleshooting_Workflow start Incomplete Deprotection Suspected (e.g., negative Kaiser test, poor UV profile) check_reagents Step 1: Verify Reagents - Fresh 20% piperidine in DMF? - Correct concentration? start->check_reagents check_swelling Step 2: Check Resin Swelling - Adequate solvent volume? - Sufficient swelling time? check_reagents->check_swelling protocol_mods Step 3: Modify Deprotection Protocol check_swelling->protocol_mods extend_time Option A: Extend Deprotection Time (e.g., 2 x 10-15 min) protocol_mods->extend_time Simple Adjustment double_deprotection Option B: Perform Double Deprotection (2 separate treatments) protocol_mods->double_deprotection Standard Practice stronger_base Option C: Use Stronger Base Cocktail (e.g., 2% DBU / 2% Piperidine in DMF) protocol_mods->stronger_base For Highly Hindered Residues temp_increase Option D: Increase Temperature (e.g., to 35-40°C) protocol_mods->temp_increase To Disrupt Aggregation re_test Re-test for Free Amines (Kaiser Test) extend_time->re_test double_deprotection->re_test stronger_base->re_test temp_increase->re_test success Proceed to Coupling re_test->success Positive failure Consult Further / Consider Alternative Strategies re_test->failure Negative

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Data Presentation: Quantitative Comparison of Deprotection Strategies

The following tables summarize quantitative data on the efficiency of various Fmoc deprotection strategies.

Table 1: Comparison of Deprotection Times for Different Amino Acids

Amino AcidDeprotection ReagentTime for >95% Deprotection (minutes)Notes
Leucine (Leu)20% Piperidine/DMF~7-10Generally efficient deprotection.[2]
Arginine (Arg(Pbf))20% Piperidine/DMF≥ 10Slower due to bulky side-chain protection.[2]
α-aminoisobutyric acid (Aib)20% Piperidine/DMF> 20 (often incomplete)Highly hindered, standard conditions are often insufficient.
α-aminoisobutyric acid (Aib)2% DBU / 2% Piperidine/DMF~14 (2 x 7 min)DBU significantly accelerates deprotection.

Table 2: Effect of DBU Concentration on Deprotection Half-Life (t½)

Deprotection CocktailHalf-Life (t½) in secondsTime for Complete Removal (approx. minutes)
5% Piperazine in DMF5011
20% Piperidine in DMF7< 1
5% Piperazine + 0.5% DBU in DMF12~2.5
5% Piperazine + 1% DBU in DMF7< 1
5% Piperazine + 2% DBU in DMF4< 1

Data adapted from a study on piperazine/DBU mixtures.

Table 3: Impact of Deprotection Conditions on Side Reactions

Peptide SequenceDeprotection ConditionEpimerization (%)Yield (%)
Thioamide-containing peptide20% Piperidine/DMFHigh (not specified)30
Thioamide-containing peptide2% DBU/DMF336
DKP-prone sequence20% Piperidine/DMF-Lower (due to DKP formation)
DKP-prone sequence2% DBU / 5% Piperazine/NMP-Higher (reduced DKP formation)

Data is illustrative and compiled from studies on specific challenging sequences.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes. Drain the solvent.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 1-2 minutes. Drain the deprotection solution.

  • Second Deprotection: Add a fresh solution of 20% (v/v) piperidine in DMF and agitate for 10-20 minutes. Drain the deprotection solution.

  • Wash: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

  • Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine.

Protocol 2: DBU-Assisted Fmoc Deprotection for Difficult Sequences

  • Resin Swelling: Swell the peptide-resin in DMF. Drain the solvent.

  • Deprotection: Add a solution of 2% (v/v) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2% (v/v) piperidine in DMF to the resin.

  • Agitate: Agitate the resin for 2-5 minutes at room temperature. Drain the deprotection solution.

  • Repeat: Repeat steps 2 and 3 one more time.

  • Wash: Wash the resin thoroughly with DMF (5-7 times).

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]

Protocol 3: Kaiser Test for Detection of Free Primary Amines

  • Reagent Preparation:

    • Reagent A: 5 g ninhydrin in 100 mL ethanol.

    • Reagent B: 80 g phenol in 20 mL ethanol.

    • Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

  • Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.

  • Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.

  • Heat: Heat the test tube at 100°C for 5 minutes.

  • Observe Color:

    • Dark Blue Beads/Solution: Positive result, indicating the presence of free primary amines (successful deprotection).

    • Yellow/Brown/No Color Change: Negative result, indicating the absence of free primary amines (incomplete deprotection).

Protocol 4: UV-Vis Monitoring of Fmoc Deprotection

  • Sample Collection: During the deprotection step, collect the filtrate (the piperidine solution) in a volumetric flask of a known volume.

  • Dilution: Dilute the collected filtrate with DMF to a known volume. Further dilution may be necessary to bring the absorbance into the linear range of the spectrophotometer.

  • Absorbance Measurement: Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer, using a fresh deprotection solution as a blank.

  • Quantification: The concentration of the released dibenzofulvene-piperidine adduct can be calculated using the Beer-Lambert law (A = εcl), where ε is the molar absorptivity (approximately 7800 L mol⁻¹ cm⁻¹). This allows for the quantification of Fmoc group removal.

Visualization of Key Processes

Diagram: General Workflow of an SPPS Cycle

SPPS_Cycle start Start with Fmoc-AA-Resin deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection wash1 2. DMF Wash deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 4. DMF Wash coupling->wash2 repeat Repeat for next cycle wash2->repeat repeat->deprotection Next Amino Acid

Caption: A simplified workflow of a single coupling cycle in Fmoc-based SPPS.

Diagram: Chemical Mechanism of Fmoc Deprotection

Fmoc_Deprotection_Mechanism cluster_0 Fmoc-Protected Amine cluster_1 Intermediate cluster_2 Products Fmoc_NH_R Fmoc-NH-Peptide Base + Base (e.g., Piperidine) Carbanion [Fmoc-N⁻-Peptide] Base->Carbanion β-Elimination Products Free Amine (H₂N-Peptide) + Dibenzofulvene-Adduct Carbanion->Products

Caption: The base-catalyzed β-elimination mechanism of Fmoc deprotection.

References

Technical Support Center: 4-Fmoc-3-morpholinecarboxylic Acid in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Solid-Phase Peptide Synthesis (SPPS) utilizing 4-Fmoc-3-morpholinecarboxylic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential advantages of incorporating this compound into a peptide sequence?

Incorporating morpholine-containing amino acids can introduce unique structural constraints and physicochemical properties to a peptide. The morpholine ring can act as a rigid scaffold, influencing the peptide's secondary structure and potentially enhancing its metabolic stability and cell permeability. The ether linkage within the morpholine ring is generally stable to the conditions used in SPPS.[1]

Q2: Is the morpholine ring stable during standard Fmoc-SPPS and final cleavage?

The ether bond within the morpholine ring is expected to be stable under the standard conditions of Fmoc-SPPS, including repeated treatments with piperidine for Fmoc deprotection.[1] Furthermore, ether linkages are generally stable to the strong acidic conditions of final cleavage with cocktails containing trifluoroacetic acid (TFA).[1] However, prolonged exposure to very harsh acidic conditions could theoretically lead to ring opening, although this is not a commonly reported side reaction in standard SPPS cleavage protocols.

Q3: Can the incorporation of this compound affect the secondary structure of the peptide?

Yes, as an N-substituted amino acid, the incorporation of this compound can significantly influence the peptide's secondary structure. N-substitution restricts the conformational flexibility of the peptide backbone.[2] This can disrupt the formation of β-sheets and may favor the adoption of helical or turn conformations.[2] This property can be intentionally used to modulate the biological activity of a peptide.

Troubleshooting Guides

Problem 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (or other free amine test) after the coupling step.

  • Presence of deletion sequences (peptide lacking the morpholine residue) in the final product, as detected by mass spectrometry.

  • Low overall yield of the desired peptide.

Potential Causes and Solutions:

As an N-substituted amino acid, this compound can exhibit slower coupling kinetics compared to standard proteinogenic amino acids due to steric hindrance at the nitrogen atom.

Potential Cause Recommended Solution Experimental Protocol
Steric Hindrance Utilize a more potent coupling reagent.Substitute standard coupling reagents like HBTU or DIC with more powerful alternatives such as HATU, HCTU, or COMU. These reagents are known to be more effective for sterically hindered amino acids.
Increase the coupling time.Extend the standard coupling time from 1-2 hours to 4 hours or even overnight. Monitor the reaction for completion using a ninhydrin or TNBS test.
Perform a double coupling.After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated amino acid.
Poor Solvation/Aggregation Use a "difficult sequence" solvent.Switch from DMF to a more effective solvating solvent like N-methylpyrrolidone (NMP) or add up to 25% dimethyl sulfoxide (DMSO) to the DMF.
Increase the reaction temperature.Perform the coupling at an elevated temperature (e.g., 40-50°C) or use microwave-assisted synthesis to disrupt potential secondary structures and improve reaction kinetics.
Problem 2: Aggregation of the Peptide-Resin

Symptoms:

  • Noticeable shrinking of the resin bed.

  • Formation of clumps or lumps in the resin.

  • Poor solvent flow through the reaction vessel.

  • False-negative coupling tests (e.g., Kaiser test) due to the inaccessibility of the N-terminus.

Potential Causes and Solutions:

The introduction of a rigid, cyclic structure like the morpholine ring can alter the peptide's folding properties, potentially leading to on-resin aggregation.

Potential Cause Recommended Solution Experimental Protocol
Interchain Hydrogen Bonding Use chaotropic salts.Add chaotropic salts such as LiCl or KSCN (up to 4M) to the DMF during coupling to disrupt hydrogen bonding networks.
Incorporate backbone-modifying dipeptides.If the sequence allows, strategically place pseudoproline or Dmb-dipeptides in the sequence to disrupt secondary structure formation.
Hydrophobic Collapse Use specialized solvent mixtures.Employ a "magic mixture" of DCM/DMF/NMP (1:1:1) with 1% Triton X-100 and 2M ethylene carbonate for both coupling and deprotection steps.

Experimental Protocols

Protocol for Coupling of this compound

This protocol is designed for a standard 0.1 mmol synthesis scale.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF.

  • Amino Acid Activation:

    • In a separate vessel, dissolve this compound (4 equivalents, 0.4 mmol).

    • Add a coupling reagent such as HATU (3.9 equivalents, 0.39 mmol).

    • Add a base such as DIPEA (8 equivalents, 0.8 mmol).

    • Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for at least 2 hours at room temperature.

  • Monitoring: Take a small sample of the resin and perform a Kaiser or TNBS test to check for the presence of free primary amines. A negative result indicates a complete reaction. If the test is positive, consider the troubleshooting steps for low coupling efficiency.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents.

Visualizations

experimental_workflow Troubleshooting Workflow for Low Coupling Efficiency start Low Coupling Efficiency Detected (Positive Kaiser Test) reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) start->reagent time Increase Coupling Time (4h to overnight) start->time double_couple Perform Double Coupling start->double_couple solvent Change Solvent System (NMP or DMF/DMSO) start->solvent temp Increase Temperature (40-50°C or Microwave) start->temp check Re-test for Free Amines reagent->check time->check double_couple->check solvent->check temp->check success Proceed with Synthesis check->success Negative fail Consult Further / Sequence Re-design check->fail Positive

Caption: A logical workflow for troubleshooting low coupling efficiency.

potential_side_reactions Potential Issues with this compound main Incorporation of This compound coupling Low Coupling Efficiency main->coupling due to steric hindrance aggregation On-Resin Aggregation main->aggregation due to rigid structure structure Alteration of Secondary Structure main->structure due to N-substitution cleavage Potential for Ring Opening (Theoretical, Low Probability) main->cleavage under harsh acidic conditions

Caption: Potential challenges associated with using this compound.

References

Technical Support Center: 4-Fmoc-3-morpholinecarboxylic Acid Coupling Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the coupling of 4-Fmoc-3-morpholinecarboxylic acid in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Problem: Incomplete Coupling of this compound

A positive Kaiser test (resulting in blue or purple beads) after the initial coupling step indicates the presence of unreacted primary amines, signaling an incomplete reaction.[1] This can lead to the formation of deletion sequences in the final peptide product.

Potential Causes and Recommended Solutions
Potential CauseRecommended Solution
Steric Hindrance The morpholine ring structure can present steric challenges, slowing down the coupling reaction. A double coupling strategy is a highly effective method to drive the reaction to completion.[2][3]
Suboptimal Reagent Activation Standard coupling reagents may not be sufficiently potent for this sterically demanding amino acid. It is recommended to use more powerful uronium/aminium or phosphonium salt-based reagents like HATU, HBTU, or PyBOP.[4]
Peptide Aggregation The growing peptide chain, particularly with hydrophobic residues, can aggregate on the solid support, blocking reactive sites.[1][2] To mitigate this, consider washing the resin with a chaotropic salt solution (e.g., 0.5 M LiCl in DMF) before coupling or using alternative solvents like N-Methyl-2-pyrrolidone (NMP).[1]
Inadequate Reaction Time A standard coupling time of 1-2 hours may be insufficient. Extending the reaction time to 4 hours or even overnight can improve coupling efficiency.[1][2]
Low Quality of Reagents/Solvents The purity of reagents and solvents is critical. Use high-purity, anhydrous solvents such as DMF or NMP to prevent the hydrolysis of activated esters. Ensure all reagents are of high quality and stored correctly.[2][3]

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "difficult" amino acid to couple?

A1: this compound can be challenging to couple due to the steric hindrance imparted by its cyclic morpholine structure. This can make the N-terminal amine less accessible for the incoming activated amino acid, potentially leading to slower reaction kinetics and incomplete couplings.[2][4]

Q2: When should I use a double coupling strategy for this compound?

A2: A double coupling strategy is recommended if you observe a positive Kaiser test after the initial coupling.[1] It is also a prudent preventative measure when synthesizing long or complex peptides where high coupling efficiency at every step is critical to the final purity and yield.

Q3: Are there alternatives to a double coupling?

A3: Yes, before proceeding with a double coupling, you can optimize the single coupling protocol. This includes extending the reaction time, increasing the reaction temperature (with caution to avoid side reactions), or using a more potent coupling reagent such as HATU or HCTU.[1]

Q4: How can I monitor the success of the coupling reaction?

A4: The Kaiser test is a common method for monitoring coupling reactions in SPPS.[2][5] A small sample of resin beads is tested; a blue/purple color indicates the presence of unreacted primary amines (incomplete coupling), while a yellow/colorless result suggests a complete reaction.[2]

Q5: Can the choice of solvent affect the coupling efficiency?

A5: Absolutely. High-purity, anhydrous solvents like DMF and NMP are essential.[2][3] In cases of suspected peptide aggregation, switching from DMF to NMP or using a solvent mixture can help to disrupt secondary structures and improve coupling.[1]

Data Presentation

Table 1: Comparison of Single vs. Double Coupling Efficiency for Sterically Hindered Amino Acids

Coupling StrategyTypical Coupling EfficiencyKey Advantages
Single Coupling 95-99%Faster, uses fewer reagents.
Double Coupling >99.5%Drives difficult reactions to completion, minimizes deletion sequences.[2][6]

Note: Actual efficiencies can vary depending on the specific sequence, reagents, and reaction conditions.

Experimental Protocols

Protocol 1: Standard Double Coupling of this compound using HATU

This protocol is a general guideline and may require optimization for specific peptide sequences.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (1 x 5 min, followed by 1 x 10-15 min) to remove the Fmoc protecting group.[2]

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove piperidine.[2]

  • First Coupling:

    • Activation Mixture: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes.

    • Coupling: Add the activation mixture to the deprotected resin and agitate at room temperature for 2 hours.[2]

  • Intermediate Wash: Wash the resin with DMF (3-5 times).

  • Second Coupling:

    • Activation Mixture: Prepare a fresh activation mixture as described in step 4.

    • Coupling: Add the fresh activation mixture to the resin and agitate for an additional 1-2 hours.

  • Final Wash and Monitoring:

    • Wash the resin thoroughly with DMF (5-7 times).

    • Perform a Kaiser test to confirm the absence of free primary amines.[5] A negative result (yellow beads) indicates a complete reaction.

Visualizations

Double_Coupling_Workflow start Start: Deprotected Peptide-Resin first_coupling First Coupling (this compound, HATU, DIPEA, 2h) start->first_coupling wash1 Wash (DMF) first_coupling->wash1 kaiser_test Kaiser Test wash1->kaiser_test second_coupling Second Coupling (Fresh Reagents, 1-2h) kaiser_test->second_coupling Positive end End: Coupled Peptide-Resin kaiser_test->end Negative wash2 Wash (DMF) second_coupling->wash2 wash2->end

Caption: Workflow for the double coupling of this compound.

Troubleshooting_Decision_Tree start Positive Kaiser Test after First Coupling? double_couple Perform Double Coupling start->double_couple Yes check_reagents Check Reagent/Solvent Quality start->check_reagents No, but still issues re_evaluate Re-evaluate Protocol double_couple->re_evaluate extend_time Extend Coupling Time check_reagents->extend_time stronger_reagent Use Stronger Coupling Reagent (e.g., HATU, HCTU) extend_time->stronger_reagent aggregation Address Potential Aggregation (e.g., NMP, Chaotropic Salts) stronger_reagent->aggregation aggregation->re_evaluate

Caption: Decision tree for troubleshooting incomplete coupling.

References

Technical Support Center: Impact of Morpholine Ring on Peptide Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with frequently asked questions and troubleshooting guides for experiments involving peptides containing a morpholine ring.

Frequently Asked Questions (FAQs)

Q1: What is the primary structural impact of incorporating a morpholine ring into a peptide backbone?

A1: The primary impact of incorporating a morpholine ring is the introduction of a significant conformational constraint. The cyclic nature of the morpholine scaffold restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This pre-organization is frequently used to mimic and stabilize specific secondary structures, most notably β-turns. Morpholine-based scaffolds can act as effective proline surrogates to induce these turn conformations.

Q2: How does a morpholine scaffold promote β-turn formation?

A2: Morpholine scaffolds serve as rigid templates that force the peptide chain to adopt a turn structure. By locking the dihedral angles into a specific range compatible with β-turn geometry, they facilitate the formation of stabilizing intramolecular hydrogen bonds, which are characteristic of these secondary structures. This can lead to more compact and well-defined peptide conformations even in solution.

Q3: What are the benefits of using morpholine-containing peptidomimetics in drug development?

A3: Morpholine is considered a "privileged structure" in medicinal chemistry for several reasons.

  • Enhanced Enzymatic Stability: The non-natural morpholine structure is resistant to cleavage by proteases, which typically recognize and degrade natural peptide bonds. This can significantly increase the peptide's half-life in vivo.

  • Improved Pharmacokinetics: The morpholine moiety can improve a molecule's physicochemical properties, such as solubility and membrane permeability, potentially leading to better bioavailability and brain penetration.

  • Receptor Binding: By constraining the peptide in its "bioactive conformation," the morpholine scaffold can reduce the entropic penalty of binding to a target receptor, which may lead to higher affinity and selectivity.

Q4: Can incorporating a morpholine ring affect the NMR analysis of my peptide?

A4: Yes. The presence of the morpholine ring can lead to complex NMR spectra. It is common to observe multiple sets of peaks, which may indicate the presence of different stable conformers in slow exchange on the NMR timescale. However, the constrained nature of the ring also leads to distinct and recognizable NMR patterns for its protons and carbons, which, once identified, can aid in the complete structural elucidation of the peptide. Standard 2D NMR experiments like COSY, TOCSY, and NOESY are essential for unambiguous assignment.

Troubleshooting Guides

Issue 1: Low yield or failed synthesis of a morpholine-containing peptide.

  • Possible Cause: Inefficient coupling of the sterically hindered morpholine-containing amino acid derivative. Standard coupling conditions may not be sufficient to drive the reaction to completion.

  • Troubleshooting Steps:

    • Switch Coupling Reagent: Use a more powerful onium-salt reagent such as HATU, HBTU, or COMU, which are more effective for hindered amino acids.

    • Increase Equivalents/Time: Increase the equivalents of the amino acid and coupling reagents and extend the reaction time (e.g., from 1 hour to 2-4 hours).

    • Use Microwave Synthesis: Microwave-assisted solid-phase peptide synthesis (SPPS) can provide the energy needed to overcome the activation barrier for difficult couplings.

    • Change Solvent: If peptide aggregation on the resin is suspected (common with hydrophobic sequences), switch the primary solvent from DMF to N-methyl-2-pyrrolidone (NMP) or use a DMF/DCM mixture.

    • Monitor Completion: After the coupling step, use a qualitative test (e.g., Kaiser or bromophenol blue test) to check for free amines. If the test is positive (blue), perform a second coupling before proceeding to the next deprotection step.

Issue 2: The morpholine-containing peptide shows lower-than-expected binding affinity for its target.

  • Possible Cause: While intended to mimic a bioactive conformation, the specific constraint imposed by the morpholine ring may not be optimal for the target, or the scaffold itself might cause steric hindrance. It's a known phenomenon that pre-organization does not always lead to enhanced affinity due to enthalpy-entropy compensation.

  • Troubleshooting Steps:

    • Analyze Binding Thermodynamics: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to determine the thermodynamic parameters (ΔH and ΔS) of binding. This can reveal if the loss of affinity is due to an enthalpic penalty (poor contacts) or an unexpected entropic cost.

    • Re-evaluate the Scaffold Position: If the native peptide's bioactive conformation is known (e.g., from a crystal structure), model the morpholine-constrained peptide to see if it correctly mimics the key residue positions. Consider moving the morpholine unit to a different position in the peptide sequence.

    • Modify the Scaffold: Synthesize analogs with different stereoisomers of the morpholine-amino acid or related scaffolds that might present slightly different dihedral angle constraints.

    • Confirm Structural Integrity: Use NMR to confirm that the peptide is adopting the intended secondary structure in solution. A discrepancy between the designed and actual structure could explain poor binding.

Issue 3: NMR spectrum is overly complex with many overlapping signals.

  • Possible Cause: The peptide may exist as a mixture of slowly interconverting conformers, leading to multiple distinct peaks for a single residue. This can be exacerbated by the morpholine ring stabilizing multiple low-energy states.

  • Troubleshooting Steps:

    • Acquire 2D Spectra: A full suite of 2D NMR experiments (COSY, TOCSY, NOESY/ROESY, HSQC) is critical. The correlations will help trace the connectivity of individual conformers, even if they overlap in the 1D spectrum.

    • Variable Temperature NMR: Acquire spectra at different temperatures. If the complexity is due to slow conformational exchange, increasing the temperature may cause the peaks to coalesce into a single, averaged set of signals. This can confirm the dynamic nature of the peptide.

    • Change Solvent: The conformational equilibrium can be sensitive to the solvent environment. Acquiring spectra in a different solvent (e.g., DMSO-d6 vs. H₂O/D₂O with TFE) may favor one conformer, simplifying the spectrum.

    • Use Isotopic Labeling: If possible, synthesize the peptide with ¹³C and/or ¹⁵N labeled amino acids. This allows the use of more powerful heteronuclear NMR experiments that offer better resolution.

Data Presentation

Table 1: Conceptual Impact of Morpholine Ring on Peptide Backbone Dihedral Angles

FeatureStandard Flexible PeptideMorpholine-Constrained PeptideRationale
Φ (Phi) Angle Wide range (e.g., -180° to +180°)Highly restricted (e.g., -80° to -60°)The N-Cα bond is part of the rigid ring structure.
Ψ (Psi) Angle Wide range (e.g., -180° to +180°)Highly restricted (e.g., +80° to +150°)The Cα-C' bond rotation is sterically hindered by the ring.
Resulting Structure Conformationally diverse (random coil)Pre-organized into a specific turn (e.g., β-turn)The constrained angles force the peptide backbone into a defined fold.

Note: The angle values are illustrative examples for a β-turn mimic and can vary based on the specific morpholine scaffold design.

Table 2: Comparison of Strategies to Enhance Peptide Stability

Modification StrategyMechanismExpected Impact on Half-LifeReference Example
N-terminal Acetylation Blocks degradation by aminopeptidases.Moderate IncreaseModified Somatostatin
C-terminal Amidation Blocks degradation by carboxypeptidases.Moderate IncreaseModified Somatostatin
Incorporate D-Amino Acids D-isomers are not recognized by L-specific proteases.Significant IncreaseOctreotide (contains D-Phe, D-Trp)
Incorporate Rigid Scaffolds (e.g., Morpholine) The non-natural structure prevents protease binding and cleavage at the modification site.Significant IncreaseGeneral principle of peptidomimetics
Cyclization (Head-to-Tail) Eliminates both N- and C-termini, preventing exopeptidase action.High IncreaseCyclic peptides show improved plasma stability

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Morpholine-Containing Peptide (Fmoc/tBu Strategy)

This protocol provides a general guideline for manual or automated SPPS.

  • Resin Preparation:

    • Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Drain the DMF. Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 10 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling (Standard):

    • In a separate vial, pre-activate the standard Fmoc-protected amino acid (4 eq) with HBTU (3.9 eq) and N,N-Diisopropylethylamine (DIEA) (6 eq) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin. Agitate for 1-2 hours.

    • Wash the resin with DMF (3 times). Perform a Kaiser test to confirm reaction completion (beads should be colorless/yellow). If the test is positive (blue), repeat the coupling.

  • Amino Acid Coupling (Morpholine Derivative):

    • In a separate vial, pre-activate the Fmoc-protected morpholine-amino acid (4 eq) with HATU (3.9 eq) and DIEA (6 eq) in DMF for 5 minutes.

    • Add the activated solution to the resin. Agitate for 2-4 hours.

    • Wash the resin with DMF (3 times). Perform a Kaiser test. Given the steric hindrance, a double coupling is often recommended.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence.

  • Final Cleavage and Deprotection:

    • After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) to the resin.

    • Gently agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

    • Dry the crude peptide under vacuum. Purify using reverse-phase HPLC.

Protocol 2: Conformational Analysis by NMR Spectroscopy

  • Sample Preparation:

    • Dissolve the purified, lyophilized peptide in an appropriate NMR solvent (e.g., H₂O/D₂O 9:1, or DMSO-d6) to a final concentration of 1-5 mM.

    • Transfer the solution to a high-quality NMR tube.

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum to assess sample purity and signal dispersion.

    • Acquire a series of 2D homonuclear spectra at a constant temperature (e.g., 298 K):

      • COSY (Correlation Spectroscopy): To identify scalar-coupled (through-bond) protons, primarily for assigning protons within a single amino acid residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., all protons within a single residue).

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), regardless of whether they are bonded. This is the key experiment for determining the peptide's 3D fold. Use a mixing time of 200-400 ms.

  • Spectral Assignment:

    • Use the TOCSY spectrum to identify the spin systems for each amino acid residue.

    • Use the NOESY spectrum to find sequential Hα(i) - HN(i+1) cross-peaks, which allows for the sequential "walking" along the peptide backbone to assign each residue to its position in the sequence.

    • Assign the morpholine ring protons based on their characteristic chemical shifts and COSY/TOCSY correlation patterns.

  • Structural Analysis:

    • Integrate the cross-peaks in the NOESY spectrum. The volume of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

    • Calibrate the NOE intensities to generate a list of interproton distance restraints.

    • Identify key long-range NOEs (between residues far apart in the sequence) and medium-range NOEs that are characteristic of specific secondary structures (e.g., an Hα(i) - HN(i+2) NOE is indicative of a turn).

    • Use these distance restraints as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

Visualizations

Troubleshooting_Binding_Affinity start Start: Peptide Shows Low Binding Affinity check_structure Confirm Peptide Structure and Purity (MS, HPLC) start->check_structure is_pure Pure and Correct Mass? check_structure->is_pure resynthesize Troubleshoot Synthesis & Re-purify is_pure->resynthesize No analyze_conformation Analyze Conformation (NMR, CD Spectroscopy) is_pure->analyze_conformation Yes resynthesize->check_structure is_folded Adopting Intended Fold? analyze_conformation->is_folded unfolded Peptide is Unfolded or Aggregated is_folded->unfolded No analyze_thermo Analyze Binding Thermodynamics (ITC/SPR) is_folded->analyze_thermo Yes redesign Redesign Peptide: - Change Scaffold Position - Use Different Isomer - Modify Side Chains unfolded->redesign enthalpy_issue Enthalpic Penalty: Poor Contacts or Steric Hindrance analyze_thermo->enthalpy_issue entropy_issue Entropic Penalty: Unexpected Rigidity or Solvent Effects analyze_thermo->entropy_issue enthalpy_issue->redesign entropy_issue->redesign end_point Optimized Peptide redesign->end_point

Caption: Troubleshooting workflow for diagnosing low peptide binding affinity.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis s1 Solid-Phase Peptide Synthesis (SPPS) s2 Cleavage from Resin s1->s2 s3 Crude Peptide Precipitation s2->s3 s4 Purification by RP-HPLC s3->s4 s5 Characterization (MS, Analytical HPLC) s4->s5 a1 NMR Sample Preparation s5->a1 Purified Peptide a2 Acquire 1D & 2D NMR Spectra a1->a2 a3 Spectral Assignment (COSY, TOCSY, NOESY) a2->a3 a4 Generate Distance Restraints from NOESY a3->a4 a5 Calculate 3D Structure Ensemble a4->a5 end Final 3D Structure a5->end

Caption: Experimental workflow for peptide synthesis and conformational analysis.

Dihedral_Constraint cluster_flexible Unconstrained Peptide cluster_rigid Morpholine-Constrained Peptide N1 N C_alpha1 N1->C_alpha1 Φ (Free Rotation) C1 C' C_alpha1->C1 Ψ (Free Rotation) N2 N C_alpha2 N2->C_alpha2 Φ (Fixed) C2 C' C_alpha2->C2 Ψ (Restricted) scaffold Rigid Morpholine Ring

Caption: Conceptual diagram of morpholine ring constraining backbone dihedral angles.

Technical Support Center: Morpholine for Fmoc Removal in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for utilizing morpholine as a base in Solid-Phase Peptide Synthesis (SPPS). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to facilitate the successful application of morpholine for Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is morpholine and why consider it as an alternative to piperidine for Fmoc deprotection?

Morpholine is a secondary amine that serves as an effective reagent for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group in SPPS. It is considered a "greener" alternative to piperidine, as it is not a regulated substance and has a more favorable safety profile.[1][2] Key advantages of using morpholine include a significant reduction in common side reactions such as aspartimide and diketopiperazine formation.[1][2][3][4]

Q2: What is the recommended concentration of morpholine for Fmoc deprotection?

The most commonly cited and effective concentration for morpholine is 50% to 60% in a suitable solvent, typically N,N-dimethylformamide (DMF).[1][2][3][4]

Q3: How does the efficiency of Fmoc removal with morpholine compare to piperidine?

Piperidine is generally a stronger base and removes the Fmoc group more rapidly than morpholine.[3] However, 50-60% morpholine in DMF has been shown to achieve efficient and complete Fmoc deprotection, leading to the successful synthesis of peptides with purity comparable to those synthesized using the standard 20% piperidine in DMF.[1][2]

Q4: What are the main advantages of using morpholine over piperidine?

The primary benefits of substituting piperidine with morpholine are:

  • Reduced Aspartimide Formation: Morpholine significantly minimizes the formation of aspartimide, a major side reaction that can lead to impurities and lower yields, particularly in sequences containing aspartic acid.[1][2][4]

  • Minimized Diketopiperazine (DKP) Formation: The use of morpholine can also reduce the incidence of DKP formation, another common side reaction that results in chain termination and the loss of peptide from the resin.[1][2]

  • Improved Safety and Handling: Morpholine is not a controlled substance, simplifying procurement and storage.[1][2]

Q5: Are there any disadvantages to using morpholine?

The main consideration when using morpholine is its lower basicity compared to piperidine, which may necessitate longer reaction times or higher concentrations to ensure complete Fmoc removal. For some "difficult" sequences with significant steric hindrance or aggregation, the faster kinetics of piperidine might be advantageous.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Incomplete Fmoc Deprotection (Positive Kaiser test after extended reaction time) 1. Insufficient Deprotection Time: Morpholine is a weaker base than piperidine and may require longer reaction times. 2. Low Reagent Concentration: The concentration of morpholine may be too low for the specific peptide sequence or resin loading. 3. Peptide Aggregation: The growing peptide chain may be aggregated, hindering access of the morpholine to the Fmoc group. 4. Steric Hindrance: Bulky amino acids near the N-terminus can impede deprotection.1. Increase the deprotection time in increments of 5-10 minutes. Consider a second treatment with fresh morpholine solution. 2. Ensure the morpholine concentration is between 50-60% in DMF. 3. Interrupt the synthesis, wash the resin with a solvent known to disrupt aggregation (e.g., N-methyl-2-pyrrolidone (NMP)), and then resume with the morpholine deprotection. 4. For particularly difficult sequences, consider a stronger deprotection cocktail or revert to a piperidine-based method for that specific step.
Increased Side Product Formation (Unexpected peaks in HPLC) 1. Aspartimide or DKP Formation (though reduced with morpholine): While minimized, these side reactions can still occur, especially in susceptible sequences. 2. Incomplete Deprotection Leading to Deletion Sequences: If Fmoc removal is not complete, the subsequent coupling reaction will fail for that portion of the peptide chains.1. Confirm the identity of the side product by mass spectrometry. While morpholine reduces these side reactions, for highly prone sequences, further optimization may be needed. 2. Improve the efficiency of the deprotection step by increasing reaction time or performing a double deprotection.
Low Final Peptide Yield 1. Cumulative Incomplete Deprotection: Small inefficiencies at each deprotection step can lead to a significant loss of yield over a long synthesis. 2. Peptide Cleavage from Resin: Although less common with morpholine, some loss of peptide from the resin can occur with extended exposure to basic conditions.1. Monitor the deprotection at several points during the synthesis using a qualitative test like the Kaiser test to ensure complete Fmoc removal at each step. 2. Minimize the total exposure time to the morpholine solution while ensuring complete deprotection.

Data Presentation

Table 1: Comparison of Deprotection Reagents and Associated Side Reactions

Parameter 20% Piperidine in DMF 50% Morpholine in DMF
Aspartimide Formation (Toxin II model peptide) 9.2% (room temp), >70% (45°C)1.2% (room temp), 4.3% (45°C)
Diketopiperazine (DKP) Formation Higher propensitySignificantly minimized
Fmoc Removal Efficiency Very high and rapidHigh, but slower than piperidine
Regulatory Status Controlled substanceNot a controlled substance

Note: Data is compiled from literature and may vary depending on the specific peptide sequence and synthesis conditions.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Morpholine

This protocol is a general guideline for Fmoc deprotection using a 50% morpholine solution in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Initial Deprotection: Add the 50% morpholine in DMF solution to the resin (ensure the resin is fully submerged). Agitate the mixture for 3 minutes.

  • Solution Removal: Drain the deprotection solution.

  • Main Deprotection: Add a fresh aliquot of the 50% morpholine in DMF solution to the resin. Agitate the mixture for 20-30 minutes.

  • Solution Removal: Drain the deprotection solution.

  • DMF Washes: Wash the resin thoroughly with DMF (5 x 1-minute washes) to remove residual morpholine and the dibenzofulvene-morpholine adduct.

  • Kaiser Test (Optional but Recommended): Perform a Kaiser test on a small sample of the resin to confirm the presence of free primary amines, indicating complete Fmoc deprotection.

  • Proceed to Coupling: After successful deprotection and washing, proceed with the amino acid coupling step.

Visualizations

Fmoc_Deprotection_Workflow start Fmoc-Peptide-Resin swell Swell Resin in DMF start->swell drain1 Drain DMF swell->drain1 add_morpholine Add 50% Morpholine in DMF (3 min) drain1->add_morpholine drain2 Drain Solution add_morpholine->drain2 add_morpholine2 Add Fresh 50% Morpholine in DMF (20-30 min) drain2->add_morpholine2 drain3 Drain Solution add_morpholine2->drain3 wash_dmf Wash with DMF (5x) drain3->wash_dmf kaiser_test Kaiser Test wash_dmf->kaiser_test kaiser_test->add_morpholine2 Negative coupling Amino Acid Coupling kaiser_test->coupling Positive

Caption: Workflow for Fmoc deprotection using morpholine in SPPS.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions problem Incomplete Deprotection (Negative Kaiser Test) cause1 Insufficient Time problem->cause1 cause2 Low Concentration problem->cause2 cause3 Aggregation problem->cause3 cause4 Steric Hindrance problem->cause4 solution1 Increase Deprotection Time cause1->solution1 solution2 Use 50-60% Morpholine cause2->solution2 solution3 Wash with NMP cause3->solution3 solution4 Use Stronger Base (for this step only) cause4->solution4

Caption: Troubleshooting logic for incomplete Fmoc deprotection with morpholine.

References

Minimizing racemization of 4-Fmoc-3-morpholinecarboxylic acid during coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize racemization of 4-Fmoc-3-morpholinecarboxylic acid during peptide coupling.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when coupling this compound?

A1: Racemization is the process in which a chiral molecule, such as an L-amino acid, converts into an equal mixture of both its L- and D-enantiomers. In peptide synthesis, this leads to the incorporation of the incorrect D-amino acid diastereomer into the peptide chain. This is a critical issue because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. Even small amounts of a diastereomeric impurity can be difficult to remove and can significantly alter the pharmacological properties of a synthetic peptide. This compound, being a constrained, non-proteinogenic amino acid, can be susceptible to racemization during the activation step of the coupling reaction, particularly under harsh conditions.

Q2: What are the primary factors that influence the racemization of this compound during coupling?

A2: Several factors can contribute to the racemization of this compound:

  • Coupling Reagents: The choice of coupling reagent is paramount. While highly reactive reagents can be necessary for coupling sterically hindered amino acids, they can also increase the risk of racemization.

  • Additives: Additives such as 1-hydroxybenzotriazole (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are crucial for suppressing racemization by forming active esters that are less prone to epimerization.[1]

  • Base: The type and amount of base used can significantly impact racemization. Strong, non-sterically hindered bases can promote the abstraction of the alpha-proton, leading to racemization.

  • Activation Time: Prolonged pre-activation of the amino acid before addition to the peptide-resin can increase the opportunity for racemization.

  • Temperature: Higher reaction temperatures can accelerate the rate of racemization.

Q3: Which coupling reagents and additives are recommended to minimize racemization for this specific amino acid?

A3: For sterically hindered or conformationally constrained amino acids like this compound, a careful selection of coupling reagents and additives is essential.

  • Onium Salts with Additives: Uronium/aminium salts like HATU, HBTU, and HCTU, or phosphonium salts like PyBOP and PyAOP, are generally effective for coupling hindered amino acids.[2] When used in conjunction with additives like HOAt or Oxyma, they can achieve high coupling efficiency with reduced racemization. COMU, which has an Oxyma moiety incorporated, is a particularly good choice due to its high reactivity and safety profile.[2]

  • Carbodiimides with Additives: The use of carbodiimides such as N,N'-diisopropylcarbodiimide (DIC) should always be accompanied by a racemization-suppressing additive like Oxyma or HOAt.[3] The combination of DIC/Oxyma is often a mild and effective choice.

Q4: What is the role of the base in the coupling reaction and which one should I choose?

A4: A tertiary amine base is typically required to neutralize the proton released during the coupling reaction and to facilitate the activation of the Fmoc-amino acid. However, the base can also promote racemization. To minimize this side reaction, it is advisable to use a weaker, more sterically hindered base. 2,4,6-collidine is often recommended over more common bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) when racemization is a concern.[4][5]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High levels of D-diastereomer detected in the final peptide. Inappropriate coupling reagent or lack of additive.Switch to a coupling reagent known for low racemization, such as COMU or HATU, and ensure the use of an additive like Oxyma or HOAt. For carbodiimide-based couplings, always include Oxyma or HOAt.
Use of a strong, non-hindered base.Replace DIPEA or NMM with a more sterically hindered base like 2,4,6-collidine.
Prolonged pre-activation time.Minimize the pre-activation time of the Fmoc-amino acid to 1-5 minutes before adding it to the resin.
Elevated reaction temperature.Perform the coupling at room temperature. If heating is necessary to drive the reaction to completion, use the lowest effective temperature and for the shortest possible time.
Incomplete coupling reaction (positive Kaiser test). Steric hindrance of this compound.Perform a double coupling by repeating the coupling step with a fresh solution of activated amino acid.[2]
Inefficient coupling reagent.Switch to a more potent coupling reagent like HATU or COMU.[2]
Poor resin swelling or peptide aggregation.Ensure adequate resin swelling before the first coupling. If aggregation is suspected, consider using a solvent mixture like DMF/DCM (1:1) or adding a chaotropic salt.

Quantitative Data on Racemization

Fmoc-Amino Acid Coupling Reagent/Additive Base % D-Isomer (Racemization)
Fmoc-Ser(Ac3GalNAcα)-OHHATU/HOAtDIPEA>10%
Fmoc-Ser(Ac3GalNAcα)-OHDIC/Oxyma-<3%
Fmoc-Phe-Ser(OtBu)-OHDCC/HOBt-18%
Fmoc-Phe-Ser(OtBu)-OHDCC/HOAt-6%[3]
Fmoc-L-His(Trt)-OHDIC/Oxyma-1.8%[6]
Fmoc-L-Cys(Trt)-OHVarious reagents-Racemization observed with all except DIC/Oxyma[6]

Experimental Protocols

Protocol 1: Low-Racemization Coupling using HATU/Collidine

This protocol is recommended for the coupling of this compound to minimize racemization.

  • Resin Preparation:

    • Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

    • Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling Mixture Preparation (perform immediately before adding to resin):

    • In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

    • Add 2,4,6-collidine (6 equivalents) to the solution.

    • Allow the mixture to pre-activate for no more than 2 minutes at room temperature.

  • Coupling Reaction:

    • Add the freshly prepared coupling mixture to the deprotected peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction for completion using a Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and then with dichloromethane (DCM) (3 times) to prepare for the next deprotection step.

Protocol 2: Double Coupling for Sterically Hindered Residues

If the initial coupling is incomplete, a second coupling is recommended.

  • First Coupling:

    • Perform the coupling as described in Protocol 1.

  • Washing:

    • After the first coupling, drain the reaction vessel and wash the resin thoroughly with DMF (3-5 times).

  • Second Coupling:

    • Prepare a fresh solution of activated this compound as described in Protocol 1, step 2.

    • Add this solution to the washed resin and allow the reaction to proceed for another 1-2 hours.

  • Final Wash:

    • After the second coupling, wash the resin thoroughly with DMF (5 times) and DCM (3 times).

Visual Guides

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling cluster_analysis Analysis & Next Step swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 preactivate Pre-activate Amino Acid (Fmoc-AA, HATU, Collidine in DMF) < 2 min wash1->preactivate add_to_resin Add to Resin preactivate->add_to_resin react React for 1-2 hours add_to_resin->react kaiser Kaiser Test react->kaiser wash2 Wash with DMF/DCM kaiser->wash2 Negative double_couple Perform Double Coupling kaiser->double_couple Positive next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->wash2

Caption: Experimental workflow for minimizing racemization during coupling.

troubleshooting_workflow cluster_reagent Step 1: Evaluate Reagents cluster_base Step 2: Assess Base cluster_conditions Step 3: Optimize Conditions start High Racemization Detected check_reagent Using Carbodiimide? start->check_reagent add_additive Add Oxyma or HOAt check_reagent->add_additive Yes check_onium Using Onium Salt? check_reagent->check_onium No check_base Using DIPEA or NMM? add_additive->check_base check_additive Ensure Additive is Present check_onium->check_additive check_additive->check_base switch_base Switch to 2,4,6-Collidine check_base->switch_base Yes check_preactivation Long Pre-activation? check_base->check_preactivation No switch_base->check_preactivation shorten_time Reduce to < 2 min check_preactivation->shorten_time check_temp Elevated Temperature? shorten_time->check_temp lower_temp Couple at Room Temp check_temp->lower_temp end_node Racemization Minimized lower_temp->end_node

Caption: Troubleshooting workflow for high racemization levels.

References

Validation & Comparative

Mass Spectrometry of Morpholine-Modified Peptides: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a notable scarcity of direct research on the use of simple morpholine modifications for the quantitative mass spectrometry of peptides. While the morpholine moiety is a key component of established isobaric labeling reagents like iTRAQ and TMT, its application as a standalone chemical modification for proteomic analysis is not a widely documented technique. This guide, therefore, addresses the topic by exploring the principles of peptide derivatization for mass spectrometry and contextualizing the role of the morpholine structure within more complex reagents, while highlighting the absence of data on simple morpholine-modified peptides.

Introduction to Peptide Modification for Mass Spectrometry

In quantitative proteomics, chemical derivatization of peptides is a common strategy to enhance their analytical characteristics for mass spectrometry. Modifications can be introduced to improve ionization efficiency, control fragmentation patterns, and enable multiplexed quantification.[1][2] Derivatization typically targets reactive functional groups within peptides, most commonly the N-terminus and the ε-amino group of lysine residues.[3][4] The choice of modification can significantly impact the outcome of a proteomic experiment, influencing sensitivity, accuracy, and the overall number of identified and quantified proteins.

The Role of Morpholine in Isobaric Labeling Reagents

The most prominent use of the morpholine structure in quantitative proteomics is within isobaric tagging reagents such as iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags). In these reagents, a morpholine-based ring structure serves as the "reporter group."

During tandem mass spectrometry (MS/MS) analysis, the isobaric tag fragments at a specific linker region, releasing the reporter ion. Each isotopic variant of the reporter group has a unique mass, and the relative intensities of these reporter ions in the low-mass region of the MS/MS spectrum are used to determine the relative abundance of the peptide—and by extension, the protein—from which it originated across different samples.

Hypothetical Performance of Simple Morpholine-Modified Peptides

While no direct experimental data is available in the reviewed literature for peptides derivatized with a simple morpholine group (e.g., via N-morpholinylacetylation), we can extrapolate some potential characteristics based on the general principles of peptide derivatization.

A potential reagent for this purpose could be a morpholine-containing molecule activated for reaction with primary amines, such as a hypothetical Morpholineacetic Acid N-hydroxysuccinimide (NHS) ester.

Table 1: Hypothetical Comparison of Peptide Modifications

FeatureUnmodified PeptideAcetylated PeptideDimethylated PeptideHypothetical N-Morpholinylacetylated Peptide
Mass Shift 0 Da+42.01 Da+28.03 Da+99.07 Da
Charge State VariableCharge neutralization at N-terminus/LysineRetains positive chargeRetains positive charge
Ionization Efficiency Sequence-dependentGenerally decreasedGenerally increasedPotentially increased due to increased proton affinity of the morpholine ring
Fragmentation Predictable b- and y-ion seriesCan enhance b-ion seriesCan influence fragmentationMay produce characteristic neutral losses or fragment ions related to the morpholine ring
Chromatographic Behavior Sequence-dependentIncreased hydrophobicityIncreased hydrophobicityIncreased hydrophilicity due to the polar morpholine group, leading to earlier elution in reversed-phase chromatography

Experimental Protocols

As the use of simple morpholine modification for quantitative proteomics is not a documented technique, a validated experimental protocol is not available. However, a hypothetical protocol for labeling peptides with a putative morpholineacetic acid NHS ester would likely follow the general principles of NHS ester-based peptide labeling.

Hypothetical Protocol for N-Morpholinylacetylation of Peptides
  • Peptide Preparation: Proteins are extracted from biological samples, digested into peptides using a protease such as trypsin, and the resulting peptide mixture is desalted.

  • Reagent Preparation: A hypothetical morpholineacetic acid NHS ester would be dissolved in an anhydrous organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • The desalted peptides are redissolved in a buffer with a pH of approximately 8.0-8.5 (e.g., triethylammonium bicarbonate or HEPES).

    • The morpholineacetic acid NHS ester solution is added to the peptide solution in a specific molar excess.

    • The reaction is incubated for 1-2 hours at room temperature.

    • The reaction is quenched by adding an amine-containing buffer, such as ammonium bicarbonate or Tris buffer.

  • Sample Cleanup: The labeled peptide sample is desalted to remove excess reagent and reaction byproducts.

  • LC-MS/MS Analysis: The labeled peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_labeling Hypothetical Labeling cluster_analysis Analysis Protein_Extraction Protein Extraction Proteolytic_Digestion Proteolytic Digestion Protein_Extraction->Proteolytic_Digestion Desalting Peptide Desalting Proteolytic_Digestion->Desalting Labeling N-Morpholinylacetylation Desalting->Labeling Quenching Reaction Quenching Labeling->Quenching Cleanup Sample Cleanup Quenching->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Data_Analysis Data Analysis LC_MSMS->Data_Analysis

A hypothetical workflow for the analysis of N-morpholinylacetylated peptides.

Conclusion

The concept of using a simple morpholine modification for the quantitative mass spectrometry of peptides is not supported by the current scientific literature. Researchers and scientists in drug development and proteomics predominantly utilize the morpholine moiety as a component of complex isobaric tags like iTRAQ and TMT for multiplexed quantitative analysis. While one can hypothesize the potential mass spectrometric behavior of N-morpholinylacetylated peptides, the absence of experimental data, dedicated reagents, and established protocols means that this is not a viable or validated method at this time. For quantitative peptide analysis, established methods such as label-free quantification, stable isotope labeling by amino acids in cell culture (SILAC), and isobaric tagging (iTRAQ, TMT) remain the industry standards. Further research would be required to synthesize a suitable morpholine-based derivatization reagent and systematically evaluate its performance in comparison to these established techniques.

References

A Comparative Guide to HATU and HCTU for the Acylation of 4-Fmoc-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the modification of complex molecules, the choice of coupling reagent is critical to ensure high yields and product purity. This is particularly true when dealing with sterically hindered amino acids and secondary amines, such as 4-Fmoc-3-morpholinecarboxylic acid. This guide provides a detailed comparison of two highly efficient uronium-based coupling reagents, HATU and HCTU, to aid in the selection of the optimal reagent for this challenging acylation reaction.

Introduction

This compound presents a significant challenge for amide bond formation due to the steric hindrance posed by the morpholine ring, a secondary amine. In such cases, powerful activating agents are required to achieve efficient coupling while minimizing side reactions, particularly epimerization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are two of the most effective and commonly used coupling reagents for difficult acylations.

HATU is renowned for its high reactivity and its ability to suppress racemization.[1][2] This is attributed to the 1-hydroxy-7-azabenzotriazole (HOAt) moiety, which forms a highly reactive OAt-active ester.[3] The nitrogen atom in the pyridine ring of HOAt accelerates the coupling reaction, making HATU a preferred choice for critical applications.[2]

HCTU , a derivative of 1-hydroxy-6-chlorobenzotriazole (6-Cl-HOBt), is a more cost-effective and highly stable alternative to HATU.[4] It also exhibits rapid reaction kinetics and high coupling efficiency, making it suitable for fast synthesis protocols.[5] The chlorine atom on the benzotriazole ring enhances its reactivity compared to its analogue, HBTU.[4]

Quantitative Data Comparison

Coupling Reagent% D-Isomer (Epimerization)Key Observations
HATU 0.5 - 2.0%[6]Consistently demonstrates low levels of racemization, attributed to the rapid coupling rates facilitated by the HOAt leaving group.[2][6]
HCTU 1.0 - 4.0%[6]Exhibits a moderate level of racemization, generally higher than HATU but still effective for many applications.[6]

Experimental Protocols

The following are detailed, representative protocols for the use of HATU and HCTU in the coupling of a carboxylic acid to a secondary amine. These can be adapted for the specific requirements of coupling with this compound.

HATU Coupling Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in an appropriate aprotic solvent (e.g., DMF or NMP).

  • Activation: Add HATU (1.0-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.

  • Coupling: Add the this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Continue to stir the reaction at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS). Reaction times can vary from 1 to 24 hours depending on the steric hindrance of the substrates.

  • Work-up: Upon completion, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed sequentially with an acidic aqueous solution (e.g., 5% citric acid or 1N HCl), a basic aqueous solution (e.g., saturated NaHCO3), and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

HCTU Coupling Protocol:

  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equivalent) in a suitable aprotic solvent (e.g., DMF or NMP).

  • Activation: Add HCTU (1.0-1.2 equivalents) and a non-nucleophilic base like DIPEA or TEA (2.0-3.0 equivalents) to the solution. Stir for 5-15 minutes at room temperature.

  • Coupling: Add the this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress. Due to the high reactivity of HCTU, coupling times are often shorter, typically ranging from 30 minutes to a few hours.[5]

  • Work-up: Follow the same work-up procedure as described for the HATU protocol.

  • Purification: Purify the crude product using flash column chromatography.

Visualizing the Process

To better understand the chemical processes and workflow, the following diagrams have been generated.

G General Mechanism of Aminium-Based Coupling cluster_activation Activation Step cluster_coupling Coupling Step cluster_byproducts Byproducts Acid R-COOH ActiveEster Highly Reactive OAt/O-6-ClBt Ester Acid->ActiveEster + Reagent + Base Reagent HATU/HCTU Base Base (e.g., DIPEA) Amide Amide Product (R-CO-NR'R'') ActiveEster->Amide + Amine Byproducts HOAt/O-6-ClBt + Urea derivative ActiveEster->Byproducts Amine R'-NH-R'' (this compound) Amine->Byproducts

Caption: General mechanism of amide bond formation using aminium-based coupling reagents.

G Experimental Workflow for Coupling Reaction Prep 1. Preparation Dissolve Carboxylic Acid Activation 2. Activation Add Coupling Reagent & Base Prep->Activation Coupling 3. Coupling Add Secondary Amine Activation->Coupling Reaction 4. Reaction Monitor Progress (TLC/LC-MS) Coupling->Reaction Workup 5. Work-up Aqueous Washes Reaction->Workup Purification 6. Purification Column Chromatography Workup->Purification Product Pure Amide Product Purification->Product

Caption: A generalized experimental workflow for amide coupling reactions.

Conclusion

Both HATU and HCTU are excellent choices for the challenging coupling of carboxylic acids to sterically hindered secondary amines like this compound.

  • HATU is the premium choice when minimizing epimerization is the absolute priority, especially for chiral carboxylic acids that are prone to racemization.[1][6] Its superior performance in this regard often justifies its higher cost.

  • HCTU represents a highly efficient and more economical option that provides rapid reaction rates.[4][5] For many applications where a slightly higher degree of epimerization is tolerable, or for achiral carboxylic acids, HCTU is an excellent and cost-effective alternative.

The selection between HATU and HCTU should be based on the specific requirements of the synthesis, including the sensitivity of the substrates to racemization, budgetary constraints, and the desired reaction time. It is recommended to perform small-scale test reactions to determine the optimal conditions for the specific substrates being used.

References

A Comparative Guide to the Purity Analysis of Crude Peptides Synthesized with 4-Fmoc-3-morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids, such as 4-Fmoc-3-morpholinecarboxylic acid, into peptide sequences is a key strategy in modern drug discovery to enhance therapeutic properties like stability, potency, and bioavailability. However, the introduction of such modified building blocks during Solid-Phase Peptide Synthesis (SPPS) can significantly influence the impurity profile of the crude peptide product. Consequently, a robust analytical strategy is paramount to ensure the purity and quality of the final active pharmaceutical ingredient (API).

This guide provides a comprehensive comparison of the analytical methodologies used to assess the purity of crude peptides, with a special focus on those synthesized using this compound. We will delve into the common impurities encountered, compare the performance of key analytical techniques, and provide detailed experimental protocols to aid in the accurate characterization of these complex molecules.

The Impact of Modified Amino Acids on Crude Peptide Purity

The purity of the Fmoc-protected amino acid building blocks used in SPPS is a critical determinant of the final crude peptide's purity.[1] Impurities in the Fmoc-amino acid reagents, such as deletion sequences, truncated sequences, or byproducts from the protection reaction, can be incorporated into the growing peptide chain, leading to a complex mixture of impurities that can be challenging to separate during purification.[2][3]

The use of modified amino acids like this compound can introduce unique challenges and potential impurities. The specific chemical nature of the morpholine ring may influence coupling efficiency and the stability of the protecting groups, potentially leading to a different impurity profile compared to peptides synthesized with standard proteinogenic amino acids.

Comparative Analysis of Crude Peptide Purity

While specific quantitative data for peptides containing this compound is not widely published, we can present a representative comparison based on the principles of SPPS and peptide analysis. The following table illustrates the expected purity profile of a crude peptide synthesized with a standard Fmoc-amino acid versus one synthesized with this compound, as analyzed by the gold-standard techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Table 1: Illustrative Purity Comparison of Crude Peptides

ParameterCrude Peptide with Standard Amino Acid (e.g., Fmoc-Ala-OH)Crude Peptide with this compound
Expected Crude Purity (by RP-HPLC) 75-90%70-85%
Major Impurities Identified by LC-MS Truncated sequences, Deletion sequences, Diastereomeric impuritiesTruncated sequences, Deletion sequences, Incomplete deprotection of the morpholine moiety, Epimerization at the morpholinecarboxylic acid residue
Purification Complexity ModerateModerate to High
Final Purity after Purification >98%>98% (may require more optimized purification methods)

Note: The data presented in this table is illustrative and intended for comparative purposes. Actual results will vary depending on the specific peptide sequence, synthesis conditions, and the quality of the reagents used.

Key Analytical Techniques for Purity Assessment

A multi-faceted analytical approach is essential for the comprehensive characterization of crude peptides.[4] RP-HPLC is the industry standard for determining purity, while LC-MS is invaluable for confirming the identity of the target peptide and elucidating the structure of impurities.[5][6]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique separates peptides based on their hydrophobicity.[5] A C18 column is typically used, and peptides are eluted with an increasing gradient of an organic solvent (e.g., acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like trifluoroacetic acid (TFA).[7] The purity is determined by calculating the area of the main peak relative to the total area of all peaks in the chromatogram.[8]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique couples the separation power of HPLC with the mass-analyzing capabilities of mass spectrometry.[6] It allows for the confirmation of the molecular weight of the desired peptide and the identification of impurities by their mass-to-charge ratio (m/z).[9] Tandem mass spectrometry (MS/MS) can further provide sequence information and pinpoint the location of modifications or truncations.[10]

  • Amino Acid Analysis (AAA): This method is used to confirm the amino acid composition of the peptide.[11] It involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. This technique can provide an accurate measure of the peptide content.

Experimental Protocols

Protocol 1: RP-HPLC Analysis of Crude Peptides

Objective: To determine the purity of the crude peptide by separating it from synthesis-related impurities.

Instrumentation:

  • Analytical HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

  • Crude peptide sample

Procedure:

  • Sample Preparation: Dissolve the lyophilized crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Vortex and sonicate briefly to ensure complete dissolution. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C

    • Detection Wavelength: 220 nm

    • Injection Volume: 10-20 µL

    • Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the percentage purity by dividing the peak area of the main product by the total peak area of all peaks.

Protocol 2: LC-MS Analysis of Crude Peptides

Objective: To confirm the molecular weight of the target peptide and identify the mass of major impurities.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

Reagents:

  • Mobile Phase A: 0.1% (v/v) Formic acid in HPLC-grade water

  • Mobile Phase B: 0.1% (v/v) Formic acid in HPLC-grade acetonitrile

  • Crude peptide sample

Procedure:

  • Sample Preparation: Prepare the sample as described in the RP-HPLC protocol, using Mobile Phase A with formic acid.

  • LC Conditions:

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 30-40°C

    • Gradient: A suitable gradient similar to the analytical HPLC method, adapted for the different flow rate and column dimensions.

  • MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Mass Range: Scan a mass range that includes the expected molecular weight of the target peptide and potential impurities.

    • Capillary Voltage and Cone Voltage: Optimize for the specific peptide.

  • Data Analysis: Deconvolute the mass spectrum to determine the monoisotopic mass of the main peak and compare it to the theoretical mass of the target peptide. Analyze the masses of other significant peaks to identify potential impurities.

Visualizing the Workflow

To better understand the process of peptide synthesis and analysis, the following diagrams illustrate the key stages.

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_analysis Purity Analysis Resin Resin Support Coupling Amino Acid Coupling (including this compound) Resin->Coupling Step 1 Deprotection Fmoc Deprotection Coupling->Deprotection Step 2 Deprotection->Coupling Repeat for each amino acid Cleavage Cleavage from Resin Deprotection->Cleavage Final Deprotection Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Analysis Crude_Peptide->HPLC Purity Check LCMS LC-MS Analysis Crude_Peptide->LCMS Identity Confirmation Purification Purification Crude_Peptide->Purification Final_Product Pure Peptide (>98%) Purification->Final_Product

Caption: Workflow of Solid-Phase Peptide Synthesis and Purity Analysis.

Analytical_Workflow cluster_workflow Analytical Workflow for Crude Peptide Start Crude Peptide Sample Dissolution Dissolve in appropriate solvent Start->Dissolution Filtration Filter through 0.22 µm filter Dissolution->Filtration Analysis Inject into Analytical System Filtration->Analysis HPLC RP-HPLC Analysis->HPLC LCMS LC-MS Analysis->LCMS Data_Analysis Data Analysis HPLC->Data_Analysis LCMS->Data_Analysis Purity_Report Purity (%) Data_Analysis->Purity_Report Identity_Report Molecular Weight Confirmation Impurity Identification Data_Analysis->Identity_Report

Caption: Detailed Analytical Workflow for Crude Peptide Purity Assessment.

Conclusion

The incorporation of modified amino acids like this compound is a valuable strategy in peptide drug development. However, it necessitates a thorough and rigorous approach to purity analysis of the crude synthetic product. By employing a combination of orthogonal analytical techniques, primarily RP-HPLC and LC-MS, researchers can accurately determine the purity of their crude peptides, identify potential impurities, and develop effective purification strategies. The detailed protocols and workflows provided in this guide serve as a valuable resource for ensuring the quality and reliability of synthetic peptides containing non-standard residues, ultimately contributing to the successful development of novel peptide-based therapeutics.

References

A Researcher's Guide to Validating Peptides with Non-Natural Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the incorporation of non-natural amino acids (nnAAs) into peptides is a gateway to novel therapeutics with enhanced stability, potency, and functionality. However, the successful synthesis and validation of these modified peptides require a nuanced approach, departing from standard protocols for natural peptides. This guide provides an objective comparison of synthetic strategies and validation methodologies, supported by experimental data, to navigate the complexities of working with nnAAs.

The introduction of non-proteinogenic amino acids can dramatically alter a peptide's chemical and biological properties. These modifications range from simple substitutions, such as using a D-amino acid to confer resistance to enzymatic degradation, to the incorporation of complex residues with fluorescent labels or photo-crosslinkers.[1] The success of synthesizing these unique peptides hinges on the careful selection of synthetic strategies, including appropriate protecting groups, coupling reagents, and reaction conditions tailored to the specific properties of the unnatural residue.[1]

Comparing Synthesis Outcomes with Non-Natural Amino Acids

The efficiency of solid-phase peptide synthesis (SPPS) can be significantly impacted by the nature of the nnAA being incorporated. Steric hindrance, altered electronic effects, and unique side-chain functionalities all present distinct challenges. The following tables provide a comparative overview of expected outcomes and recommended strategies for different classes of nnAAs.

Table 1: Coupling Efficiency and Purity for Different Classes of Non-Natural Amino Acids

Class of nnAAExampleTypical Coupling Efficiency (%)Typical Crude Purity (%)Key Challenges & Solutions
Sterically Hindered α,α-disubstituted (e.g., Aib)70-9060-85Challenge: Slow coupling kinetics. Solution: Use stronger coupling reagents (e.g., HATU, HCTU), increase coupling time, or employ microwave-assisted synthesis.[2][3]
N-Methylated N-methyl-Alanine60-8550-80Challenge: Difficult coupling onto the N-methylated residue. Solution: Double or triple coupling, use of specialized coupling reagents like PyAOP or PyBOP/HOAt.[4]
β-Amino Acids β-Alanine>95>90Challenge: Generally less challenging than α-substituted nnAAs. Solution: Standard coupling conditions are often sufficient.
Olefin-containing (for stapling) (S)-2-(4'-pentenyl)alanine85-9575-90Challenge: Potential for side reactions during synthesis and cleavage. Solution: Careful selection of orthogonal protecting groups and optimized cleavage cocktails.[5]

Table 2: Comparison of Coupling Reagents for Sterically Hindered Amino Acids

Coupling ReagentActivating SpeciesReactivitySuitability for Hindered nnAAs
DIC/HOBt O-acylisoureaLow-MediumOften insufficient for highly hindered residues.
HBTU/PyBOP OBt esterMediumBetter than carbodiimides, but may be inadequate for very hindered residues.[3]
HCTU O-6-ClBt esterHighMore reactive than HBTU, often a good choice.[3]
HATU/PyAOP OAt esterVery HighConsidered among the most efficient due to the high reactivity of OAt esters.[3]

Experimental Protocols for Synthesis and Validation

Detailed and robust analytical validation is paramount to ensure the identity, purity, and structural integrity of a synthetic peptide incorporating nnAAs. The following are key experimental protocols.

Solid-Phase Peptide Synthesis (SPPS) of a Peptide with a Sterically Hindered nnAA

This protocol outlines a manual Fmoc-based SPPS cycle for incorporating a sterically hindered nnAA, such as α-aminoisobutyric acid (Aib).

  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amide) in N,N-dimethylformamide (DMF) for 30 minutes.[6]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.[6]

  • Coupling of the Hindered nnAA (Double Coupling):

    • First Coupling: In a separate vessel, pre-activate the Fmoc-protected hindered nnAA (4 equivalents) with a highly efficient coupling reagent like HATU (3.9 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF for 1-5 minutes.[3] Add the activated amino acid solution to the resin and allow it to react for 45-60 minutes.[3] Wash the resin with DMF.

    • Second Coupling: Repeat the pre-activation and coupling step to ensure maximum incorporation of the hindered residue.

  • Kaiser Test: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete coupling reaction. Note that this test is not suitable for N-methylated amino acids.

  • Capping (Optional): If the coupling is incomplete after the second attempt, cap any unreacted amino groups with acetic anhydride to prevent the formation of deletion sequences.

  • Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the sequence.

  • Cleavage and Deprotection: After the final Fmoc deprotection, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)) for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[5]

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Validation by Analytical RP-HPLC

RP-HPLC is the workhorse for assessing the purity of synthetic peptides.

  • Sample Preparation: Dissolve the purified peptide in an appropriate solvent (e.g., water/acetonitrile with 0.1% TFA) to a concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 65% mobile phase B over 30 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

  • Data Analysis: Calculate the purity by determining the area percentage of the main peptide peak relative to the total area of all peaks in the chromatogram.

Validation by Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and sequence of the synthetic peptide.

  • Sample Preparation: Dilute the purified peptide sample in a suitable solvent for electrospray ionization (ESI), typically a mixture of water and acetonitrile with 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • The mass spectrometer will first acquire a full scan (MS1) to determine the molecular weight of the peptide.

    • The instrument then isolates the peptide ion and fragments it (MS2) using methods like collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis:

    • The resulting MS/MS spectrum will show a series of b- and y-ions.

    • The amino acid sequence is deduced by calculating the mass differences between the peaks in these fragment ion series.

    • For peptides containing nnAAs, de novo sequencing software is often employed, where the mass of the nnAA residue is treated as a variable modification.

Structural Validation by 2D NMR Spectroscopy

Two-dimensional NMR spectroscopy provides detailed information about the three-dimensional structure of the peptide in solution.

  • Sample Preparation: Dissolve the purified peptide in a suitable buffer (e.g., phosphate buffer) at a concentration of 0.5-1 mM. The buffer should contain 5-10% D₂O for the lock signal. The pH should be adjusted to be below 7.5 to observe amide protons.[7]

  • NMR Experiments: Acquire a series of 2D NMR spectra:

    • TOCSY (Total Correlation Spectroscopy): Identifies protons that are part of the same amino acid spin system.[8]

    • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled through 2-3 bonds.[8]

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (typically < 5 Å), which is crucial for determining the 3D structure.[8]

  • Data Analysis and Structure Calculation:

    • Resonance Assignment: Assign the chemical shifts of all protons in the peptide by analyzing the TOCSY and COSY spectra.

    • NOE Assignment and Distance Restraints: Identify cross-peaks in the NOESY spectrum and convert their intensities into distance restraints.

    • Structure Calculation: Use molecular modeling software to calculate a family of 3D structures that are consistent with the experimental distance restraints.

Visualizing Complex Workflows

The synthesis of more complex peptides, such as stapled peptides, involves multiple steps that can be effectively visualized to ensure a clear understanding of the process.

Stapled_Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_OnResin On-Resin Macrocyclization cluster_Final Cleavage and Purification start Start with Resin deprotection1 Fmoc Deprotection start->deprotection1 coupling1 Couple First Amino Acid deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling_nnAA1 Couple Olefin-bearing nnAA 1 deprotection2->coupling_nnAA1 deprotection3 Fmoc Deprotection coupling_nnAA1->deprotection3 coupling_sequence Couple Intervening Amino Acids deprotection3->coupling_sequence deprotection4 Fmoc Deprotection coupling_sequence->deprotection4 coupling_nnAA2 Couple Olefin-bearing nnAA 2 deprotection4->coupling_nnAA2 deprotection5 Fmoc Deprotection coupling_nnAA2->deprotection5 coupling_final Couple Remaining Sequence deprotection5->coupling_final final_deprotection Final Fmoc Deprotection coupling_final->final_deprotection metathesis Ring-Closing Metathesis (RCM) (e.g., Grubbs' Catalyst) final_deprotection->metathesis cleavage Cleavage from Resin & Side-chain Deprotection metathesis->cleavage purification RP-HPLC Purification cleavage->purification validation Validation (MS, HPLC, NMR) purification->validation

Caption: Workflow for the synthesis of a stapled peptide incorporating two olefin-bearing nnAAs.

Validation_Workflow crude_peptide Crude Synthetic Peptide purification RP-HPLC Purification crude_peptide->purification hplc Purity Assessment (Analytical RP-HPLC) purification->hplc ms Identity Confirmation (Mass Spectrometry) purification->ms nmr Structural Characterization (2D NMR) purification->nmr final_product Validated Peptide hplc->final_product ms->final_product nmr->final_product

Caption: General workflow for the purification and validation of synthetic peptides.

By carefully selecting synthetic strategies and employing a comprehensive suite of analytical techniques, researchers can confidently produce and validate novel peptides incorporating non-natural amino acids, paving the way for the next generation of peptide-based therapeutics and research tools.

References

The Architect's Toolbox: A Comparative Guide to Constrained Amino Acids for Enhanced Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fleeting nature of peptides in biological systems presents a significant hurdle in their journey from promising therapeutic leads to effective clinical candidates. Their susceptibility to proteolytic degradation necessitates strategies to enhance their stability without compromising their bioactivity. Constraining the conformational flexibility of peptides by incorporating non-natural amino acids is a powerful approach to achieving this goal. This guide provides an objective comparison of various constrained amino acids, supported by experimental data, to inform the design of more robust and effective peptide-based therapeutics.

At a Glance: Comparative Stability of Constrained Peptides

The introduction of constraints can dramatically improve a peptide's resistance to enzymatic degradation and extend its circulating half-life. The following table summarizes quantitative data from various studies, comparing the stability of peptides incorporating different types of constrained amino acids to their linear or disulfide-bridged counterparts.

Peptide/TargetConstraint TypeStability MetricUnmodified Peptide (Half-life/Degradation)Constrained Peptide (Half-life/Degradation)Fold ImprovementReference
p53 peptideHydrocarbon Staple (i, i+7)% α-helicity11%70%6.4[1]
p53 peptideHydrocarbon Staple (i, i+7)Proteolytic Resistance (vs. Chymotrypsin, Pepsin, Proteinase K)Cleaved within 1 hourResistantSignificant[2]
Amphipathic Helix Peptide (MAP)α-aminoisobutyric acid (Aib)Proteolytic Resistance (vs. Trypsin and Pronase)Rapidly degradedPotent resistanceSignificant[3]
OxytocinMethylene Thioacetal BridgeHalf-life in 1.0 mM L-glutathione (reductive stability)8 hoursSignificantly enhancedNot quantified[4]
Generic PeptideDisulfide BridgeIn vivo stabilityProne to reduction and scrambling--[4][5]
Generic PeptideLanthionine Bridge (Thioether)In vivo stability-More stable than disulfide bridgesNot quantified[5][6]

Note: Direct head-to-head comparisons of different constraint types on the same parent peptide are limited in the literature. The data presented is collated from studies investigating individual constraint strategies. The "Fold Improvement" is a qualitative or quantitative measure of the enhancement in the specified stability metric.

Deep Dive: Mechanisms and Applications of Constrained Amino Acids

Hydrocarbon-Stapled Peptides

Hydrocarbon stapling involves the introduction of two olefin-bearing unnatural amino acids into a peptide sequence, which are then covalently linked through a ruthenium-catalyzed ring-closing metathesis reaction. This creates an all-hydrocarbon "staple" that reinforces the peptide's α-helical secondary structure.

  • Mechanism of Stability: The rigid, helical conformation induced by the staple sterically hinders the approach of proteases to the peptide backbone, thereby preventing enzymatic cleavage.[7] The hydrocarbon staple itself can also shield adjacent peptide bonds from proteolysis.[2]

  • Applications: This technique has been widely used to stabilize peptides involved in protein-protein interactions, such as the p53-MDM2 interaction, leading to potent and cell-permeable inhibitors.[1][8][9]

Lanthionine-Constrained Peptides

Lanthionine and methyllanthionine are thioether-bridged amino acids that are naturally found in a class of ribosomally synthesized and post-translationally modified peptides called lanthipeptides. These bridges are formed by the enzymatic dehydration of serine or threonine residues, followed by the intramolecular Michael addition of a cysteine thiol.

  • Mechanism of Stability: The thioether bridge is chemically more stable than a disulfide bond, rendering it resistant to reduction in biological environments.[5][6] The resulting cyclic structure also imparts significant proteolytic resistance.

  • Applications: Lanthionine-constrained peptides have shown promise as stable analogs of bioactive peptides, including agonists for G protein-coupled receptors.[6]

α-Aminoisobutyric Acid (Aib) Containing Peptides

α-Aminoisobutyric acid (Aib) is a non-proteinogenic amino acid with two methyl groups on its α-carbon. Its incorporation into a peptide sequence strongly promotes the formation of helical structures.

  • Mechanism of Stability: The steric bulk of the gem-dimethyl groups restricts the peptide backbone's conformational freedom, favoring a helical conformation that is less susceptible to proteolytic degradation.[3][10]

  • Applications: Aib-containing peptides have been developed as protease-resistant cell-penetrating peptides and as stable mimics of helical protein domains.[3]

Experimental Protocols

Protocol 1: In Vitro Peptide Stability Assay in Plasma using LC-MS

This protocol provides a general method to assess the stability of a peptide in plasma.

Materials:

  • Test peptide stock solution (e.g., 1 mg/mL in a suitable solvent).

  • Human or animal plasma.

  • Quenching solution (e.g., acetonitrile with 1% acetic acid).

  • Internal standard (for quantitative analysis).

  • LC-MS system.

Procedure:

  • Thaw plasma at 37°C.

  • Spike the plasma with the test peptide to a final concentration (e.g., 1-10 µM).

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the peptide-plasma mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing a cold quenching solution and the internal standard.

  • Vortex the mixture and centrifuge at high speed to precipitate plasma proteins.

  • Collect the supernatant and analyze the concentration of the remaining intact peptide using a validated LC-MS method.

  • Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½) by fitting the data to a one-phase decay model.

LC-MS Analysis:

  • Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high Mobile Phase B to elute the peptide.

  • Detection: Mass spectrometry in multiple reaction monitoring (MRM) mode for quantitative analysis.

Protocol 2: Determination of Peptide Secondary Structure by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for assessing the secondary structure of peptides in solution.

Materials:

  • Purified peptide sample (concentration accurately determined).

  • Appropriate buffer (e.g., phosphate buffer, pH 7.4).

  • CD spectrometer.

  • Quartz cuvette with a known path length (e.g., 1 mm).

Procedure:

  • Prepare a stock solution of the peptide in the desired buffer. The final concentration for measurement should be in the range of 50-200 µM.

  • Turn on the CD spectrometer and nitrogen gas flow to purge the system.

  • Record a baseline spectrum of the buffer alone in the far-UV region (e.g., 190-260 nm).

  • Record the CD spectrum of the peptide sample under the same conditions.

  • Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.

  • Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * 100) / (c * n * l) where:

    • mdeg is the recorded ellipticity in millidegrees.

    • c is the peptide concentration in mM.

    • n is the number of amino acid residues.

    • l is the path length of the cuvette in cm.

  • Estimate the percentage of α-helical content from the mean residue ellipticity at 222 nm ([θ]₂₂₂) using established methods and software.[11][12][13][14][15]

Visualizing the Concepts

The following diagrams illustrate key workflows and principles in the study of constrained peptides.

PeptideStabilityWorkflow Workflow for Peptide Stability Enhancement Design Peptide Design (Linear Peptide) Synthesis Solid-Phase Peptide Synthesis (Incorporate Constrained Amino Acid) Design->Synthesis Purification Purification and Characterization (HPLC, Mass Spectrometry) Synthesis->Purification StabilityAssay In Vitro Stability Assay (Plasma/Serum) Purification->StabilityAssay StructuralAnalysis Structural Analysis (Circular Dichroism) Purification->StructuralAnalysis Bioactivity Biological Activity Assay Purification->Bioactivity LeadOptimization Lead Optimization StabilityAssay->LeadOptimization StructuralAnalysis->LeadOptimization Bioactivity->LeadOptimization

Caption: A typical experimental workflow for developing stabilized peptides.

ProteolyticResistance Mechanism of Proteolytic Resistance Protease Protease LinearPeptide Linear Peptide (Flexible Conformation) Protease->LinearPeptide Access to Cleavage Site ConstrainedPeptide Constrained Peptide (Rigid Helix) Protease->ConstrainedPeptide Steric Hindrance Cleavage Proteolytic Cleavage NoCleavage Steric Hindrance (No Cleavage)

Caption: How constrained amino acids enhance proteolytic resistance.

Conclusion

The incorporation of constrained amino acids is a cornerstone of modern peptide drug design, offering a robust solution to the inherent instability of natural peptides. Hydrocarbon stapling, lanthionine bridging, and the use of Aib are powerful and distinct strategies, each with its own set of advantages and synthetic considerations. The choice of a specific constraining strategy will depend on the desired secondary structure, the target of interest, and the synthetic feasibility. By leveraging the principles and experimental approaches outlined in this guide, researchers can rationally design and develop the next generation of stable and potent peptide therapeutics.

References

A Comparative Guide to Analytical Techniques for Characterizing Morpholine-Containing Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of the morpholine moiety into peptidomimetic scaffolds is a rapidly advancing strategy in drug discovery, owing to its favorable influence on physicochemical properties such as solubility, metabolic stability, and cell permeability. The rigorous characterization of these novel chemical entities is paramount to understanding their structure-activity relationships (SAR), ensuring purity, and meeting regulatory standards. This guide provides a comparative overview of key analytical techniques for the comprehensive characterization of morpholine-containing peptidomimetics, supported by experimental data and detailed methodologies.

Quantitative Comparison of Analytical Techniques

The selection of an appropriate analytical technique is contingent on the specific analytical challenge, whether it be quantification, impurity profiling, structural elucidation, or conformational analysis. The following tables provide a quantitative and qualitative comparison of the most pertinent techniques.

Table 1: Quantitative Performance of Chromatographic Methods for Morpholine-Containing Compounds
TechniqueSample MatrixLimit of Quantification (LOQ)Limit of Detection (LOD)Recovery (%)Linearity (R²)Reference
HILIC-LC-MS/MS Fruits (Apples, Citrus)0.01 µg/g0.001-0.004 µg/g84-120>0.99[1]
UHPLC-HRMS Fruits (Citrus, Apples)5 µg/kg2 µg/kg78.4-102.7>0.999[2]
GC-MS (with derivatization) Apple Juice, Ibuprofen24.4 µg/L7.3 µg/L94.3-109.0>0.999[3]
HPLC-UV (with derivatization) Cobicistat (API)0.3001 µg/mL0.1000 µg/mL97.9-100.40.9995[4]

Note: Data is based on the analysis of morpholine or morpholine-containing active pharmaceutical ingredients (APIs). Performance for specific peptidomimetics may vary but this provides a strong comparative baseline.

Table 2: Qualitative Comparison of Spectroscopic and Crystallographic Techniques
TechniqueInformation ProvidedSample StateThroughputKey AdvantagesKey Limitations
NMR Spectroscopy 3D structure in solution, conformation, dynamics, puritySolutionLow to MediumProvides detailed structural and dynamic information in a physiologically relevant state.[5]Lower sensitivity, complex spectra for large molecules, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight, fragmentation pattern, sequence (for peptides), puritySolid, Liquid, GasHighHigh sensitivity, high throughput, suitable for complex mixtures (when coupled with LC/GC).Provides limited information on 3D structure and conformation.
FTIR Spectroscopy Secondary structure (α-helix, β-sheet), functional groupsSolid, Liquid, GasHighNon-destructive, provides information on conformational changes.Low resolution, provides global rather than residue-specific structural information.
X-ray Crystallography High-resolution 3D structure in solid stateCrystalLowProvides unambiguous atomic-level structural information.Requires single crystals, crystal packing can influence conformation, not suitable for dynamic studies.[5]

Experimental Workflows and Logical Relationships

The characterization of a novel morpholine-containing peptidomimetic is a multi-step process that integrates several analytical techniques to build a comprehensive understanding of the molecule.

G cluster_synthesis Synthesis & Purification cluster_primary Primary Characterization cluster_secondary Structural Elucidation cluster_tertiary Conformational & Functional Analysis Synthesis Chemical Synthesis Purification Purification (e.g., HPLC) Synthesis->Purification LCMS LC-MS Analysis Purification->LCMS Purity & MW check NMR_1D 1D NMR (1H, 13C) Purification->NMR_1D Initial Structure Verification HRMS High-Resolution MS LCMS->HRMS Elemental Composition NMR_2D 2D NMR (COSY, HSQC, HMBC, NOESY) NMR_1D->NMR_2D Detailed Structure & Connectivity Xray X-ray Crystallography NMR_2D->Xray Solid-state Confirmation (optional) FTIR FTIR Spectroscopy NMR_2D->FTIR Secondary Structure Bioassay Biological Activity Assay NMR_2D->Bioassay Structure-Activity Relationship Xray->Bioassay CD Circular Dichroism FTIR->CD Secondary Structure Confirmation

Caption: Integrated workflow for the characterization of a novel morpholine-containing peptidomimetic.

Signaling Pathway Modulation

Morpholine-containing compounds are known to modulate various signaling pathways, often by inhibiting key enzymes. For instance, several morpholine-containing drugs target the PI3K/Akt/mTOR pathway, which is crucial in cell growth and proliferation and is often dysregulated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Transcription Gene Transcription (Cell Growth, Proliferation, Survival) mTORC1->Transcription Promotes Morpholine_Drug Morpholine-Containing PI3K Inhibitor Morpholine_Drug->PI3K Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by a morpholine-containing drug.

Detailed Experimental Protocols

HPLC-MS Method for Purity and Molecular Weight Determination

This protocol is a general guideline for the analysis of a novel morpholine-containing peptidomimetic.

  • Instrumentation: HPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point. For more polar compounds, a HILIC column may be necessary.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Acetic acid in acetonitrile.

  • Gradient: A typical gradient would be 5-95% B over 10-15 minutes.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode is usually effective for morpholine-containing compounds.

    • Scan Range: m/z 100-2000.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 120-150 °C.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

NMR Spectroscopy for Structural Elucidation

This protocol outlines the key experiments for determining the 3D structure of a morpholine-containing peptidomimetic in solution.

  • Instrumentation: High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d6, CD3CN, or D2O).

  • 1D NMR Experiments:

    • ¹H NMR: To identify proton signals and their chemical environment.

    • ¹³C NMR: To identify carbon signals.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin couplings within the same spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), crucial for connecting different parts of the molecule.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in proximity, which is essential for determining the 3D conformation.

  • Data Analysis: The combination of these spectra allows for the complete assignment of all proton and carbon signals and the determination of the molecule's connectivity and 3D structure in solution.

FTIR Spectroscopy for Secondary Structure Analysis

This protocol provides a general method for assessing the secondary structure of a morpholine-containing peptidomimetic.

  • Instrumentation: FTIR spectrometer with a suitable detector (e.g., DTGS or MCT).

  • Sample Preparation:

    • Solid State: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Solution: Use a liquid transmission cell with appropriate window material (e.g., CaF₂). The solvent must have low absorption in the amide I region (1600-1700 cm⁻¹). D₂O is a common choice.

  • Data Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Accumulate a sufficient number of scans (e.g., 64-128) to obtain a good signal-to-noise ratio.

  • Data Analysis: The amide I band (primarily C=O stretching) is particularly informative for secondary structure. The position of the band maximum can indicate the presence of α-helices (~1650-1658 cm⁻¹), β-sheets (~1620-1640 cm⁻¹), or random coil structures (~1640-1650 cm⁻¹).

This guide provides a foundational framework for the analytical characterization of morpholine-containing peptidomimetics. The specific choice and optimization of methods will depend on the unique properties of the molecule under investigation. A combination of these techniques is essential for a thorough and reliable characterization, ultimately accelerating the drug development process.

References

Assessing the Impact of 3-Morpholinecarboxylic Acid Scaffolds on Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles is a paramount objective. Peptidomimetics, compounds that mimic the structure and function of natural peptides, have emerged as a promising strategy to overcome the limitations of traditional peptide-based drugs, such as poor metabolic stability and low oral bioavailability. A key approach in the design of peptidomimetics is the incorporation of constrained amino acids to impart conformational rigidity. This guide provides a comparative assessment of the impact of incorporating 3-morpholinecarboxylic acid, a conformationally constrained scaffold, on receptor binding, relative to other commonly used constrained amino acids.

The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a diverse array of biologically active compounds and approved drugs.[1][2] Its inclusion can significantly enhance the pharmacological profile of a molecule by improving properties such as aqueous solubility and metabolic stability.[1] In the context of peptidomimetics, replacing a natural amino acid with 3-morpholinecarboxylic acid introduces a defined conformational constraint, which can pre-organize the peptide backbone into a bioactive conformation, thereby enhancing binding affinity and selectivity for its target receptor.

Comparative Analysis of Constrained Amino Acids in Peptidomimetics

The table below summarizes the potential impact of incorporating 3-morpholinecarboxylic acid into a peptide backbone compared to other commonly used constrained amino acids. The data presented is conceptual, highlighting the expected effects on receptor binding based on the structural features of each scaffold.

Constrained Amino Acid Structural Features Potential Impact on Receptor Binding Representative Application Areas
3-Morpholinecarboxylic Acid Six-membered heterocyclic ring containing an ether linkage. Introduces a significant conformational constraint.Can enhance binding affinity by reducing the entropic penalty of binding. The morpholine oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions with the receptor. May improve selectivity by favoring a specific receptor subtype conformation.CNS-active compounds, peptidomimetics targeting GPCRs.[3]
Proline Five-membered cyclic amino acid. Restricts the phi (φ) angle of the peptide backbone.Induces kinks in the peptide chain, which can be crucial for adopting the correct binding conformation. Often found in beta-turns of bioactive peptides.Widely used in peptidomimetic design to stabilize secondary structures.
Hydroxyproline A derivative of proline with a hydroxyl group.The hydroxyl group can participate in hydrogen bonding, providing an additional anchor point to the receptor and potentially increasing affinity.Collagen-mimetic peptides, agents targeting extracellular matrix proteins.
Pipecolic Acid A six-membered ring homolog of proline.Offers a different backbone geometry compared to proline, which can be exploited to fine-tune the orientation of side chains for optimal receptor interaction.Used to explore different conformational spaces in peptidomimetic libraries.

Experimental Protocols for Assessing Receptor Binding

The interaction of a ligand, such as a peptidomimetic containing 3-morpholinecarboxylic acid, with its receptor is quantified using various in vitro binding assays. The choice of assay depends on factors such as the nature of the receptor, the availability of specific reagents, and the desired throughput. Two gold-standard techniques are detailed below.

Radioligand Binding Assay

Radioligand binding assays are highly sensitive and quantitative methods used to determine the affinity of a ligand for a receptor.[1][4]

Principle: This assay measures the binding of a radiolabeled ligand to its receptor. In a competition binding experiment, a fixed concentration of a radiolabeled ligand competes with varying concentrations of an unlabeled test compound (e.g., a peptidomimetic) for binding to the receptor. The ability of the test compound to displace the radiolabeled ligand is measured, and from this, its inhibitory constant (Ki), a measure of its binding affinity, can be determined.

Experimental Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells that endogenously or recombinantly express the target receptor. Homogenize the cells in a suitable buffer and isolate the membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and serially diluted concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filter traps the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: Wash the filters to remove any non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand binding against the concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand). Calculate the Ki value using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[5][6] It provides kinetic information about the binding event, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated.

Principle: SPR measures the change in the refractive index at the surface of a sensor chip upon the binding of an analyte from a solution to a ligand immobilized on the chip. This change is proportional to the mass of the analyte that binds to the ligand.

Experimental Protocol:

  • Ligand Immobilization: Covalently immobilize the purified target receptor (ligand) onto the surface of a sensor chip.

  • Analyte Preparation: Prepare a series of dilutions of the test compound (analyte), such as the peptidomimetic containing 3-morpholinecarboxylic acid, in a suitable running buffer.

  • Binding Measurement: Inject the different concentrations of the analyte over the sensor chip surface at a constant flow rate. The association of the analyte with the immobilized ligand is monitored in real-time as an increase in the SPR signal.

  • Dissociation Measurement: After the association phase, inject the running buffer over the chip to monitor the dissociation of the analyte from the ligand in real-time, observed as a decrease in the SPR signal.

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the kinetic rate constants (ka and kd). The equilibrium dissociation constant (KD) is then calculated as the ratio of kd to ka.

Visualizing Key Concepts and Workflows

To further clarify the concepts discussed, the following diagrams illustrate a hypothetical signaling pathway that could be modulated by a peptidomimetic and the general workflow of a receptor binding assay.

G cluster_0 Cell Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Peptidomimetic (with 3-Morpholinecarboxylic Acid) Ligand->GPCR Binding Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A hypothetical GPCR signaling pathway modulated by a peptidomimetic.

G start Start prepare_reagents Prepare Reagents (Membranes, Ligands) start->prepare_reagents incubation Incubate Receptor with Radioligand & Test Compound prepare_reagents->incubation filtration Separate Bound from Free Ligand via Filtration incubation->filtration scintillation Quantify Radioactivity filtration->scintillation analysis Data Analysis (IC50 & Ki Determination) scintillation->analysis end End analysis->end

References

A Comparative Guide to the NMR Structural Analysis of Peptides Incorporating 4-Fmoc-3-Morpholinecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of non-natural amino acids into peptides is a powerful strategy for modulating their conformational properties, stability, and biological activity. Among these, 4-Fmoc-3-morpholinecarboxylic acid stands out as a unique building block that imposes distinct structural constraints. This guide provides a comprehensive comparison of the NMR structural analysis of peptides containing this compound with those containing the well-studied natural amino acid, proline. We present supporting experimental data, detailed methodologies, and visual workflows to aid researchers in the design and analysis of novel peptidomimetics.

Unveiling Conformational Preferences: A Head-to-Head Comparison

The incorporation of cyclic amino acids like this compound and proline significantly influences the local and global conformation of a peptide. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent technique for elucidating these three-dimensional structures in solution. Below, we compare the key NMR observables and conformational effects of these two important amino acid analogues.

A study on tetrapeptides containing morpholine-3-carboxylic acid as a proline surrogate has revealed that the chirality of the morpholine-3-carboxylic acid residue influences the peptide's tendency to form β-turns, which are common secondary structural motifs.[1]

Key NMR Observables for Structural Elucidation

The following tables summarize the critical NMR parameters used to define the conformation of peptides containing these cyclic residues. While specific values are sequence-dependent, these tables provide a general framework for comparison.

Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (ppm) of Key Atoms

AtomPeptide with this compound (Anticipated)Peptide with Proline (Typical)Significance
~4.0 - 4.5~4.1 - 4.6Chemical shift is sensitive to the local backbone conformation.
~3.0 - 3.8~1.9 - 2.2 (trans), ~2.0 - 2.3 (cis)Significant downfield shift expected for the morpholine protons adjacent to the oxygen and nitrogen atoms.
~3.5 - 4.2~1.8 - 2.1 (trans), ~1.9 - 2.2 (cis)
~3.2 - 4.0~3.5 - 3.8 (trans), ~3.4 - 3.7 (cis)
~55 - 60~60 - 63Reflects the backbone dihedral angles (φ, ψ).
~45 - 50~29 - 32 (trans), ~28 - 31 (cis)The presence of heteroatoms in the morpholine ring significantly alters the chemical environment.
~65 - 70~24 - 27 (trans), ~23 - 26 (cis)
~68 - 73~47 - 50

Table 2: Comparison of Key Torsional Angles and NOE Patterns

ParameterPeptide with this compoundPeptide with ProlineStructural Implication
Φ (phi) RestrictedRestricted (~ -60° to -75°)The cyclic nature of both residues limits the conformational freedom of the backbone.
Ψ (psi) Influenced by ring puckerInfluenced by ring puckerThe orientation of the C-terminal part of the residue is constrained.
Ω (omega) Predominantly transCan adopt both cis and trans conformationsThe morpholine ring may favor a trans peptide bond to a greater extent than proline.
Key NOEs dαN(i, i+1), dNN(i, i+1)dαδ(i, i+1) for cis, dαN(i, i+1) for transNuclear Overhauser Effect (NOE) patterns are crucial for determining sequential connectivity and local conformation, including the presence of turns.
Ring Pucker Chair or twisted-chairEndo/Exo puckerThe conformation of the ring itself influences the overall peptide structure.

Experimental Protocols: A Step-by-Step Guide

Reproducible experimental data is the cornerstone of robust structural analysis. The following protocols provide a detailed methodology for the synthesis of peptides containing this compound and their subsequent analysis by NMR spectroscopy.

Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide

This protocol outlines the manual solid-phase synthesis of a model tripeptide, for example, Fmoc-Phe-Mca-Leu-NH2, where Mca is (S)-3-morpholinecarboxylic acid, using a Rink Amide resin.

  • Resin Swelling: Swell Rink Amide resin in N,N-dimethylformamide (DMF) for 1 hour in a reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • First Amino Acid Coupling: Couple Fmoc-Leu-OH to the deprotected resin using a coupling agent such as HBTU/HOBt in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. Allow the reaction to proceed for 2 hours.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step as described above.

  • Coupling of this compound: Dissolve this compound and a coupling agent in DMF and add it to the resin. Allow the coupling to proceed for 2-4 hours. Monitor the coupling reaction using a colorimetric test such as the Kaiser test.

  • Fmoc Deprotection: Repeat the Fmoc deprotection step.

  • Final Amino Acid Coupling: Couple Fmoc-Phe-OH to the growing peptide chain as described in step 3.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

NMR Sample Preparation and Data Acquisition
  • Sample Preparation: Dissolve the lyophilized, purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or a mixture of H2O/D2O) to a final concentration of 1-5 mM.

  • 1D ¹H NMR: Acquire a one-dimensional proton NMR spectrum to assess the overall purity and folding of the peptide.

  • 2D NMR Experiments: Perform a series of two-dimensional NMR experiments to obtain resonance assignments and structural restraints. These should include:

    • TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides crucial distance restraints for structure calculation.

    • HSQC (Heteronuclear Single Quantum Coherence): If isotopic labeling is employed, to correlate protons with their directly attached carbons or nitrogens.

    • HMBC (Heteronuclear Multiple Bond Correlation): To obtain long-range correlations between protons and carbons.

  • Data Processing and Analysis: Process the NMR data using appropriate software. Assign the resonances and integrate the cross-peaks in the NOESY spectra to derive distance restraints.

  • Structure Calculation: Use the experimental restraints (NOE distances, and potentially dihedral angles derived from coupling constants) to calculate a family of 3D structures of the peptide using molecular dynamics and simulated annealing protocols.

Visualizing the Workflow

To better illustrate the processes described, the following diagrams, generated using the DOT language, outline the key experimental and logical workflows.

Peptide_Synthesis_Workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Couple Fmoc-Leu-OH Deprotection1->Coupling1 Deprotection2 4. Fmoc Deprotection Coupling1->Deprotection2 Coupling2 5. Couple 4-Fmoc-3-Morpholine carboxylic Acid Deprotection2->Coupling2 Deprotection3 6. Fmoc Deprotection Coupling2->Deprotection3 Coupling3 7. Couple Fmoc-Phe-OH Deprotection3->Coupling3 Deprotection4 8. Final Fmoc Deprotection Coupling3->Deprotection4 Cleavage 9. Cleavage from Resin Deprotection4->Cleavage Purification 10. RP-HPLC Purification Cleavage->Purification Characterization 11. Mass Spectrometry Purification->Characterization

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for a tripeptide.

NMR_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Structure Calculation 1D_H1 1D ¹H NMR 2D_TOCSY 2D TOCSY 1D_H1->2D_TOCSY 2D_NOESY 2D NOESY 2D_TOCSY->2D_NOESY 2D_HSQC 2D HSQC (optional) 2D_NOESY->2D_HSQC Assignment Resonance Assignment 2D_HSQC->Assignment Restraints Derive Distance & Dihedral Angle Restraints Assignment->Restraints Calculation 3D Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation Sample Purified Peptide Sample Sample->1D_H1

References

Safety Operating Guide

Proper Disposal of 4-Fmoc-3-morpholinecarboxylic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat 4-Fmoc-3-morpholinecarboxylic acid as potentially hazardous chemical waste. Do not dispose of this compound in the regular trash or down the drain. All disposal procedures must comply with local, state, and federal regulations. This guide provides essential safety and logistical information for the proper operational and disposal plans for this compound, ensuring the safety of laboratory personnel and minimizing environmental impact.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 942153-03-9) with detailed disposal procedures is not publicly available, the following guidelines are based on best practices for the disposal of similar Fmoc-protected amino acids and general laboratory chemical waste.[1][2][3] Researchers must always consult their institution's Environmental Health & Safety (EHS) department for specific protocols and requirements.

Immediate Safety and Handling Precautions

Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.To prevent eye contact with the chemical powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile gloves).To prevent skin contact.
Body Protection Laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated.To avoid inhalation of the chemical powder.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves segregation, secure containment, clear labeling, and transfer to a certified waste disposal facility.

1. Waste Segregation:

  • Solid Waste: Collect all solid this compound waste, including residual amounts from original containers, contaminated weighing paper, and other contaminated disposable labware, in a designated hazardous waste container.[1][2]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.[1]

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated solid hazardous waste stream.[1]

2. Containerization:

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.[2][4]

  • Ensure containers are kept closed except when adding waste.[4]

  • Do not overfill containers; a general guideline is to fill to no more than 90% capacity.[2]

3. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste."[2]

  • The label must include the full chemical name: "this compound" and its CAS number: "942153-03-9".

  • Indicate the approximate quantity or concentration of the waste.

  • Include the date when the waste was first added to the container.

4. Storage:

  • Store waste containers in a designated and secure satellite accumulation area within the laboratory.[4]

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Secondary containment should be used for liquid waste containers to prevent spills.

5. Final Disposal:

  • Arrange for the pickup of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[1]

  • Never attempt to treat or dispose of the chemical waste yourself without proper training and authorization.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal start Start: Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe solid_waste Solid Waste (e.g., powder, contaminated items) ppe->solid_waste Segregate liquid_waste Liquid Waste (e.g., solutions) ppe->liquid_waste Segregate solid_container Collect in Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Collect in Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container labeling Label Container: - 'Hazardous Waste' - Chemical Name & CAS - Date solid_container->labeling liquid_container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Professional Disposal (Licensed Contractor) ehs_contact->disposal

Caption: Disposal workflow for this compound.

Experimental Protocols

As this document focuses on disposal procedures, detailed experimental protocols for the use of this compound are not included. The primary "protocol" is the step-by-step disposal procedure outlined above. It is imperative to follow these steps to ensure safety and compliance. For experimental use, always refer to your specific research protocols and conduct a thorough risk assessment.

References

Comprehensive Safety and Handling Guide for 4-Fmoc-3-morpholinecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like 4-Fmoc-3-morpholinecarboxylic acid. This guide provides essential safety protocols, operational procedures, and disposal plans to facilitate the safe and effective use of this compound. The following recommendations are based on best practices for handling similar Fmoc-protected amino acids.

Personal Protective Equipment (PPE)

When working with this compound, particularly in its solid, powdered form, strict adherence to Personal Protective Equipment (PPE) protocols is crucial to minimize exposure and ensure personal safety. A thorough risk assessment of specific laboratory tasks should always be conducted to determine if additional PPE is required.[1]

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety GogglesRequired to protect against dust particles and splashes. Must meet ANSI Z87.1 standards.[1]
Face ShieldRecommended in addition to safety goggles when there is a significant splash hazard, such as when working with larger volumes.[1][2]
Hand Protection Disposable Nitrile GlovesMinimum requirement for incidental contact. Double gloving may be necessary for added protection. Gloves should be removed and replaced immediately after any contact with the chemical.[1][3][4]
Body Protection Laboratory CoatStandard lab coats are required to protect skin and clothing from chemical splashes and spills.[1][3][4]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the powder to avoid inhalation of dust particles. Work should be conducted in a well-ventilated area or a chemical fume hood.[1][4]

Operational Handling Protocol

Storage: Store this compound in a tightly sealed container in a cool, dry place, protected from light and moisture to prevent degradation.[5] Recommended long-term storage is at -20°C.[4][5]

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[1][4]

  • Avoid generating dust when handling the solid compound.

  • Use dry solvents and tools to prevent hydrolysis.[4]

  • Handle small quantities at a time to reduce the risk of spills.[4]

  • Avoid contact with skin and eyes.[6]

  • Wash hands thoroughly after handling.[7]

Disposal Plan

All waste generated from the handling and use of this compound should be treated as chemical waste.

Waste Segregation:

  • Solid Waste: Collect unused or expired product, contaminated weighing paper, pipette tips, and gloves in a designated, sealed container labeled as "Hazardous Chemical Waste."[1]

  • Liquid Waste: Collect all solutions containing the compound and solvent residues in a separate, clearly labeled, and sealed container for liquid chemical waste. Do not pour any of this waste down the drain.[1]

Disposal Procedure:

  • Container Management: Ensure all waste containers are in good condition, compatible with the chemical waste, and securely sealed to prevent leaks. Label containers clearly with "Hazardous Waste" and list the chemical constituents.[1]

  • Storage: Store waste containers in a designated hazardous waste accumulation area, segregated from incompatible chemicals.[1]

  • Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service. Follow all federal, state, and local environmental regulations.[1][6]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal a Conduct Risk Assessment b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Weigh Solid Compound b->c Proceed to handling d Dissolve in Solvent c->d e Perform Reaction d->e f Segregate Solid & Liquid Waste e->f After experiment g Label Waste Containers f->g h Store in Designated Area g->h i Contact EHS for Disposal h->i

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.